2,3-Dimethylbutanoyl chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylbutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXBWNOORYUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502121 | |
| Record name | 2,3-Dimethylbutanoyl chloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-90-8 | |
| Record name | 2,3-Dimethylbutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutanoyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,3-dimethylbutanoyl chloride (CAS No. 51760-90-8), a sterically hindered acyl chloride of interest in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on the insights relevant to drug discovery and development.
Chemical Identity and Properties
This compound is a derivative of 2,3-dimethylbutanoic acid. The presence of two methyl groups on the carbon atoms alpha and beta to the carbonyl group introduces significant steric bulk, which influences its reactivity and the properties of molecules into which it is incorporated.
| Property | Value | Source(s) |
| CAS Number | 51760-90-8 | [1] |
| Molecular Formula | C₆H₁₁ClO | [1] |
| Molecular Weight | 134.60 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Butanoyl chloride, 2,3-dimethyl- | [1] |
| Boiling Point | ~177 °C (estimated) | [2] |
| Density | ~0.98 g/cm³ (estimated) | [] |
Synthesis of this compound
The primary route to this compound is the chlorination of its parent carboxylic acid, 2,3-dimethylbutanoic acid.
A common and versatile method for the synthesis of α-substituted carboxylic acids like 2,3-dimethylbutanoic acid is the malonic ester synthesis. This method allows for the sequential alkylation of diethyl malonate.
Experimental Protocol: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.
-
First Alkylation: The enolate is reacted with a methyl halide (e.g., methyl iodide) to introduce the first methyl group at the α-position.
-
Second Alkylation: The mono-alkylated product is subjected to a second deprotonation and subsequent alkylation with an isopropyl halide (e.g., 2-bromopropane).
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding 2,3-dimethylbutanoic acid.
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents are effective for producing acyl chlorides with volatile byproducts that are easily removed.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 2,3-Dimethylbutanoic acid is dissolved in an inert, dry solvent (e.g., toluene or dichloromethane) in a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ byproducts to a trap.
-
Addition of Chlorinating Agent: Thionyl chloride (approximately 1.2 equivalents) is added dropwise to the solution at room temperature.
-
Reaction: The mixture is heated to reflux and maintained for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Workup: After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can often be used without further purification or can be purified by distillation.
Reactivity and Mechanistic Insights
Acyl chlorides are highly reactive electrophiles due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which polarizes the carbonyl carbon. They readily undergo nucleophilic acyl substitution reactions.
The reactivity of this compound is significantly modulated by the steric hindrance imposed by the methyl groups at the C2 and C3 positions. This steric bulk can:
-
Decrease the rate of reaction: The bulky alkyl groups can sterically hinder the approach of a nucleophile to the electrophilic carbonyl carbon, slowing down the rate of nucleophilic attack compared to less substituted acyl chlorides like acetyl chloride or propionyl chloride.
-
Influence selectivity: In reactions with substrates containing multiple nucleophilic sites, the steric hindrance of this compound may lead to higher selectivity for the less sterically hindered site.
-
Prevent certain reactions: In some cases, particularly with bulky nucleophiles or under milder conditions, the steric hindrance may be sufficient to prevent the reaction from occurring at a practical rate.
These characteristics can be advantageous in complex molecule synthesis where selectivity is crucial.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton spectrum is expected to be complex due to the presence of multiple methyl groups and two chiral centers (in the racemic mixture), leading to diastereotopic protons. One would anticipate overlapping multiplets in the upfield region (approx. 0.8-1.2 ppm) for the methyl protons and multiplets in the 2.0-3.0 ppm range for the methine protons.
-
¹³C NMR: The carbonyl carbon should appear significantly downfield (in the range of 170-180 ppm). The aliphatic carbons would be found in the upfield region of the spectrum.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1800 cm⁻¹. C-H stretching and bending vibrations would be observed in their typical regions.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the acyl group.
Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the 2,3-dimethylbutanoyl moiety are not prevalent, the use of sterically hindered building blocks is a common strategy in medicinal chemistry. The introduction of the 2,3-dimethylbutanoyl group can be used to:
-
Modulate Lipophilicity: The branched alkyl structure increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhance Metabolic Stability: The steric hindrance around the acyl group can protect an adjacent functional group (e.g., an amide bond) from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Probe Structure-Activity Relationships (SAR): The defined stereochemistry of the 2,3-dimethylbutanoyl group can be used to explore the steric requirements of a biological target's binding pocket.
This acyl chloride is a known intermediate in the synthesis of certain classes of compounds with potential biological activity, such as alkylthioalkylmalonic esters, which have been investigated for their antimicrobial properties.[2][]
Safety and Handling
This compound is a flammable and corrosive liquid.[1] It reacts exothermically with water and other protic nucleophiles. Therefore, it should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It should be stored in a cool, dry place away from moisture.
Conclusion
This compound is a valuable, sterically hindered building block for organic synthesis. While its direct application in marketed pharmaceuticals is not widely documented, its utility in modulating the physicochemical and pharmacokinetic properties of molecules makes it a compound of interest for researchers in drug discovery and development. Its synthesis is straightforward from the corresponding carboxylic acid, and its reactivity, while tempered by steric hindrance, can be harnessed to achieve selective transformations in complex molecular architectures.
References
An In-depth Technical Guide to 2,3-Dimethylbutanoyl Chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanoyl chloride, a sterically hindered acyl chloride, is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features impart specific reactivity and properties to molecules into which it is incorporated. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, in-depth analysis of its spectroscopic characteristics, and a discussion of its applications in medicinal chemistry.
Physicochemical Properties and Safety Information
This compound, with a molecular formula of C₆H₁₁ClO and a molecular weight of 134.60 g/mol , is a flammable and corrosive liquid.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO | [1] |
| Molecular Weight | 134.60 g/mol | [1] |
| CAS Number | 51760-90-8 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 129.8 °C at 760 mmHg (Predicted) | |
| Density | 0.979 g/cm³ (Predicted) | |
| Refractive Index | 1.424 (Predicted) |
Safety Summary:
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Statements: P210, P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310.[1]
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 2,3-dimethylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.
Caption: Synthetic workflow for this compound.
Experimental Protocol (Representative)
Materials:
-
2,3-Dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (as solvent, optional)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2,3-dimethylbutanoic acid (1.0 equivalent). If desired, an anhydrous solvent such as toluene or dichloromethane can be added.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature. The reaction is exothermic and will likely begin to evolve gas.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and solvent (if used) can be removed by distillation at atmospheric pressure.
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.
Causality of Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the product back to the carboxylic acid.
-
Excess Thionyl Chloride: A slight excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Gas Trap: The reaction produces acidic gases (HCl and SO₂) which are corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) is essential to neutralize these byproducts.
-
Fractional Distillation: This is a crucial step to separate the desired acyl chloride from any unreacted starting material and higher-boiling impurities.
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectra in public databases, the following are predicted spectra and their interpretations based on the structure of this compound.
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR signals for this compound.
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δ ~1.0 ppm (doublet, 6H): These two signals arise from the two diastereotopic methyl groups on the C3 carbon. They are split by the adjacent methine proton.
-
δ ~1.2 ppm (doublet, 3H): This signal corresponds to the methyl group on the C2 carbon, split by the adjacent methine proton.
-
δ ~2.0-2.2 ppm (multiplet, 1H): This multiplet is attributed to the methine proton at the C3 position, coupled to the two adjacent methyl groups and the other methine proton.
-
δ ~2.8-3.0 ppm (multiplet, 1H): This downfield multiplet corresponds to the methine proton at the C2 position, which is deshielded by the adjacent electron-withdrawing carbonyl group. It is coupled to the adjacent methyl group and the other methine proton.
¹³C NMR Spectroscopy
Caption: Predicted ¹³C NMR signals for this compound.
-
δ ~175 ppm: The carbonyl carbon of the acyl chloride, which is significantly deshielded.
-
δ ~55-60 ppm: The carbon atom at the C2 position, attached to the carbonyl group.
-
δ ~35-40 ppm: The carbon atom at the C3 position.
-
δ ~15-25 ppm: This region will contain multiple signals for the four non-equivalent methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the C=O stretch in an acyl chloride.
-
~1800 cm⁻¹ (strong, sharp): This is the characteristic carbonyl (C=O) stretching frequency for an aliphatic acyl chloride. The high frequency is due to the inductive effect of the chlorine atom.
-
2870-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methine groups.
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~1465 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations of the alkyl groups.
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~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show fragmentation patterns typical for acyl chlorides.
-
Molecular Ion (M⁺): A peak at m/z 134 (for ³⁵Cl) and 136 (for ³⁷Cl) in a roughly 3:1 ratio, corresponding to the molecular weight of the compound. The molecular ion peak may be of low intensity due to facile fragmentation.
-
[M-Cl]⁺: A significant peak at m/z 99, resulting from the loss of a chlorine radical to form a stable acylium ion.
-
[M-COCl]⁺: A peak at m/z 71, corresponding to the loss of the entire carbonyl chloride radical, forming a C₅H₁₁⁺ carbocation.
-
Further Fragmentation: Other smaller fragments resulting from the cleavage of the alkyl chain.
Applications in Drug Development and Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic molecules, including those with potential biological activity.[2]
Synthesis of Antimicrobial Agents
One of the documented applications of this compound is in the synthesis of alkylthioalkylmalonic esters, which have shown antimicrobial properties.[2] The sterically hindered acyl chloride allows for controlled acylation reactions, which is a crucial step in building the complex molecular architecture of these potential drug candidates.
Caption: Role of this compound in antimicrobial synthesis.
The incorporation of the bulky 2,3-dimethylbutanoyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound. The steric hindrance can:
-
Enhance Stability: Protect adjacent functional groups from metabolic degradation.
-
Modulate Lipophilicity: Increase the molecule's ability to cross biological membranes.
-
Influence Binding Affinity: The specific shape and size of the group can lead to improved binding to the target enzyme or receptor.
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The use of versatile building blocks like this compound is essential in the quest for novel and effective treatments.
Conclusion
This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its properties, safe handling, and synthetic methodologies is crucial for its effective utilization in the laboratory. The predicted spectroscopic data provided in this guide serves as a valuable reference for the characterization of this compound and its derivatives. As the demand for novel therapeutics continues to grow, the application of sterically hindered acyl chlorides like this compound in the design and synthesis of new drug candidates is expected to expand.
References
2,3-Dimethylbutanoyl chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dimethylbutanoyl Chloride
This guide provides an in-depth exploration of this compound (CAS No: 51760-90-8), a key intermediate in synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into the causality behind its chemical behavior, synthesis, and handling. We will dissect the molecule's unique structural features to understand its reactivity and provide robust, self-validating protocols for its use.
Core Molecular & Physical Characteristics
This compound is a branched aliphatic acyl chloride. Its structure, featuring methyl groups at both the alpha and beta positions, imparts significant steric bulk around the reactive carbonyl center. This fundamental feature is the primary determinant of its reactivity profile, distinguishing it from linear or less-branched analogues.
Identifiers and Formula
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 51760-90-8 | [1] |
| Molecular Formula | C₆H₁₁ClO | [1] |
| Molecular Weight | 134.60 g/mol | [1] |
| Canonical SMILES | CC(C)C(C)C(=O)Cl | [1] |
| Synonyms | Butanoyl chloride, 2,3-dimethyl- | [1] |
Physical Properties
The physical properties are consistent with a molecule of its size and polarity. Lacking hydrogen bond donors, its boiling point is significantly lower than its corresponding carboxylic acid.
| Property | Value (Estimated) | Source |
| Boiling Point | ~177 °C | [2] |
| Density | ~0.98 g/cm³ | [2] |
| Refractive Index | ~1.425 | [2] |
Expert Insight: The provided boiling point is an estimate. For purification via vacuum distillation, a significantly lower boiling point is expected. Precise boiling point is pressure-dependent, a critical parameter to establish during process development.
Spectroscopic Characterization: A Validating Fingerprint
Characterization via spectroscopy is essential for confirming the identity and purity of this compound, particularly after synthesis.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration, which appears at a characteristically high frequency due to the electron-withdrawing effect of the chlorine atom.[3]
-
Predicted C=O Stretch: A very strong, sharp absorption is predicted in the 1790-1815 cm⁻¹ region.[4] This high-frequency peak is a definitive indicator of the acyl chloride functional group, clearly distinguishing it from the broader carbonyl peak of the starting carboxylic acid (~1700-1725 cm⁻¹).
-
C-Cl Stretch: A moderate absorption between 650-850 cm⁻¹ is expected but is often less diagnostic due to other vibrations in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon and proton environments within the molecule.
-
¹H NMR: The proton alpha to the carbonyl is the most deshielded aliphatic proton.
-
Predicted Chemical Shifts (CDCl₃):
-
~2.5-2.8 ppm (m, 1H): The proton on C2 (-CH -C=O).
-
~1.8-2.1 ppm (m, 1H): The proton on C3 (-CH (CH₃)₂).
-
~1.1-1.3 ppm (d, 3H): The methyl group on C2.
-
~0.9-1.1 ppm (dd, 6H): The two diastereotopic methyl groups on C3.
-
-
-
¹³C NMR: The carbonyl carbon is highly deshielded and is a key identifier.
-
Predicted Chemical Shifts (CDCl₃):
-
~170-175 ppm: The carbonyl carbon (C1).
-
~50-55 ppm: The alpha-carbon (C2).
-
~30-35 ppm: The beta-carbon (C3).
-
~15-20 ppm: The four methyl carbons (C4, C5, C6).
-
-
Chemical Reactivity and Mechanistic Rationale
The chemistry of this compound is dominated by the electrophilicity of the carbonyl carbon. It undergoes nucleophilic addition-elimination reactions with a wide range of nucleophiles.[5][6]
The Nucleophilic Addition-Elimination Mechanism
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, and (2) elimination of the chloride leaving group to regenerate the carbonyl double bond.
References
An In-depth Technical Guide to the Reactivity and Synthetic Applications of 2,3-Dimethylbutanoyl Chloride
This guide provides a comprehensive analysis of 2,3-dimethylbutanoyl chloride, a sterically hindered acyl chloride. We will explore its core reactivity, the influence of its unique structural features on common organic transformations, and provide field-proven protocols for its application in research and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in complex synthetic pathways.
Introduction: Understanding the Structural Nuances of this compound
This compound, with the IUPAC name this compound, is a valuable reagent in organic synthesis, primarily utilized for introducing the bulky 2,3-dimethylbutanoyl moiety into molecules.[1] Its reactivity is fundamentally governed by the electrophilic nature of the carbonyl carbon, a characteristic feature of all acyl chlorides. However, the presence of two methyl groups on the adjacent carbons (C2 and C3) introduces significant steric hindrance around the reactive center. This steric bulk is the defining feature of its chemistry, modulating its reactivity and often leading to different outcomes compared to less hindered analogues like acetyl chloride or benzoyl chloride.
Understanding this steric influence is paramount for any scientist employing this reagent. While the acyl chloride functional group is inherently highly reactive, the bulky alkyl framework can impede the approach of nucleophiles, thereby slowing reaction rates and, in some cases, altering selectivity.[2][3][4] This guide will dissect these effects across its most common and synthetically useful reactions.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 51760-90-8 | [1][] |
| Molecular Formula | C₆H₁₁ClO | [1][] |
| Molecular Weight | 134.60 g/mol | [1] |
| Appearance | Flammable liquid | [1] |
Table 2: GHS Hazard and Safety Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor.[1][6] |
| Skin corrosion/irritation (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][6] |
Expert Insight: The corrosive nature of this compound is due to its rapid hydrolysis upon contact with moisture, releasing hydrochloric acid (HCl). All manipulations must be conducted under anhydrous conditions in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection, is mandatory.[7]
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution . This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion, which is an excellent leaving group.
Caption: General workflow for nucleophilic acyl substitution.
The steric hindrance from the flanking methyl groups does not prevent this reaction but significantly influences its rate. The choice of nucleophile, solvent, and temperature becomes critical in achieving efficient conversion.
Key Synthetic Transformations
Friedel-Crafts Acylation: Synthesizing Aryl Ketones
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, attaching an acyl group to an aromatic ring.[8][9] This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃), which activates the acyl chloride.[10][11]
Mechanism Insight: The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating the formation of a bulky acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring. Due to the stability of the resulting aryl ketone product, it can form a complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[10]
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-phenyl-2,3-dimethylbutan-1-one
-
Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked flask with a dropping funnel, a condenser, and a magnetic stirrer.
-
Initial Charge: Charge the flask with anhydrous aluminum trichloride (1.1 eq) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Arene Addition: Add the aromatic substrate (e.g., benzene, 1.0 eq) to the cooled suspension.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in dry DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ketone via column chromatography or distillation.
Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions. The stoichiometric requirement for AlCl₃ is a classic feature of Friedel-Crafts acylations, as the product ketone is a Lewis base that complexes with the catalyst.[10] The acidic workup is necessary to break this complex and protonate any intermediates.
Esterification: Reaction with Alcohols
Acyl chlorides react readily with alcohols to form esters, a process that is often faster and more efficient than Fischer esterification.[12] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Expert Insight: The rate of this reaction is highly sensitive to steric hindrance on both the acyl chloride and the alcohol.[13][14] With this compound, primary alcohols will react significantly faster than secondary alcohols. Tertiary alcohols are generally poor nucleophiles and react extremely slowly, if at all, under standard conditions; for these substrates, conversion of the alcohol to an alkoxide may be necessary.[13][15]
Caption: Esterification via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of Ethyl 2,3-dimethylbutanoate
-
Setup: In a fume hood, add ethanol (1.2 eq) and a non-nucleophilic base like pyridine (1.5 eq) to a flask with dry DCM. Cool to 0°C.
-
Addition: Add this compound (1.0 eq) dropwise to the cold solution. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC).
-
Workup: Dilute the mixture with DCM. Wash sequentially with water, 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude ester.
-
Purification: Purify by distillation if necessary.
Causality: The inclusion of a base like pyridine is critical. It serves to neutralize the HCl byproduct, which would otherwise be in equilibrium with the starting materials and could potentially lead to side reactions.[12][15] Using an excess of the alcohol can also drive the reaction to completion.
Amidation: Reaction with Amines
The reaction of this compound with primary or secondary amines is typically a very rapid and exothermic process, yielding N-substituted amides.[16][17]
Mechanism Insight: The mechanism is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile.[18] Due to the high nucleophilicity of amines, this reaction is generally faster than esterification. A key experimental consideration is that two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct, forming an ammonium salt.[16][19]
Experimental Protocol: Synthesis of N-ethyl-2,3-dimethylbutanamide
-
Setup: Dissolve ethylamine (2.2 eq) in a suitable solvent like THF or DCM in a flask cooled to 0°C.
-
Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution. A white precipitate of ethylammonium chloride will form immediately.[16]
-
Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Workup: Filter the mixture to remove the ammonium salt. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic phase over a drying agent (e.g., Na₂SO₄), filter, and concentrate to afford the amide.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or chromatography if needed.
Causality: The use of two equivalents of the amine is a self-validating system; it ensures the reaction goes to completion by removing the acidic byproduct from the equilibrium.[16] Alternatively, one equivalent of the amine can be used with one equivalent of an auxiliary, non-nucleophilic base like triethylamine.
Conclusion and Future Outlook
This compound is a powerful reagent whose reactivity is a delicate interplay between the high electrophilicity of the acyl chloride group and the significant steric hindrance imposed by its alkyl framework. This guide has demonstrated that while this steric bulk tempers its reactivity, it does not preclude its use in fundamental transformations like Friedel-Crafts acylation, esterification, and amidation. Success in employing this reagent hinges on a rational understanding of these steric effects and the careful selection of reaction partners and conditions. For the drug development professional, the 2,3-dimethylbutanoyl (or "di-isopropylacetyl") group can be a strategic tool for introducing lipophilicity or probing steric interactions within a biological target. As synthetic chemistry continues to demand precise control over molecular architecture, the nuanced reactivity of sterically defined building blocks like this compound will remain of critical importance.
References
- 1. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. reddit.com [reddit.com]
- 6. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [amp.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. What acyl chloride and amine are required to synthesize the follo... | Study Prep in Pearson+ [pearson.com]
A Spectroscopic Guide to 2,3-Dimethylbutanoyl Chloride: Elucidating Molecular Structure
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,3-dimethylbutanoyl chloride (C₆H₁₁ClO), a key intermediate in organic synthesis.[1][] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the spectral features, this guide aims to provide a robust framework for the characterization and quality control of this versatile chemical compound.
Introduction
This compound is a branched-chain acyl chloride valued for its role in the synthesis of more complex molecules.[1][] Accurate and unambiguous characterization of this reagent is paramount to ensure the integrity of subsequent reactions and the purity of final products. Spectroscopic methods provide a powerful, non-destructive means to confirm the molecular structure and identify potential impurities. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Molecular Structure and Symmetry
To understand the spectral data, it is crucial to first consider the molecular structure of this compound. The molecule possesses a chiral center at the carbonyl carbon, leading to a diastereotopic relationship between the two methyl groups of the isopropyl moiety. This has important implications for the NMR spectra, as we will explore.
References
The Synthetic Utility of 2,3-Dimethylbutanoyl Chloride: A Technical Guide for Researchers
Introduction: Understanding the Reagent
2,3-Dimethylbutanoyl chloride (CAS No. 51760-90-8) is a reactive acyl chloride that serves as a valuable building block in synthetic organic chemistry.[][2][3][4][5] Its structure, featuring a sterically hindered carbonyl group due to the presence of methyl groups at the α and β positions, imparts unique reactivity and selectivity in various chemical transformations.[6] This guide provides an in-depth exploration of the synthesis, key applications, and experimental considerations for utilizing this compound in research and development, particularly within the pharmaceutical and life sciences sectors.
The inherent steric bulk of the 2,3-dimethylbutanoyl moiety influences its reaction kinetics, often requiring tailored protocols to achieve high yields.[6] This characteristic can be leveraged to achieve selective acylation in complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 51760-90-8[][2][3][4][5] |
| Molecular Formula | C₆H₁₁ClO[2][3] |
| Molecular Weight | 134.60 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~145-147 °C (predicted) |
| Density | ~0.98 g/cm³ (predicted) |
Synthesis of this compound
The primary route to this compound is through the chlorination of its parent carboxylic acid, 2,3-dimethylbutanoic acid. This precursor can be synthesized through various methods, including the malonic ester synthesis or via Grignard carboxylation.[7][8][9] For enantiomerically pure forms, such as (2R)-2,3-dimethylbutanoic acid, asymmetric synthesis strategies involving chiral auxiliaries are employed.[10][11]
Protocol 1: Synthesis of this compound from 2,3-Dimethylbutanoic Acid
This protocol describes the conversion of 2,3-dimethylbutanoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective method.[11]
Materials:
-
2,3-dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-dimethylbutanoic acid (1.0 eq) in dry toluene.
-
Slowly add thionyl chloride (1.2 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride around 1780-1800 cm⁻¹.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude this compound, which can often be used in subsequent steps without further purification. For higher purity, distillation under reduced pressure can be performed.
Core Applications and Methodologies
Intermediate in the Synthesis of Antimicrobial Agents
A primary and documented application of this compound is as a key intermediate in the synthesis of alkylthioalkylmalonic esters, which have demonstrated antimicrobial properties.[] The acyl chloride is used to introduce the 2,3-dimethylbutanoyl moiety, which is a critical component of the final active molecules.
The general synthetic approach involves the acylation of a malonic ester derivative, followed by further functionalization to yield the target antimicrobial compounds. The steric hindrance of the 2,3-dimethylbutanoyl group can play a role in directing subsequent reactions and influencing the final molecular conformation and biological activity.
Caption: Workflow for Antimicrobial Agent Synthesis.
Synthesis of Amides: Building Blocks for Bioactive Molecules
The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound readily reacts with primary and secondary amines to form the corresponding amides. These amides can be final drug candidates or key intermediates in the synthesis of more complex molecules, such as kinase inhibitors.[][13][14][15]
Due to the steric hindrance of the acyl chloride, reactions with sterically demanding amines may require elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.[]
Protocol 2: Amide Synthesis with this compound
This protocol provides a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Inert atmosphere
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in dry DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caption: General Scheme for Amide Formation.
Synthesis of Esters
Similar to amide formation, this compound is a competent reagent for the synthesis of esters through reaction with alcohols.[16][17][18][19][20] The steric hindrance of the acyl chloride can be advantageous in reactions with primary alcohols over more hindered secondary or tertiary alcohols, potentially allowing for regioselective esterification in polyol systems. For less reactive or sterically hindered alcohols, the use of a catalyst such as DMAP is often necessary to facilitate the reaction.[6]
Protocol 3: Ester Synthesis with this compound
This protocol outlines the esterification of an alcohol using this compound.
Materials:
-
This compound
-
Alcohol
-
Pyridine or triethylamine
-
4-(Dimethylamino)pyridine (DMAP) (catalytic, if needed)
-
Dry aprotic solvent (e.g., DCM, THF)
-
Inert atmosphere
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in dry DCM.
-
Cool the mixture to 0 °C.
-
Slowly add this compound (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or GC.
-
Work-up the reaction as described in the amide synthesis protocol (Protocol 2).
-
Purify the resulting ester by column chromatography or distillation.
Friedel-Crafts Acylation
This compound can be employed in Friedel-Crafts acylation reactions to introduce the 2,3-dimethylbutanoyl group onto aromatic rings, forming aryl ketones.[21][22][23][24] This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The steric bulk of the acyl chloride may influence the regioselectivity of the acylation on substituted aromatic substrates. Due to the deactivating nature of the resulting ketone product, polyacylation is generally not observed.[22]
Caption: Friedel-Crafts Acylation Reaction.
Conclusion
This compound is a versatile, albeit sterically hindered, acylating agent with demonstrated utility in the synthesis of antimicrobial compounds and broad potential in medicinal chemistry and organic synthesis. Its unique steric profile can be strategically employed to achieve specific synthetic outcomes. A thorough understanding of its reactivity and the application of optimized reaction protocols, as outlined in this guide, are essential for its successful implementation in the laboratory. The continued exploration of this reagent is likely to unveil new applications in the development of novel therapeutics and functional materials.
References
- 2. aablocks.com [aablocks.com]
- 3. This compound | CAS:51760-90-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. 51760-90-8|this compound|BLD Pharm [bldpharm.com]
- 5. 51760-90-8 | MFCD18969867 | this compound [aaronchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solved 8. (10 pts) Prepare 2,3-dimethylbutanoic acid via the | Chegg.com [chegg.com]
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- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. US4288592A - Process for preparing amides by reaction in presence of molecular sieve - Google Patents [patents.google.com]
- 15. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 18. csub.edu [csub.edu]
- 19. mdpi.com [mdpi.com]
- 20. cyberleninka.ru [cyberleninka.ru]
- 21. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 22. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Friedel-Crafts Acylation [organic-chemistry.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,3-Dimethylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility and Latent Hazards of 2,3-Dimethylbutanoyl Chloride
This compound (CAS No. 51760-90-8), a key acylating agent, serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][] Its utility lies in the high reactivity of the acyl chloride functional group, which readily participates in nucleophilic substitution reactions to form esters, amides, and other derivatives.[3] However, this same reactivity presents significant safety challenges that demand a comprehensive understanding and meticulous handling protocols. This guide provides an in-depth analysis of the safety and handling of this compound, grounded in established scientific principles and field-proven practices, to empower researchers to utilize this reagent with confidence and control.
Core Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C6H11ClO | [4] |
| Molecular Weight | 134.60 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid with a strong, pungent odor | [3] |
| Boiling Point | 127-129 °C | |
| Density | 0.969 g/mL at 25 °C | |
| Flash Point | 29 °C / 84.2 °F | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] It is imperative that all personnel handling this compound are fully aware of its primary hazards.
-
Flammable Liquid and Vapor (Category 3): The low flash point indicates that it can be easily ignited under normal laboratory temperatures.[4] Vapors are heavier than air and can travel to a source of ignition and flash back.[5]
-
Causes Severe Skin Burns and Eye Damage (Category 1B): This is a highly corrosive substance.[4] Contact with skin or eyes can cause immediate and severe burns, and in the case of eye contact, may lead to permanent damage or blindness.[5]
-
Water-Reactivity: Like all acyl chlorides, it reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[5][6] This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.
The Chemistry of Reactivity: A Double-Edged Sword
The high reactivity of this compound is central to its synthetic utility and its hazards. The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack.
References
The Organic Chemist's Guide to 2,3-Dimethylbutanoyl Chloride: Synthesis, Sourcing, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Acylating Agent
2,3-Dimethylbutanoyl chloride (CAS No. 51760-90-8) is a branched-chain acyl chloride that serves as a valuable building block in organic synthesis.[1][2][3][4][5] Its sterically hindered yet reactive nature makes it a unique reagent for introducing the 2,3-dimethylbutanoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its synthesis, a comparative analysis of commercial suppliers, and its applications, particularly in the realms of pharmaceutical and agrochemical research. With a molecular formula of C₆H₁₁ClO and a molecular weight of 134.60 g/mol , this colorless to light yellow liquid is a key intermediate for creating complex molecular architectures.[1]
I. Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 2,3-dimethylbutanoic acid, followed by its conversion to the corresponding acyl chloride.
Part A: Synthesis of the Carboxylic Acid Precursor
The immediate precursor, 2,3-dimethylbutanoic acid, can be synthesized through several established methods. Two common and reliable routes are the Grignard reaction and the cyanohydrin synthesis.
1. Grignard Synthesis: This classic method involves the carboxylation of a Grignard reagent.
-
Reaction Scheme:
-
Formation of the Grignard reagent from 2-bromo-3-methylbutane and magnesium turnings.
-
Reaction of the Grignard reagent with carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid.
-
Acidic workup to yield 2,3-dimethylbutanoic acid.
-
-
Causality of Experimental Choices: The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent. A large excess of dry ice is employed to maximize the yield of the carboxylic acid and minimize the formation of ketone byproducts.
2. Cyanohydrin Synthesis: This route begins with the formation of a cyanohydrin from 3-methyl-2-butanone, followed by hydrolysis.
-
Reaction Scheme:
-
Reaction of 3-methyl-2-butanone with a cyanide source (e.g., NaCN) and an acid to form the cyanohydrin.
-
Hydrolysis of the nitrile group of the cyanohydrin using a strong acid or base to produce 2,3-dimethylbutanoic acid.
-
-
Causality of Experimental Choices: The in-situ generation of hydrogen cyanide requires careful control of pH and temperature to ensure safety and efficiency. The subsequent hydrolysis of the stable nitrile group necessitates harsh conditions, such as prolonged heating with a strong acid or base.
Part B: Conversion to this compound
The most common and efficient method for converting 2,3-dimethylbutanoic acid to its acyl chloride is through the use of thionyl chloride (SOCl₂).
-
Reaction Scheme:
Caption: Conversion of 2,3-dimethylbutanoic acid to this compound.
-
Detailed Experimental Protocol:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylbutanoic acid (1.0 eq) in a dry, inert solvent such as toluene.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be scrubbed.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound can often be used in the next step without further purification. For higher purity, vacuum distillation is recommended.
-
-
Self-Validating System: The progress of the reaction can be easily monitored by the cessation of gas evolution and confirmed by spectroscopic methods. The purity of the final product can be readily assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
II. Sourcing and Supplier Comparison
Obtaining high-quality this compound is crucial for reproducible research. The following table provides a comparison of several potential suppliers. It is imperative to confirm the identity of the product via its CAS number (51760-90-8) to avoid confusion with its isomers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | This compound | 51760-90-8 | 95% | Inquire |
| Aurum Pharmatech | This compound | 51760-90-8 | Inquire | Inquire |
| Ark Pharma Scientific | This compound | 51760-90-8 | Inquire | Inquire |
| AA Blocks | This compound | 51760-90-8 | Inquire | Inquire |
| ChemicalBook | Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 | Varies | Varies |
| CP Lab Safety | This compound | 51760-90-8 | 95% | 1 gram |
-
Trustworthiness: When selecting a supplier, it is essential to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound. Reputable suppliers will provide detailed CoAs with analytical data such as NMR, GC-MS, and HPLC results.
III. Applications in Drug Development and Agrochemical Research
This compound is a valuable intermediate in the synthesis of complex organic molecules, including those with potential biological activity. While specific examples for this exact molecule are emerging, the introduction of the sterically hindered 2,3-dimethylbutanoyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties.
It is known to be an intermediate in the synthesis of alkylthioalkylmalonic esters, which have shown antimicrobial properties.[5] The development of novel agrochemicals often involves the creation of diverse libraries of compounds for screening, and acyl chlorides like this compound are key reagents in generating such libraries.
IV. Safety and Handling
This compound is a flammable liquid and vapor and causes severe skin burns and eye damage.[1] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.[6][7][8]
V. Conclusion
This compound is a versatile and valuable reagent for the discerning organic chemist. A thorough understanding of its synthesis, proper sourcing from reputable suppliers, and safe handling are paramount to its successful application in research and development. As the demand for novel and structurally diverse molecules in the pharmaceutical and agrochemical industries continues to grow, the utility of specialized building blocks like this compound is set to expand.
References
- 1. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:51760-90-8 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. This compound | 51760-90-8 [sigmaaldrich.cn]
- 4. aurumpharmatech.com [aurumpharmatech.com]
- 5. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Utility of 2,3-Dimethylbutanoyl Chloride
This guide provides a comprehensive technical overview of 2,3-dimethylbutanoyl chloride, a reactive chemical intermediate of significant interest to researchers and professionals in drug development and organic synthesis. While a singular "discovery" event for this compound is not prominent in the scientific literature, its existence and utility are intrinsically linked to the well-established principles of converting carboxylic acids to their corresponding acyl chlorides. This document will therefore focus on the synthesis, mechanistic underpinnings, and practical applications of this compound, offering field-proven insights and detailed experimental protocols.
Introduction to this compound: A Versatile Acylating Agent
This compound, identified by its CAS number 51760-90-8, is a derivative of 2,3-dimethylbutanoic acid.[1][2] Its significance lies in the highly reactive acyl chloride functional group, which makes it a potent electrophile and a valuable reagent for introducing the 2,3-dimethylbutanoyl moiety into various molecular scaffolds. This structural feature is particularly relevant in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The bulky and branched nature of the 2,3-dimethylbutanoyl group can impart specific steric and electronic properties to a target molecule, influencing its biological activity and pharmacokinetic profile.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C6H11ClO[2][] |
| Molecular Weight | 134.60 g/mol [2] |
| IUPAC Name | This compound[2] |
| Boiling Point | 177.31°C (estimate)[1] |
| Density | 0.9795 g/cm³ (estimate)[1] |
The Genesis of this compound: Synthesis Strategies
The preparation of this compound is a two-stage process that begins with the synthesis of its precursor, 2,3-dimethylbutanoic acid.
Synthesis of the Precursor: 2,3-Dimethylbutanoic Acid
Several synthetic routes to 2,3-dimethylbutanoic acid have been established, each with its own advantages and considerations. A common and reliable method is the malonic ester synthesis.[4][5] This approach allows for the controlled alkylation of diethyl malonate to construct the desired carbon skeleton.
Experimental Protocol: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate a stabilized enolate.
-
First Alkylation: The enolate is then reacted with a suitable alkyl halide, for example, isopropyl bromide, to introduce the first isopropyl group.
-
Second Deprotonation and Alkylation: The resulting mono-alkylated malonic ester is subjected to a second deprotonation-alkylation sequence, this time with methyl iodide, to introduce the final methyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed under acidic or basic conditions, followed by heating to induce decarboxylation, yielding the final product, 2,3-dimethylbutanoic acid.
For enantiomerically pure forms of 2,3-dimethylbutanoic acid, such as (2R)-2,3-dimethylbutanoic acid, more advanced stereoselective methods are employed. These include the use of chiral auxiliaries, like Evans' oxazolidinones or pseudoephedrine amides, which guide the stereochemical outcome of the alkylation steps.[6] Enzymatic kinetic resolution is another powerful technique for obtaining single enantiomers.[6]
Caption: Workflow for the malonic ester synthesis of 2,3-dimethylbutanoic acid.
Conversion to this compound: The Critical Acylation Step
The transformation of 2,3-dimethylbutanoic acid into its highly reactive acyl chloride derivative is a cornerstone of its utility. This is typically achieved by treating the carboxylic acid with a chlorinating agent.[7][8][9] The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10][11][12]
Causality Behind Reagent Choice:
The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride and oxalyl chloride function by converting this hydroxyl group into a much better leaving group.[8][9][13] This activation is crucial for the subsequent nucleophilic attack by a chloride ion.
Mechanism with Thionyl Chloride:
The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution pathway.[7][8][9][10]
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A chlorosulfite intermediate is formed.[8][9][13]
-
Nucleophilic Acyl Substitution: A chloride ion, either from the thionyl chloride or another equivalent, attacks the carbonyl carbon.
-
Product Formation: The intermediate collapses, eliminating sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts, driving the reaction to completion.[10]
Caption: Simplified mechanism of converting a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Protocol: Synthesis of this compound with Thionyl Chloride
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), 2,3-dimethylbutanoic acid is dissolved in an anhydrous solvent such as toluene.
-
Reagent Addition: Thionyl chloride (typically 1.2 equivalents) is added slowly to the solution at room temperature with stirring.
-
Reaction: The reaction mixture is heated to reflux and maintained for approximately 2 hours.
-
Monitoring: The progress of the reaction can be monitored by infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation.[14]
Mechanism with Oxalyl Chloride:
Oxalyl chloride is another excellent reagent for this transformation, often used with a catalytic amount of N,N-dimethylformamide (DMF).[12][15] The reaction with oxalyl chloride is also a nucleophilic acyl substitution, but it proceeds through a different reactive intermediate.[16][17] The gaseous byproducts are carbon dioxide (CO₂) and carbon monoxide (CO), which also helps to drive the reaction to completion.[16][11]
Applications in Organic Synthesis
The primary utility of this compound is as a precursor in reactions where the 2,3-dimethylbutanoyl group is to be introduced.
-
Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions to introduce the acyl group onto an aromatic ring.[11][18][19] This is a powerful method for forming carbon-carbon bonds and synthesizing aryl ketones. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[18][20]
Caption: General scheme of a Friedel-Crafts acylation reaction.
-
Synthesis of Esters and Amides: As a highly reactive acylating agent, this compound readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
-
Intermediate in Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. For instance, it is used in the synthesis of certain antimicrobial agents.[1][]
Safety and Handling
Acyl chlorides, including this compound, are hazardous compounds that must be handled with appropriate safety precautions.[21][22][23]
-
Corrosivity and Reactivity: They are corrosive and react violently with water, releasing hydrochloric acid.[22][24] Therefore, they must be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[22][24]
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and bases.[22][23]
-
Toxicity: Acyl chlorides are toxic and can cause severe burns upon contact with skin and eyes, and are corrosive to the respiratory tract if inhaled.[21][22][25]
Conclusion
While the "discovery" of this compound may not be a singular event, the development of its synthesis from 2,3-dimethylbutanoic acid represents a logical and powerful extension of fundamental organic chemistry principles. Its utility as a reactive intermediate for introducing the sterically demanding 2,3-dimethylbutanoyl group makes it a valuable tool for synthetic chemists in academia and industry. A thorough understanding of its synthesis, reaction mechanisms, and safe handling is paramount for its effective and responsible use in the laboratory.
References
- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 2. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chegg.com [chegg.com]
- 5. Answered: Prepare 2,3-dimethylbutanoic acid via the Malonic Ester Synthesis route | bartleby [bartleby.com]
- 6. benchchem.com [benchchem.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 12. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 13. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 20. Khan Academy [khanacademy.org]
- 21. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 22. nbinno.com [nbinno.com]
- 23. fiveable.me [fiveable.me]
- 24. fishersci.com [fishersci.com]
- 25. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
2,3-Dimethylbutanoyl chloride literature review
An In-depth Technical Guide to 2,3-Dimethylbutanoyl Chloride for Researchers and Drug Development Professionals
Introduction
This compound, a key acyl chloride, is a valuable reagent in organic synthesis. Its IUPAC name is this compound, and its CAS registry number is 51760-90-8.[1] This compound is a derivative of 2,3-dimethylbutanoic acid and is characterized by a reactive acyl chloride functional group. This functional group makes it a potent acylating agent and a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[][3][4] The branched alkyl structure of this compound can impart specific steric and electronic properties to target molecules, influencing their biological activity and physicochemical characteristics. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound for researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C6H11ClO | [1][] |
| Molecular Weight | 134.60 g/mol | [1] |
| CAS Number | 51760-90-8 | [1] |
| Boiling Point | 129.8 °C at 760 mmHg (predicted) | [] |
| Density | 0.9795 g/cm³ (predicted) | [4] |
| Appearance | Colorless to pale yellow liquid (typical for acyl chlorides) | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ether); reacts with protic solvents (e.g., water, alcohols) | [5] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the reaction of 2,3-dimethylbutanoic acid with a chlorinating agent. Thionyl chloride (SOCl2) is a widely used reagent for this transformation due to its efficiency and the formation of gaseous byproducts (SO2 and HCl), which simplifies purification.[6][7][8]
The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The carboxylic acid attacks the sulfur atom of thionyl chloride, which is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride.[6][7]
Synthetic Workflow Diagram
Caption: Synthesis of this compound from 2,3-Dimethylbutanoic Acid.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[8][9]
Materials:
-
2,3-Dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging the Flask: To the flask, add 2,3-dimethylbutanoic acid (1.0 equivalent). If using a solvent, add it at this stage.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred carboxylic acid at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by observing the disappearance of the carboxylic acid starting material by thin-layer chromatography (after quenching a small aliquot with methanol to form the methyl ester).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Remove any excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.
-
Chemical Reactivity and Applications
The high reactivity of this compound stems from the electron-withdrawing nature of the chlorine and oxygen atoms, which makes the carbonyl carbon highly electrophilic. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Key Reactions of this compound
Caption: Key Nucleophilic Acyl Substitution Reactions.
-
Hydrolysis: Reacts readily with water to hydrolyze back to 2,3-dimethylbutanoic acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions.[11]
-
Alcoholysis: Reacts with alcohols in the presence of a base (like pyridine or triethylamine) to form esters. This is a fundamental transformation in the synthesis of various compounds.
-
Aminolysis: Reacts with primary and secondary amines to yield amides. This reaction is crucial in the synthesis of many pharmaceutical compounds, including the formation of peptide bonds.[12]
Applications in Drug Development and Synthesis
This compound serves as an important intermediate in the synthesis of various target molecules.[][3] For instance, it is used in the synthesis of alkylthioalkylmalonic esters, which have shown antimicrobial properties.[3][4] The incorporation of the 2,3-dimethylbutanoyl moiety can influence the lipophilicity, metabolic stability, and binding affinity of a drug candidate.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[13][14][15][16]
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two methyl groups attached to the chiral centers, a signal for the methine protons, and signals for the other methyl groups. The chemical shifts and coupling patterns will be complex due to the stereochemistry. |
| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 170-180 ppm), signals for the methine carbons, and signals for the methyl carbons.[17] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride, typically around 1800 cm⁻¹. C-H stretching and bending vibrations will also be present.[13][18] |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule. Fragmentation patterns would likely show the loss of Cl and subsequent fragmentation of the alkyl chain.[16][19] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Flammable: It is a flammable liquid and vapor.[1]
-
Health Hazards: Inhalation may cause respiratory irritation. Ingestion can cause severe damage to the digestive tract.[20]
Safe Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated chemical fume hood.[20]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Keep away from heat, sparks, and open flames.[21]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[20]
-
Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
Disposal:
-
Dispose of as hazardous waste in accordance with local, state, and federal regulations.[20]
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its utility lies in its ability to introduce the 2,3-dimethylbutanoyl group into various molecules through nucleophilic acyl substitution reactions. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for its effective and safe utilization in a research and development setting.
References
- 1. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 4. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [amp.chemicalbook.com]
- 5. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. 3,3-Dimethylbutyryl chloride | 7065-46-5 | Benchchem [benchchem.com]
- 12. Pantothenic acid - Wikipedia [en.wikipedia.org]
- 13. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. mass spectrum of 2,3-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR spectrum [chemicalbook.com]
- 18. Butane, 2,3-dimethyl- [webbook.nist.gov]
- 19. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
Basic reactions of 2,3-Dimethylbutanoyl chloride
An In-depth Technical Guide to the Core Reactions of 2,3-Dimethylbutanoyl Chloride
Abstract
This compound (CAS No: 51760-90-8) is a sterically hindered acyl chloride that serves as a valuable intermediate in organic synthesis.[1][][3] Its reactivity is dominated by the electrophilic carbonyl carbon, but modulated by the significant steric bulk imparted by the adjacent isopropyl and methyl groups. This guide provides a comprehensive examination of its fundamental reactions, focusing on the mechanistic principles, experimental protocols, and strategic considerations essential for its effective use in research and development. We will explore nucleophilic acyl substitution, reactions with key organometallic reagents, reduction pathways, and electrophilic aromatic substitution, offering field-proven insights into optimizing these transformations.
Structural Features and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The primary features are:
-
Electrophilic Acyl Chloride: The carbonyl group is highly polarized due to the electron-withdrawing effects of both the oxygen and chlorine atoms, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[4][5]
-
Steric Hindrance: The presence of a methyl group and an isopropyl group on the carbons alpha and beta to the carbonyl, respectively, creates significant steric congestion. This bulk influences the approach of nucleophiles, potentially slowing reaction rates compared to less hindered acyl chlorides and influencing selectivity.
A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO | PubChem[1] |
| Molecular Weight | 134.60 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 51760-90-8 | PubChem[1] |
| Appearance | Flammable liquid | PubChem[1] |
| Hazards | Causes severe skin burns and eye damage | PubChem[1] |
Core Reactivity: Nucleophilic Acyl Substitution
The cornerstone of this compound's chemistry is the nucleophilic acyl substitution pathway. This is a two-step addition-elimination mechanism.[4][6][7]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[6][8]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[6][8]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Common transformations include:
-
Hydrolysis: Reaction with water to form 2,3-dimethylbutanoic acid.
-
Alcoholysis: Reaction with an alcohol (R'-OH) to yield an ester.
-
Aminolysis: Reaction with ammonia or a primary/secondary amine (R'-NH₂) to form an amide.
Reactions with Organometallic Reagents: A Study in Selectivity
The reaction of this compound with organometallic reagents is a powerful method for carbon-carbon bond formation. The choice of reagent is critical as it dictates the final product.
Grignard Reagents: Double Addition to Tertiary Alcohols
Grignard reagents (R-MgX) are highly reactive carbon nucleophiles.[9][10] They react with acyl chlorides in a characteristic two-fold addition.
-
First Addition: The Grignard reagent performs a nucleophilic acyl substitution to form a ketone intermediate.
-
Second Addition: The ketone formed is more reactive towards the Grignard reagent than the initial acyl chloride. A second equivalent of the Grignard reagent immediately adds to the ketone via nucleophilic addition, forming a magnesium alkoxide.[9][11]
-
Workup: An acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[11]
Caption: Reaction pathway of an acyl chloride with a Grignard reagent.
Gilman Reagents (Organocuprates): Selective Synthesis of Ketones
In contrast to Grignards, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are "softer," less reactive nucleophiles.[12][13] This attenuated reactivity is synthetically powerful, as they react with acyl chlorides only once to afford ketones in high yield, without proceeding to the tertiary alcohol.[13][14][15] The resulting ketone is significantly less reactive towards the Gilman reagent, preventing the second addition.[12][14] This selectivity makes organocuprates the reagent of choice for converting acyl chlorides to ketones.[14]
Caption: Selective ketone synthesis using a Gilman reagent.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,3-dimethylbutanoyl group onto an aromatic ring.[16] The reaction requires a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃.[17]
The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. A key advantage of Friedel-Crafts acylation over alkylation is that the acylium ion does not undergo carbocation rearrangements, leading to a single, predictable product.[17][18]
Caption: Key steps in the Friedel-Crafts Acylation reaction.
Experimental Protocols
The following protocols are generalized and must be adapted and optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 5.1: Synthesis of 3,4,4-Trimethyl-3-pentanone via Gilman Reagent
Objective: To demonstrate the selective conversion of this compound to a ketone.
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare the Gilman reagent by adding two equivalents of the desired organolithium reagent (e.g., methyllithium) to one equivalent of copper(I) iodide (CuI) in an anhydrous ether solvent (e.g., diethyl ether or THF) at -78 °C.
-
Acyl Chloride Addition: Slowly add one equivalent of this compound, dissolved in anhydrous ether, to the stirred Gilman reagent solution, maintaining the temperature at -78 °C.
-
Causality Note: The low temperature is critical to control the exothermicity of the reaction and maintain the stability of the organocuprate.
-
-
Reaction Monitoring: Allow the reaction to stir at low temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates any remaining reagent and facilitates the separation of organic and aqueous layers.
-
Extraction & Purification: Separate the layers and extract the aqueous layer with ether. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography or distillation.
Protocol 5.2: Synthesis of 2,3,4-Trimethyl-3-pentanol via Grignard Reagent
Objective: To demonstrate the double addition of a Grignard reagent to form a tertiary alcohol.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask in an ice bath (0 °C). Slowly add at least two equivalents of the Grignard reagent (e.g., methylmagnesium bromide) via a dropping funnel. An exothermic reaction is expected.
-
Causality Note: Using a slight excess (>2 equivalents) of the Grignard reagent ensures complete conversion of both the starting material and the intermediate ketone. Anhydrous conditions are paramount as Grignard reagents are strong bases and are readily quenched by protic sources.[9]
-
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl or dilute HCl while cooling in an ice bath.
-
Extraction & Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude tertiary alcohol can then be purified by distillation or chromatography.
Safety and Handling
This compound is a hazardous chemical that must be handled with care.[1][19]
-
Hazards: It is a flammable liquid and vapor.[1] It is corrosive and causes severe skin burns and eye damage.[1][20] Ingestion can cause severe damage to the digestive tract.[20]
-
Handling: Always work in a chemical fume hood.[20] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21] Keep away from heat, sparks, and open flames.[19][21] Store in a tightly closed container in a cool, dry, and well-ventilated area.[19][22]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[20] For eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[20] In all cases of exposure, seek immediate medical attention.[20][21]
References
- 1. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
- 8. youtube.com [youtube.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
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- 19. biosynth.com [biosynth.com]
- 20. fishersci.com [fishersci.com]
- 21. echemi.com [echemi.com]
- 22. bg.cpachem.com [bg.cpachem.com]
An In-Depth Technical Guide to 2,3-Dimethylbutanoyl Chloride: Physical Constants, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylbutanoyl chloride, a branched-chain acyl chloride, serves as a valuable intermediate in organic synthesis. Its utility is particularly noted in the preparation of more complex molecules, including antimicrobial agents.[1] The presence of the reactive acyl chloride functional group, combined with the steric hindrance provided by the dimethylated backbone, imparts unique reactivity to this compound, making it a subject of interest for chemists in various fields. This guide provides a comprehensive overview of its physical constants, a detailed protocol for its synthesis, an analysis of its reactivity, and essential safety information.
Chemical Identity and Physical Properties
This compound is a colorless to light-yellow liquid with a pungent odor characteristic of acyl chlorides. Below is a summary of its key chemical identifiers and physical constants.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 51760-90-8 | [2][3] |
| Molecular Formula | C₆H₁₁ClO | [2][3] |
| Molecular Weight | 134.60 g/mol | [2] |
| Boiling Point | ~177.31 °C (rough estimate) | [3] |
| Density | 0.9795 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4245 (estimate) | [3] |
| Melting Point | Not available | [4] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 2,3-dimethylbutanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[5] Thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[6]
Experimental Protocol: Synthesis from 2,3-Dimethylbutanoic Acid and Thionyl Chloride
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[7]
Materials:
-
2,3-dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry benzene (or another inert solvent like dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylbutanoic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents).
-
Add a suitable volume of a dry, inert solvent such as benzene or dichloromethane.
-
Heat the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butanoyl chloride, 2,3-dimethyl- CAS#: 51760-90-8 [m.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthesis of Novel N-Aryl Amides from 2,3-Dimethylbutanoyl Chloride as Potential Antimicrobial Agents: An Application and Protocol Guide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can be developed into effective therapeutic agents.[1] Amide functionalities are prevalent in a vast array of biologically active molecules and represent a promising class of compounds for antimicrobial drug discovery.[2][3] The synthesis of amides via the acylation of amines with acyl chlorides, a classic transformation known as the Schotten-Baumann reaction, offers a robust and versatile method for generating diverse molecular libraries.[4] This guide provides a detailed protocol for the synthesis of N-aryl amides using 2,3-dimethylbutanoyl chloride, a readily available building block, and outlines the potential applications of these compounds as antimicrobial agents. The bulky 2,3-dimethyl substitution on the acyl chain offers a unique structural motif that may confer advantageous properties, such as altered metabolic stability or novel interactions with microbial targets.
Scientific Rationale and Approach
The core of this synthetic strategy is the nucleophilic acyl substitution reaction between this compound and various substituted anilines. The high reactivity of the acyl chloride facilitates the formation of a stable amide bond under relatively mild conditions.[4] The choice of a base is critical to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion. The structural diversity of the resulting amide library is achieved by varying the electronic and steric properties of the substituents on the aniline starting material. This allows for a systematic investigation of the structure-activity relationship (SAR) to identify key features that contribute to antimicrobial efficacy.
Experimental Protocols
Safety Precautions
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
General Protocol for the Synthesis of N-(4-chlorophenyl)-2,3-dimethylbutanamide
This protocol provides a representative procedure for the synthesis of an N-aryl amide from this compound.
Materials:
-
This compound
-
4-Chloroaniline
-
Triethylamine (TEA) or Pyridine (base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)-2,3-dimethylbutanamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-(4-chlorophenyl)-2,3-dimethylbutanamide.
Characterization Data for a Representative Product: N-(4-chlorophenyl)-2,3-dimethylbutanamide
The successful synthesis of the target compound can be confirmed by various spectroscopic methods. The following table presents expected analytical data based on structurally similar compounds.
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the chlorophenyl ring, a singlet for the amide N-H, and multiplets for the methine and methyl protons of the 2,3-dimethylbutyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the 2,3-dimethylbutyl moiety. |
| Mass Spec (HRMS) | The calculated exact mass for C₁₂H₁₆ClNO should be observed. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |
Application Notes: Antimicrobial Potential
A library of N-aryl amides derived from this compound can be screened for antimicrobial activity against a panel of pathogenic bacteria and fungi. The bulky, branched alkyl chain may enhance membrane disruption or interaction with hydrophobic binding pockets of microbial enzymes.
Hypothesized Mechanism of Action
Fatty acid amides have been reported to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation. The lipophilic nature of the 2,3-dimethylbutyl group is expected to facilitate the partitioning of the molecule into the microbial cell membrane, potentially leading to increased membrane permeability and cell death.
Diagram of a Hypothesized Mechanism:
References
Application Notes and Protocols for Acylation with 2,3-Dimethylbutanoyl Chloride
Abstract
Acylation reactions are foundational in organic synthesis, enabling the introduction of acyl groups into a wide array of molecules. 2,3-Dimethylbutanoyl chloride, a sterically hindered acyl halide, is a valuable reagent for synthesizing complex esters, amides, and ketones that can serve as pivotal intermediates in pharmaceutical and fine chemical development.[1][] Its branched structure imparts unique steric and electronic properties that can influence reactivity and selectivity. This guide provides an in-depth exploration of the reaction principles, key parameters, and detailed, field-proven protocols for the effective use of this compound in common acylation reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic workflows.
Core Principles and Reaction Mechanisms
The utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it a potent acylating agent. The specific mechanism depends on the nucleophile being acylated.
Nucleophilic Acyl Substitution: Acylation of Amines and Alcohols
The most common application involves the acylation of nucleophiles such as amines (N-acylation) and alcohols (O-acylation). This reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[3][4][5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is eliminated.
-
Deprotonation: The resulting product is protonated. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically included in the reaction to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct and driving the reaction to completion.[3]
The steric bulk of the 2,3-dimethylbutanoyl group can slow the reaction rate, particularly with hindered alcohols. In such cases, a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole (1-MI) may be required to facilitate the acylation.[6][7]
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
When reacting with an aromatic ring (arene), this compound participates in a Friedel-Crafts acylation . This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive electrophile.[8][9][10]
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[9][11][12]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the aryl ketone product.
A key feature of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting arene and forms a stable complex with the Lewis acid catalyst.[10][13] Consequently, stoichiometric or even excess amounts of the catalyst are typically required. Unlike the analogous Friedel-Crafts alkylation, the acylium ion is stable and does not undergo rearrangement.[11]
Safety, Handling, and General Considerations
Critical Safety Notice: Acyl chlorides are hazardous reagents and must be handled with extreme care.
-
Corrosivity and Reactivity: this compound is corrosive and causes severe skin burns and eye damage.[14] It reacts violently with water, alcohols, and other protic nucleophiles to release corrosive hydrogen chloride (HCl) gas.[15][16][17]
-
Flammability: The compound is a flammable liquid and vapor.[14][16][18] Keep it away from heat, sparks, and open flames.
-
Handling: Always handle this compound in a certified chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[15][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols.[15][19] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis from atmospheric moisture.
Experimental Best Practices:
-
All glassware must be thoroughly dried (e.g., oven- or flame-dried) before use to prevent hydrolysis of the reagent.[20]
-
Reactions should be performed under an inert atmosphere (N₂ or Ar) to exclude moisture.[20]
Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrate's reactivity, solubility, and steric properties.
Protocol 1: N-Acylation of a Primary Amine
This protocol describes the formation of an N-substituted 2,3-dimethylbutanamide.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane, DCM). Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) to the stirred solution. The base scavenges the HCl produced during the reaction.
-
Acyl Chloride Addition: Slowly add this compound (1.1 eq.) dropwise to the reaction mixture via syringe. Causality Note: The slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess TEA and amine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[21]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation). The resulting crude amide can be purified by recrystallization or flash column chromatography on silica gel.[22]
Protocol 2: Friedel-Crafts Acylation of an Activated Arene (e.g., Anisole)
This protocol outlines the synthesis of an aryl ketone via electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Catalyst Suspension: To a flame-dried, three-neck flask equipped with a stir bar, reflux condenser, and an addition funnel (all under a nitrogen atmosphere), add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) and anhydrous DCM.[20] Cool the suspension to 0 °C. Causality Note: AlCl₃ is extremely water-sensitive; rigorous exclusion of moisture is paramount for success.
-
Acylium Ion Formation: Add a solution of this compound (1.1 eq.) in anhydrous DCM to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes.[20]
-
Arene Addition: After stirring for 15 minutes, add a solution of the arene (e.g., anisole, 1.0 eq.) in anhydrous DCM dropwise via the addition funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-3 hours. Monitor the reaction by TLC.
-
Work-up:
-
CRITICAL STEP: Cool the reaction flask back to 0 °C and very slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[20][23] This step is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood. The purpose is to hydrolyze the aluminum chloride complex and decompose any unreacted AlCl₃.[23]
-
Transfer the quenched mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄.
-
-
Purification: Filter and remove the solvent by rotary evaporation. Purify the crude ketone product by column chromatography or distillation.
Data Summary and Visualization
Quantitative Data Tables
The following tables provide representative parameters for acylation reactions. These should serve as a starting point for optimization.
Table 1: Representative Parameters for Nucleophilic Acylation
| Nucleophile | Acyl Chloride (eq.) | Base (eq.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|---|
| Primary Amine | 1.1 | 1.2 (TEA) | N/A | DCM | 0 to 25 | 2 - 4 |
| Secondary Amine | 1.2 | 1.5 (TEA) | N/A | DCM | 0 to 25 | 4 - 8 |
| Primary Alcohol | 1.2 | 1.5 (Pyridine) | 5-10 (DMAP) | Acetonitrile | 25 to 50 | 6 - 12 |
| Hindered Alcohol | 1.5 | 2.0 (TEA) | 20 (1-MI) | Toluene | 50 to 80 | 12 - 24 |
Table 2: Representative Parameters for Friedel-Crafts Acylation
| Arene Substrate | Acyl Chloride (eq.) | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|---|
| Anisole | 1.1 | 1.2 (AlCl₃) | DCM | 0 to 25 | 1 - 3 |
| Toluene | 1.1 | 1.2 (AlCl₃) | 1,2-Dichloroethane | 0 to 25 | 2 - 5 |
| Benzene | 1.0 | 1.2 (AlCl₃) | Benzene (reagent/solvent) | 25 to 80 | 4 - 8 |
Experimental Workflow Diagram
The diagram below illustrates the general workflow for a typical acylation reaction using this compound.
Caption: General workflow for acylation using this compound.
Troubleshooting Guide
Table 3: Common Issues and Recommended Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive reagent due to hydrolysis. 2. Insufficiently reactive substrate (steric hindrance). 3. Inactive or insufficient catalyst (Lewis acid). | 1. Use a fresh bottle of this compound or distill before use. Ensure all glassware and solvents are scrupulously dry. 2. Increase reaction temperature and time. For hindered alcohols, add a nucleophilic catalyst (e.g., DMAP).[6][7] 3. Use fresh, high-purity AlCl₃. Ensure it has not been exposed to atmospheric moisture. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high, causing side reactions. 2. Presence of water leading to hydrolysis to 2,3-dimethylbutanoic acid. 3. For Friedel-Crafts, polysubstitution on highly activated rings. | 1. Maintain cooling during addition of the acyl chloride. Run the reaction at a lower temperature for a longer duration. 2. Repeat the reaction using rigorously dried solvents and glassware under an inert atmosphere. 3. Use the aromatic substrate as the limiting reagent. |
| Difficult Product Isolation during Work-up | 1. Formation of an emulsion during extraction. 2. Product is partially water-soluble. | 1. Add brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period. 2. Perform additional extractions of the aqueous layer with the organic solvent. If necessary, saturate the aqueous layer with NaCl to decrease the polarity and improve partitioning. |
| Product Decomposes during Purification | 1. Product is unstable on silica gel (acid-sensitive). 2. Product is thermally unstable. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina. 2. Avoid high temperatures during solvent removal. Purify via recrystallization if the product is a solid. |
References
- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. geneseo.edu [geneseo.edu]
- 16. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 17. nj.gov [nj.gov]
- 18. chemos.de [chemos.de]
- 19. fishersci.com [fishersci.com]
- 20. websites.umich.edu [websites.umich.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for the Use of 2,3-Dimethylbutanoyl Chloride in Pharmaceutical Intermediate Synthesis
Introduction: The Role of Sterically Hindered Acyl Chlorides in Modern Drug Synthesis
In the landscape of pharmaceutical development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. Acyl chlorides are a cornerstone of this endeavor, serving as highly reactive intermediates for the formation of amide and ester bonds—linkages that are fundamental to the structure of a vast array of active pharmaceutical ingredients (APIs).[1] Among these, 2,3-dimethylbutanoyl chloride, a sterically hindered acyl chloride, offers unique advantages in the construction of specific, often chiral, molecular motifs. Its bulky 2,3-dimethylbutanoyl group can impart desirable pharmacokinetic properties to a drug candidate and can influence the stereochemical outcome of a reaction.
This guide provides a comprehensive overview of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the underlying principles of its reactivity, provide detailed protocols for its use, and discuss the rationale behind the experimental choices that ensure a successful and reproducible synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of this compound is essential for its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO | [] |
| Molecular Weight | 134.60 g/mol | [] |
| Boiling Point | 129.8 °C at 760 mmHg | [] |
| Density | 0.9795 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4245 (estimate) | [3] |
Safety Profile: this compound is a flammable and corrosive liquid.[3] It reacts violently with water and other nucleophiles. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Acylation of Chiral Amines in API Synthesis
A primary application of this compound is the acylation of chiral amines to form diastereomeric amides. This is a crucial step in the synthesis of many pharmaceuticals, where the introduction of the bulky 2,3-dimethylbutanoyl group can enhance biological activity and selectivity.
Reaction Principle: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. Due to the formation of hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base is typically added to neutralize the acid and drive the reaction to completion.[4]
Detailed Protocol: Synthesis of a Valsartan Intermediate Analogue
The following protocol is adapted from established procedures for the synthesis of the antihypertensive drug Valsartan, where n-valeryl chloride is used to acylate an L-valine methyl ester derivative. This serves as an excellent model for the application of this compound in a real-world pharmaceutical synthesis.
Objective: To synthesize N-(2,3-dimethylbutanoyl)-L-valine methyl ester, a key intermediate for angiotensin II receptor antagonists.
Reaction Scheme:
References
Application Notes & Protocols: 2,3-Dimethylbutanoyl Chloride as a Scaffold in Modern Agrochemical Discovery
Abstract
The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. A key strategy in modern chemical design is the exploration of unique molecular scaffolds that can impart advantageous properties such as enhanced biological activity, favorable metabolic profiles, and improved environmental safety. 2,3-Dimethylbutanoyl chloride, a readily accessible acyl chloride, presents itself as a compelling, albeit under-explored, starting material for the generation of new agrochemical candidates. Its characteristic branched alkyl structure offers significant steric hindrance, a feature often exploited in medicinal and agrochemical chemistry to modulate molecular interactions and enhance metabolic stability. This guide provides a comprehensive overview of the rationale, synthetic protocols, and biological screening methodologies for leveraging this compound in the discovery of next-generation herbicides, fungicides, and insecticides.
Introduction: The Strategic Value of this compound
This compound (CAS: 51760-90-8) is a reactive chemical intermediate belonging to the acyl chloride family.[1][2] While its direct application in agrochemicals is not widely documented, its true potential lies in its utility as a foundational building block for creating extensive libraries of derivative compounds, primarily amides and esters.
The core value proposition of the 2,3-dimethylbutanoyl moiety is rooted in two key chemical principles:
-
Bioisosteric Replacement: In agrochemical design, modifying a lead compound to optimize its properties is a critical step. The bulky, branched structure of the 2,3-dimethylbutanoyl group serves as an effective bioisostere for other sterically demanding groups, such as the ubiquitous tert-butyl or phenyl moieties.[3] This strategy of bioisosteric replacement can be used to fine-tune a molecule's size, lipophilicity, and conformational rigidity, which in turn can enhance target affinity, alter selectivity, and improve pharmacokinetic properties.[4][5]
-
Metabolic Shielding: The steric bulk provided by the adjacent isopropyl and methyl groups can physically hinder the enzymatic degradation of the adjacent amide or ester linkage. This "metabolic shielding" can increase the compound's persistence and bioavailability within the target organism, potentially leading to higher efficacy at lower application rates.
This document outlines the practical steps for researchers to harness these principles, from initial synthesis to primary biological evaluation.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 51760-90-8 | [2][] |
| Molecular Formula | C₆H₁₁ClO | [2][] |
| Molecular Weight | 134.60 g/mol | [2][] |
| Boiling Point | 129.8 °C at 760 mmHg | [] |
| Density | 0.983 g/cm³ | [] |
| Appearance | Flammable liquid | [2][] |
| SMILES | CC(C)C(C)C(=O)Cl | [2] |
Synthetic Protocols for Derivative Library Generation
The high reactivity of the acyl chloride group makes this compound an ideal starting point for creating diverse amides and esters.[7] The following protocols are generalized procedures that can be adapted for a wide range of commercially available amines and alcohols to rapidly build a compound library for screening.
Experimental Workflow Overview
Caption: General workflow from synthesis to lead optimization.
Protocol 2.1: Synthesis of N-Substituted 2,3-Dimethylbutanamides
This protocol describes the formation of an amide bond by reacting this compound with a primary or secondary amine.
Rationale: The reaction is a nucleophilic acyl substitution. An acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous solvents are essential to prevent the competing hydrolysis of the acyl chloride back to the carboxylic acid.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the selected amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the flask via a dropping funnel over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired N-substituted 2,3-dimethylbutanamide.
-
Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Protocol 2.2: Synthesis of Substituted 2,3-Dimethylbutanoate Esters
This protocol details the esterification of this compound with an alcohol.
Rationale: Similar to amide synthesis, this is a nucleophilic acyl substitution. A non-nucleophilic base like pyridine is often used both as the acid scavenger and, in some cases, as a catalyst. The reaction setup must remain dry to prevent hydrolysis.
Materials:
-
This compound
-
Desired primary or secondary alcohol (e.g., phenol, benzyl alcohol)
-
Pyridine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
1M Copper (II) sulfate (CuSO₄) solution (optional, for pyridine removal)
-
Standard workup reagents (NaHCO₃, brine, MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
In a dry round-bottom flask, dissolve the chosen alcohol (1.0 equivalent) in anhydrous DCM or diethyl ether.
-
Add pyridine (1.5 equivalents) to the solution and stir.
-
Slowly add this compound (1.2 equivalents) to the mixture. If the reaction is vigorous, use an ice bath to moderate the temperature.
-
Stir the reaction at room temperature (or with gentle heating if required) for 4-24 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with water, 1M HCl (or optionally, 1M CuSO₄ to remove pyridine more effectively), saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester via flash column chromatography or vacuum distillation.
-
Verify the final product's identity and purity through spectroscopic analysis (NMR, MS, IR).
Agrochemical Screening Protocols
Once a library of derivatives has been synthesized, a tiered screening approach is necessary to identify promising candidates. The following are robust, high-throughput primary screening protocols.
Screening and Optimization Workflow
Caption: Decision-making workflow for agrochemical screening.
Protocol 3.1: Primary Herbicidal Activity Screen (Petri Dish Seed Germination Assay)
Rationale: This assay provides a rapid assessment of a compound's pre-emergent (inhibiting germination) and post-emergent (inhibiting root/shoot growth) herbicidal effects.[8][9] It uses representative monocot and dicot weed species to gauge the spectrum of activity.
Materials:
-
Test compounds dissolved in acetone or DMSO.
-
Weed seeds (e.g., Brassica juncea for dicots, Alopecurus aequalis for monocots).[8]
-
Petri dishes (9 cm diameter) with filter paper.
-
Tween-20 or similar surfactant.
-
Growth chamber with controlled light and temperature (e.g., 25 °C, 16h light/8h dark).
Procedure:
-
Prepare a stock solution of each test compound (e.g., 10,000 ppm in acetone).
-
In each Petri dish, place one sheet of filter paper.
-
Apply a specific volume of the stock solution to the filter paper to achieve the final test concentration (e.g., 100 µg/mL) after adding water. Allow the solvent to evaporate completely.
-
Place 10-20 seeds of a single weed species evenly on the dry, treated filter paper.
-
Add 5 mL of distilled water containing a surfactant (e.g., 0.02% Tween-20) to each dish.
-
Seal the dishes with paraffin film and place them in a growth chamber.
-
Include a negative control (surfactant solution only) and a positive control (commercial herbicide).
-
After 7-10 days, measure the germination rate (%) and the length of the root and shoot for each seedling.
-
Calculate the percent inhibition relative to the negative control. Compounds showing >50% inhibition are considered "hits."
Protocol 3.2: Primary Fungicidal Activity Screen (Mycelial Growth Inhibition Assay)
Rationale: This in vitro method directly assesses the fungistatic or fungicidal activity of a compound by measuring its effect on the growth of a plant pathogenic fungus.[10][11]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Potato Dextrose Agar (PDA) medium.
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).
-
Sterile Petri dishes.
-
Cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Prepare and autoclave PDA medium. Cool it to 50-55 °C in a water bath.
-
Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the solvent concentration is low (<1%) to avoid inhibiting fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.
-
Place the mycelial plug, mycelium-side down, in the center of the treated PDA plate.
-
Prepare a negative control plate (PDA with solvent only) and a positive control plate (PDA with a commercial fungicide like azoxystrobin).[10]
-
Seal the plates and incubate them at the optimal temperature for the fungus (e.g., 25 °C) in the dark.
-
When the fungal colony in the negative control plate has reached near-full growth, measure the diameter of the fungal colonies on all plates.
-
Calculate the percentage of mycelial growth inhibition compared to the negative control.
Protocol 3.3: Primary Insecticidal Activity Screen (Leaf Disc Ingestion Assay)
Rationale: This assay evaluates the toxicity of a compound to a target insect pest through ingestion. It is a common method for screening insecticides against chewing insects.[12][13]
Materials:
-
Test compounds.
-
Larvae of a target insect (e.g., 3rd instar diamondback moth, Plutella xylostella).
-
Cabbage or lettuce leaves.
-
Petri dishes or multi-well plates lined with moist filter paper.
-
Acetone, water, and a surfactant (e.g., Triton X-100).
Procedure:
-
Prepare a test solution of the compound (e.g., 200 µg/mL) in a 10% acetone/water mixture with a drop of surfactant.
-
Cut leaf discs (2-3 cm diameter) from fresh cabbage or lettuce leaves.
-
Dip each leaf disc into a test solution for 10-20 seconds and then allow it to air dry completely.
-
Place one treated leaf disc into each Petri dish or well containing moist filter paper.
-
Introduce 5-10 insect larvae into each container.
-
Include negative controls (leaf discs treated with the solvent-surfactant solution only) and positive controls (leaf discs treated with a known insecticide).
-
Seal the containers and maintain them at room temperature.
-
Assess larval mortality at 24, 48, and 72 hours. Larvae that are unable to move when prodded are considered dead.
-
Calculate the percentage mortality, correcting for any control mortality using Abbott's formula if necessary.
Conclusion and Future Directions
This compound is a versatile and cost-effective chemical scaffold with significant potential for the discovery of novel agrochemicals. The steric hindrance imparted by its structure offers a rational design strategy for enhancing metabolic stability and exploring new structure-activity relationships. The protocols detailed in this guide provide a clear and actionable framework for researchers to synthesize and screen derivative libraries for herbicidal, fungicidal, and insecticidal activities. Successful "hits" from these primary screens will warrant further investigation, including dose-response studies to determine EC₅₀/LC₅₀ values, evaluation against a broader range of target and non-target organisms, and detailed mode of action studies to elucidate their biochemical targets. Through such a systematic approach, the 2,3-dimethylbutanoyl scaffold can be effectively exploited to develop the next generation of safe and effective crop protection solutions.
References
- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 2. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. ctppc.org [ctppc.org]
- 5. mdpi.com [mdpi.com]
- 7. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Friedel-Crafts Acylation with 2,3-Dimethylbutanoyl Chloride
Introduction: Strategic Acylation with Sterically Demanding Electrophiles
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) chemistry since its discovery in 1877, remains an indispensable tool for the formation of carbon-carbon bonds.[1][2] This reaction facilitates the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, advanced polymers, agrochemicals, and fine chemicals.[2][3][4]
This guide focuses on the use of 2,3-dimethylbutanoyl chloride, a sterically hindered acylating agent. The bulky nature of the t-butyl-like fragment adjacent to the carbonyl group introduces unique considerations for reactivity and regioselectivity that are not as prominent with simpler acyl chlorides like acetyl or propionyl chloride. Understanding these nuances is critical for researchers aiming to leverage this reagent for targeted molecular design, particularly in medicinal chemistry where the introduction of bulky, lipophilic moieties can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
This document provides an in-depth examination of the underlying scientific principles, a validated, step-by-step laboratory protocol, process optimization strategies, and critical safety considerations for performing Friedel-Crafts acylation with this compound.
Scientific Principles and Mechanistic Rationale
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[1][5][6] The reaction can be dissected into three primary stages:
Pillar 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the activation of this compound with a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion.[2][5][7][8]
A significant advantage of the acylation reaction over its alkylation counterpart is the stability of this acylium ion.[1] Resonance delocalizes the positive charge between the carbonyl carbon and oxygen, preventing the carbocation rearrangements that frequently plague Friedel-Crafts alkylations.[7][9]
Pillar 2: Nucleophilic Attack and Formation of the Sigma Complex The generated acylium ion is a potent electrophile. The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5][10] This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]
Pillar 3: Re-aromatization and Product-Catalyst Complexation A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[1][5] This restores the aromaticity of the ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.
However, the product ketone, being a Lewis base, readily forms a stable complex with the strong Lewis acid AlCl₃.[1][11] This complexation deactivates the Lewis acid, necessitating its use in stoichiometric amounts or greater.[1][12] It also deactivates the product ring towards further acylation, effectively preventing the polysubstitution issues common in Friedel-Crafts alkylation.[2][13] This product-catalyst complex must be hydrolyzed during the aqueous workup to liberate the desired ketone.[11]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 4-Methyl-1-(2,3-dimethylbutanoyl)benzene
This protocol details the acylation of toluene, an activated aromatic substrate, as a representative example. The steric bulk of the 2,3-dimethylbutanoyl group strongly directs substitution to the less hindered para position.[14]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| Toluene | C₇H₈ | 92.14 | 25.0 | 2.30 g (2.66 mL) | Substrate, Anhydrous |
| This compound | C₆H₁₁ClO | 134.60 | 27.5 | 3.70 g (3.54 mL) | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | 30.0 | 4.00 g | Lewis Acid, Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Solvent, Anhydrous |
| Concentrated HCl | HCl | 36.46 | - | 15 mL | Workup |
| Crushed Ice | H₂O | 18.02 | - | 50 g | Workup |
| 5% NaHCO₃ Solution | NaHCO₃ | 84.01 | - | 30 mL | Wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | 30 mL | Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |
Equipment
-
250 mL three-neck round-bottom flask
-
125 mL addition funnel
-
Reflux condenser with a drying tube (CaCl₂ or Drierite®)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
500 mL separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Step-by-Step Methodology
CRITICAL: All glassware must be oven- or flame-dried before use. The reaction must be performed under anhydrous conditions in a well-ventilated fume hood.[6][15]
-
Reaction Setup:
-
To the 250 mL round-bottom flask, add the anhydrous aluminum chloride (4.00 g).
-
Add 30 mL of anhydrous dichloromethane to the flask. Suspend the AlCl₃ using the magnetic stirrer.
-
Equip the flask with the addition funnel and reflux condenser (topped with a drying tube).
-
-
Formation of the Electrophile:
-
In a separate dry beaker, prepare a solution of this compound (3.70 g) in 10 mL of anhydrous dichloromethane.
-
Transfer this solution to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature below 10 °C. The reaction is exothermic.[11][16] You may observe HCl gas evolution.
-
-
Acylation Reaction:
-
Prepare a solution of toluene (2.30 g) in 10 mL of anhydrous dichloromethane.
-
After the acyl chloride addition is complete, add the toluene solution dropwise from the addition funnel over 20 minutes, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).
-
-
Workup and Quenching:
-
Prepare a beaker with 50 g of crushed ice and 15 mL of concentrated HCl.
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform slowly and with vigorous stirring in the fume hood.
-
Carefully and slowly pour the reaction mixture onto the ice/HCl slurry.[6][18]
-
Stir until the ice has melted and the dark-colored complex has fully decomposed, resulting in two liquid layers.
-
-
Extraction and Isolation:
-
Transfer the entire mixture to the 500 mL separatory funnel.
-
Separate the layers. The bottom layer is the organic (DCM) phase.[11]
-
Extract the aqueous layer with an additional 20 mL of DCM.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 30 mL of 5% NaHCO₃ solution (careful of gas evolution) and then 30 mL of brine.[6][18]
-
Dry the organic layer over anhydrous MgSO₄, then decant or filter into a pre-weighed round-bottom flask.
-
-
Purification:
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.[6]
-
The product, 4-methyl-1-(2,3-dimethylbutanoyl)benzene, can be purified further by vacuum distillation or flash column chromatography on silica gel if necessary.
-
Caption: Experimental workflow for Friedel-Crafts acylation.
Process Optimization & Troubleshooting
| Parameter | Options & Considerations | Expected Outcome / Rationale |
| Lewis Acid | AlCl₃: Most reactive, standard choice.[5] FeCl₃: Milder, less hydrolytically sensitive, may require higher temperatures.[19] ZnCl₂: Mild, often requires more activated substrates.[1] | AlCl₃ is recommended for general-purpose acylation. Milder acids may be used for highly activated or sensitive substrates to improve selectivity and reduce side reactions. |
| Solvent | DCM (CH₂Cl₂): Good solubility, relatively inert, easy to remove.[20] Carbon Disulfide (CS₂): Traditional, non-polar, but toxic and flammable.[20] Nitrobenzene: Polar, can dissolve the product-catalyst complex, but is a deactivated substrate itself and difficult to remove.[20][21] | DCM is the preferred solvent for lab-scale synthesis due to its balance of properties. The choice of solvent can sometimes influence isomer distribution in sensitive cases.[21] |
| Temperature | 0 °C → RT: Standard protocol. Controls initial exotherm. Reflux: May be required for less reactive substrates to drive the reaction to completion.[13] | The standard 0 °C to room temperature protocol is generally sufficient for activated substrates like toluene. Monitor by TLC to determine if heating is necessary. |
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Moisture in reagents or glassware deactivating the AlCl₃. 2. Insufficient amount of Lewis acid. 3. Substrate is deactivated. | 1. Ensure all glassware is rigorously dried. Use anhydrous grade solvents and freshly opened AlCl₃.[15] 2. Use at least 1.1-1.2 equivalents of AlCl₃ relative to the acyl chloride. 3. This reaction is not suitable for deactivated rings (e.g., nitrobenzene).[7] |
| Difficult Workup (Persistent Emulsion) | Incomplete hydrolysis of aluminum salts. | 1. Ensure slow and controlled quenching with vigorous stirring.[22] 2. Add more water or dilute acid to fully dissolve salts. 3. A brine wash is effective at breaking emulsions. |
| Charring / Dark Tar Formation | Reaction temperature was too high, causing decomposition. | Maintain strict temperature control, especially during the initial exothermic additions. |
Critical Safety Precautions
-
Chemical Hazards:
-
Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing large amounts of heat and corrosive hydrogen chloride (HCl) gas. Handle only in a fume hood and wear appropriate gloves.[6][15]
-
This compound: Corrosive and a lachrymator (causes tearing). Reacts with moisture. Handle exclusively in a fume hood.[15][23]
-
Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[15]
-
-
Procedural Hazards:
-
The reaction is exothermic and must be cooled during initial reagent addition.
-
The quenching step is extremely exothermic and releases corrosive HCl gas. Add the reaction mixture to the ice slurry slowly and deliberately.
-
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.
Applications in Medicinal Chemistry and Drug Development
Friedel-Crafts acylation is a foundational reaction for constructing the core scaffolds of numerous active pharmaceutical ingredients (APIs).[4][24] The synthesis of Ibuprofen, for example, utilizes a Friedel-Crafts acylation as a key step in its industrial production.[3]
The introduction of a sterically demanding group like the 2,3-dimethylbutanoyl moiety can be a deliberate tactic in drug design. This bulky, lipophilic group can:
-
Enhance Receptor Binding: The group can occupy specific hydrophobic pockets within a target protein, increasing binding affinity and potency.
-
Improve Metabolic Stability: The branched structure can sterically shield metabolically labile positions on the molecule, hindering enzymatic degradation and prolonging the drug's half-life.
-
Modulate Physicochemical Properties: Altering the size and lipophilicity of substituents is a key strategy for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
By providing a reliable protocol for introducing the 2,3-dimethylbutanoyl group, this guide enables researchers to efficiently synthesize novel chemical entities for screening and development in drug discovery programs.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. youtube.com [youtube.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What solvents are used in Friedel-Crafts acylation? | Filo [askfilo.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. m.youtube.com [m.youtube.com]
- 23. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Esterification Reactions Using 2,3-Dimethylbutanoyl Chloride
Introduction: Navigating Steric Hindrance in Ester Synthesis
In the landscape of organic synthesis, particularly in the fields of pharmaceutical and materials science, the formation of ester linkages is a cornerstone transformation. 2,3-Dimethylbutanoyl chloride, a sterically hindered acyl chloride, presents both unique opportunities and significant challenges for the synthetic chemist. Its bulky 2,3-dimethylbutanoyl group can impart valuable properties to a molecule, such as increased lipophilicity or resistance to enzymatic cleavage, which is of particular interest in drug design.[1][2] However, the very steric bulk that provides these advantages significantly encumbers the electrophilic carbonyl carbon, rendering it less susceptible to nucleophilic attack by alcohols.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on effectively utilizing this compound in esterification reactions. We will delve into the mechanistic nuances of these reactions, provide detailed, field-proven protocols for various alcohol substrates, and offer insights into overcoming the inherent challenges of this sterically demanding reagent.
Mechanistic Considerations: Overcoming Steric Barriers
The standard reaction of an acyl chloride with an alcohol proceeds via a nucleophilic acyl substitution mechanism. The alcohol's lone pair of electrons attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to yield the ester and hydrochloric acid.
With this compound, the steric hindrance from the adjacent methyl groups slows this process considerably, especially with secondary or tertiary alcohols.[3] To facilitate this reaction, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically employed to scavenge the HCl byproduct and drive the reaction forward.[4]
For particularly challenging substrates, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is often indispensable.[1][5] DMAP operates by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and less sterically shielded than the original acyl chloride, making it more susceptible to attack by the alcohol, even a hindered one.[6]
Caption: DMAP-catalyzed esterification workflow.
Protocols for Esterification with this compound
The choice of protocol is highly dependent on the nature of the alcohol substrate. The following sections provide detailed methodologies for primary, secondary, and tertiary alcohols, as well as phenols.
Protocol 1: Esterification of Primary Alcohols
Primary alcohols are the most reactive class of alcohols and can often be esterified under relatively mild conditions.
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Caption: Workflow for esterifying primary alcohols.
Protocol 2: Esterification of Secondary and Hindered Primary Alcohols (DMAP-Catalyzed)
For less reactive secondary alcohols or sterically hindered primary alcohols, the addition of a catalytic amount of DMAP is highly recommended to achieve reasonable reaction rates and yields.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Follow the workup and purification procedure as described in Protocol 1.
| Substrate Class | Base/Catalyst System | Typical Reaction Time | Expected Yield |
| Primary Alcohols | TEA | 2-4 hours | >85% |
| Secondary Alcohols | TEA, DMAP (cat.) | 12-24 hours | 60-85% |
| Tertiary Alcohols | See Discussion Below | 24-72 hours | Variable, often low |
| Phenols | Pyridine, DMAP (cat.) | 12-24 hours | 50-80% |
Protocol 3: Esterification of Phenols
The esterification of phenols is often sluggish due to their lower nucleophilicity compared to aliphatic alcohols.[7] The use of DMAP is strongly advised.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Pyridine (as solvent and base)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a dry round-bottom flask, dissolve the phenol (1.1 eq) and DMAP (0.1 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.0 eq).
-
Allow the mixture to warm to room temperature and then heat to 40-50 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and dilute with ethyl acetate.
-
Wash extensively with 1 M copper sulfate solution (to remove pyridine), followed by water, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Challenges and Troubleshooting
Low or No Reaction:
-
Cause: Insufficient activation for a hindered alcohol.
-
Solution: For secondary alcohols, ensure DMAP is added. For tertiary alcohols, consider alternative, more potent coupling agents or methods like the Yamaguchi or Steglich esterification.[8] The reaction of this compound with tertiary alcohols is particularly challenging and may result in low yields or favor elimination side products.[9]
Side Product Formation:
-
Cause: If the acyl chloride is prepared from the corresponding carboxylic acid using thionyl chloride and not purified, residual thionyl chloride can cause side reactions.
-
Solution: Ensure the this compound is of high purity. If prepared in-house, consider distillation or removal of excess thionyl chloride under vacuum.[3]
Difficult Purification:
-
Cause: Co-elution of the product with unreacted starting material or byproducts.
-
Solution: Optimize the chromatographic conditions (solvent system). Ensure the aqueous workup is thorough to remove all basic and acidic impurities.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Reactions should be conducted under an inert atmosphere to prevent hydrolysis of the acyl chloride.
Conclusion
Esterification reactions involving this compound require careful consideration of the steric hindrance posed by both the acyl chloride and the alcohol substrate. While primary alcohols can be acylated with relative ease, secondary alcohols and phenols necessitate the use of a nucleophilic catalyst such as DMAP to achieve efficient conversion. The protocols and insights provided in this application note offer a robust framework for successfully employing this valuable, sterically hindered reagent in the synthesis of novel esters for a range of applications in research and development.
References
- 1. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions [pubmed.ncbi.nlm.nih.gov]
- 2. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: Amide Bond Formation with 2,3-Dimethylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating Steric Challenges in Amide Synthesis
The formation of an amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The reaction of an acyl chloride with an amine is a robust and widely employed method for constructing this critical functional group, prized for its generally high yields and mild reaction conditions.[1] This guide provides an in-depth exploration of amide bond formation utilizing 2,3-dimethylbutanoyl chloride, a sterically demanding acyl chloride. The bulky nature of the 2,3-dimethylbutanoyl group presents unique challenges that necessitate a nuanced understanding of the reaction mechanism and careful optimization of experimental parameters. By delving into the causality behind protocol choices, this document aims to equip researchers with the knowledge to successfully synthesize amides from this and other sterically hindered acyl chlorides.
The Underlying Chemistry: A Nucleophilic Acyl Substitution Reaction
The synthesis of an amide from an acyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism.[2] This two-step process, consisting of nucleophilic addition followed by elimination, is a fundamental concept in organic chemistry.[3][4]
-
Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[1][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.[3][4]
-
Proton Transfer: The reaction generates hydrochloric acid (HCl) as a byproduct.[6] To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base is typically added to neutralize the acid.[7][8]
The steric bulk of the 2,3-dimethylbutanoyl group can significantly influence the rate of the initial nucleophilic attack. The t-butyl-like structure adjacent to the carbonyl group can hinder the approach of the amine nucleophile, potentially leading to slower reaction times or incomplete conversion.[9] Careful selection of the amine, base, and reaction conditions is therefore paramount to overcoming this steric impediment.
Visualizing the Reaction Pathway
Caption: Nucleophilic acyl substitution mechanism for amide formation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the synthesis of amides from this compound. It is crucial to recognize that optimization may be necessary depending on the specific amine substrate.
General Considerations:
-
Reagent Purity: this compound is highly reactive and susceptible to hydrolysis.[1] It should be handled under anhydrous conditions, and freshly distilled or purchased high-purity material is recommended. All other reagents and solvents should be anhydrous.
-
Inert Atmosphere: To prevent hydrolysis of the acyl chloride, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[1]
-
Exothermic Reaction: The reaction between acyl chlorides and amines can be highly exothermic.[] Slow, controlled addition of the acyl chloride, particularly at low temperatures, is crucial for safety and to minimize side reactions.[1]
Protocol 1: Standard Conditions for Primary and Less Hindered Secondary Amines
This protocol is suitable for primary amines and secondary amines that are not sterically demanding.
Materials:
| Reagent/Solvent | Molar Equivalents |
| Amine | 1.0 |
| This compound | 1.05 - 1.1 |
| Triethylamine (TEA) or Diisopropylethylamine (DIEA) | 1.2 - 1.5 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Sufficient volume for a 0.1 - 0.5 M solution |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine and the anhydrous solvent.
-
Add the base (TEA or DIEA) to the solution.[1]
-
Cool the reaction mixture to 0 °C using an ice-water bath.[]
-
Slowly add this compound to the stirred solution dropwise via a syringe. The bulky nature of the acyl chloride may necessitate a slightly longer addition time to control the exotherm.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 2: Enhanced Conditions for Sterically Hindered Amines
For more sterically demanding secondary amines or less reactive primary amines, elevated temperatures and a more potent catalyst may be required to overcome the steric hindrance posed by this compound.[9]
Materials:
| Reagent/Solvent/Catalyst | Molar Equivalents |
| Amine | 1.0 |
| This compound | 1.1 - 1.2 |
| Diisopropylethylamine (DIEA) | 1.5 - 2.0 |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 (catalytic) |
| Dichloromethane (DCM) or Acetonitrile (ACN) | Sufficient volume for a 0.1 - 0.5 M solution |
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add a catalytic amount of DMAP to the reaction mixture. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the hindered amine.
-
Slowly add this compound to the stirred solution at 0 °C.
-
After addition, allow the reaction to warm to room temperature. If the reaction is sluggish, as indicated by monitoring, gently heat the mixture to reflux (for DCM, ~40 °C; for ACN, ~82 °C).
-
Continue to monitor the reaction until completion.
-
Follow the workup and purification steps (7-11) as described in Protocol 1.
Workflow Visualization
Caption: General experimental workflow for amide synthesis.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Steric hindrance preventing reaction. | Increase reaction temperature; add a catalyst like DMAP; use a more reactive acylating agent if possible.[9] |
| Hydrolysis of acyl chloride. | Ensure all glassware is dry and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.[1] | |
| Formation of Carboxylic Acid Byproduct | Incomplete reaction and hydrolysis of unreacted acyl chloride during workup. | Drive the reaction to completion by increasing reaction time or temperature. |
| Multiple Products Observed | Side reactions due to high temperature. | Perform the reaction at the lowest effective temperature. Consider a different solvent. |
| Diacylation of primary amines. | Use a slight excess of the amine or add the acyl chloride very slowly at low temperature. |
Characterization of the Amide Product
Confirmation of the desired amide product can be achieved through a combination of spectroscopic techniques.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic strong C=O stretching vibration for the amide carbonyl group, typically in the range of 1680-1630 cm⁻¹. For secondary amides, a single N-H stretching peak will be observed around 3370-3170 cm⁻¹, and a strong N-H in-plane bend will appear near the C=O stretch.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the nitrogen of a secondary amide will typically appear as a broad singlet. The protons on the carbons adjacent to the carbonyl and the nitrogen will also have characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbon of the amide will have a resonance in the range of 160-180 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the synthesized amide, aiding in the confirmation of its identity.[13][14]
Conclusion
The synthesis of amides using this compound, while presenting challenges due to steric hindrance, is a readily achievable transformation with careful consideration of the reaction parameters. By understanding the nucleophilic acyl substitution mechanism and the factors that influence it, researchers can rationally design and optimize their experimental protocols. The guidelines and troubleshooting strategies provided herein serve as a comprehensive resource for the successful synthesis and characterization of amides derived from this and other sterically demanding acyl chlorides, facilitating advancements in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. sparkl.me [sparkl.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Setups for Reactions with 2,3-Dimethylbutanoyl Chloride
Introduction: Navigating the Challenges of a Sterically Hindered Acyl Chloride
2,3-Dimethylbutanoyl chloride (CAS No: 51760-90-8) is a reactive acyl chloride used as an intermediate in the synthesis of various organic molecules, including potential antimicrobial agents.[1][] Its chemical structure is characterized by a highly electrophilic carbonyl carbon, typical of acyl chlorides, making it a potent acylating agent.[3][4] However, the defining feature of this molecule is the significant steric hindrance posed by the methyl groups on both the alpha (α) and beta (β) carbons adjacent to the carbonyl group.
This steric bulk obstructs the trajectory of incoming nucleophiles, significantly slowing down reaction rates compared to less hindered acyl chlorides like acetyl chloride or benzoyl chloride.[5][6] Standard reaction conditions often result in low or no product yield.[7] Therefore, successful experimentation with this compound necessitates carefully designed protocols that actively overcome this steric barrier.
This guide provides detailed, field-proven protocols for common reactions involving this compound, including esterification and amidation. It emphasizes the causal logic behind procedural steps and reagent choices, offering researchers a robust framework for synthesis, troubleshooting, and optimization.
Section 1: Critical Safety & Handling Protocols
Acyl chlorides as a class are hazardous materials, and this compound is no exception.[8] Strict adherence to safety protocols is mandatory.
Core Hazards:
-
Flammability: The compound is a flammable liquid and vapor.[8] Keep away from open flames, sparks, and hot surfaces.[9] All equipment must be grounded to prevent static discharge.[10][11]
-
Corrosivity: It causes severe skin burns and eye damage.[8] Contact with skin, eyes, or the respiratory tract can lead to serious injury.[9][12]
-
High Reactivity with Water: this compound reacts violently with water and moisture to produce corrosive hydrogen chloride (HCl) gas and 2,3-dimethylbutanoic acid.[10][11][13] This reaction is highly exothermic.
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles in combination with a face shield.[9][12]
-
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[10][12]
-
Inert Atmosphere: Due to its high moisture sensitivity, reactions should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[7][10] All glassware must be thoroughly oven- or flame-dried and cooled under a stream of inert gas before use.[14]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[10][12] It must be stored separately from incompatible materials such as water, alcohols, amines, and strong bases.[10]
-
Spill & Waste Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite. Do not use water.[15] Neutralize residues carefully with a weak base like sodium bicarbonate. All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
Section 2: General Reaction Principles & Overcoming Steric Hindrance
The primary reaction pathway for this compound is nucleophilic acyl substitution.[16][17] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the chloride leaving group to form the final product.
The steric hindrance from the adjacent methyl groups creates a high activation energy barrier for the initial nucleophilic attack.[5] The key to successful synthesis is to lower this barrier or increase the reactivity of the nucleophile.
Core Strategies:
-
Catalysis: Employ a powerful nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), which forms a more reactive intermediate.[7]
-
Enhanced Nucleophilicity: Increase the nucleophilicity of the reacting partner, for example, by deprotonating an alcohol to form a more reactive alkoxide.[18]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy, though this must be balanced against potential side reactions or decomposition.[7]
Section 3: Protocol for Esterification Reactions
The reaction of this compound with alcohols to form esters is a cornerstone application.[16][19] The choice of method depends critically on the steric nature of the alcohol.
Method 1: DMAP-Catalyzed Esterification of Primary & Secondary Alcohols
Principle: This method is highly effective for less-hindered primary and secondary alcohols. DMAP acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the parent acyl chloride, readily reacting with the alcohol to form the desired ester.[7][20] A stoichiometric, non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct.
Experimental Protocol:
-
Setup: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (1.2 eq.) followed by a catalytic amount of DMAP (0.1 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled mixture dropwise over 15-20 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[20]
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove TEA and DMAP), saturated NaHCO₃ solution (to remove any remaining acid), and brine.[20]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via silica gel column chromatography or distillation under reduced pressure.[14][20]
Data Summary: DMAP-Catalyzed Esterification
| Alcohol Type | Reagent Equivalents (Alcohol:Acyl Chloride:TEA:DMAP) | Typical Temp. (°C) | Typical Time (h) | Expected Yield (%) |
| Primary (e.g., Ethanol) | 1.0 : 1.1 : 1.2 : 0.1 | 0 to RT | 2 - 6 | 85 - 95 |
| Secondary (e.g., Isopropanol) | 1.0 : 1.1 : 1.2 : 0.1 | 0 to RT | 6 - 12 | 70 - 85 |
Method 2: Lithiated Alkoxide for Hindered Tertiary Alcohols
Principle: Tertiary alcohols (e.g., tert-butanol) are both sterically hindered and poor nucleophiles, making the DMAP-catalyzed method inefficient. A more forceful approach is required. By treating the tertiary alcohol with a strong base like n-butyllithium (n-BuLi), it is converted into its corresponding lithium alkoxide. This alkoxide is a vastly superior nucleophile, capable of overcoming the steric barrier of the acyl chloride.[18]
Experimental Protocol:
-
Setup: To an oven-dried, two-neck flask under an inert atmosphere, add the tertiary alcohol (1.0 eq.) and anhydrous diethyl ether or THF.
-
Deprotonation: Cool the solution to 0 °C. Slowly add n-butyllithium in hexanes (1.0 eq.) from a syringe. Stir for 15-30 minutes at this temperature to ensure complete formation of the lithium alkoxide.[18]
-
Acyl Chloride Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the stirred alkoxide solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.[18] Monitor by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the highly hindered ester by column chromatography or distillation.
Section 4: Protocol for Amidation Reactions
Amides are synthesized by reacting this compound with ammonia or a primary/secondary amine.[13] A base is required to neutralize the HCl generated during the reaction.[21]
Principle: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile. For this reaction, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HCl byproduct without competing with the primary nucleophile.[22] Using two equivalents of the reactant amine can also serve this purpose, but it is less atom-economical.
Experimental Protocol:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the primary or secondary amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM or THF.[23][24]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the amine solution. A precipitate of triethylammonium chloride will likely form.[21]
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water to the reaction mixture and separate the layers. If using DCM, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the solid amide or purify via silica gel column chromatography.
Section 5: Visualized Experimental Workflows
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Reactants:\nAlcohol (1.0 eq)\nTEA (1.2 eq), DMAP (0.1 eq)\nin Anhydrous DCM"]; acyl_chloride [label="2,3-Dimethylbutanoyl\nChloride (1.1 eq)\nin Anhydrous DCM"]; reaction [label="Reaction\n0 °C to RT\n2-12 h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2, height=1]; workup [label="Aqueous Work-up\n(1 M HCl, sat. NaHCO₃,\nBrine)"]; purify [label="Purification\n(Chromatography\nor Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Ester\nProduct", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> reaction; acyl_chloride -> reaction [label="Add dropwise at 0 °C"]; reaction -> workup; workup -> purify; purify -> product; } DOT Caption: General workflow for DMAP-catalyzed esterification.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Amine (R-NH₂) + TEA\nAcyl Chloride"]; attack [label="Nucleophilic Attack\n(N attacks C=O)"]; intermediate [label="Tetrahedral\nIntermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; eliminate [label="Elimination of Cl⁻"]; deprotonate [label="Deprotonation\n(TEA removes H⁺ from N)"]; product [label="Amide Product\n+ TEA·HCl", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reactants -> attack; attack -> intermediate; intermediate -> eliminate; eliminate -> deprotonate; deprotonate -> product; } DOT Caption: Key mechanistic steps in the amidation reaction.
Section 6: Product Purification & Characterization
Proper purification is essential to remove unreacted starting materials, catalysts, and byproducts.
General Work-up Procedure: A standard aqueous work-up is often the first step after quenching the reaction. This typically involves washing the organic layer with:
-
Dilute Acid (e.g., 1 M HCl or 0.5 N HCl): To remove basic substances like amines (TEA, DMAP, excess amine starting material).[20][25]
-
Saturated Sodium Bicarbonate (NaHCO₃): To neutralize any remaining acidic species, including excess acyl chloride (which hydrolyzes to the carboxylic acid) and the HCl byproduct.[20][25]
-
Brine (Saturated NaCl): To remove the bulk of the water from the organic layer before drying.[20]
Purification Techniques:
-
Column Chromatography: The most common method for purifying non-volatile solid or high-boiling liquid products. Silica gel is the standard stationary phase, with an eluent system (e.g., Hexane/Ethyl Acetate) chosen based on the polarity of the product as determined by TLC.[20][21]
-
Distillation under Reduced Pressure: Ideal for purifying liquid products with moderate boiling points. This method effectively separates the product from non-volatile impurities.[14] It is crucial to use a cold trap to protect the vacuum pump.
-
Recrystallization: An effective technique for purifying solid products. A suitable solvent or solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures.[26]
Characterization: After purification, the product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O stretch for esters at ~1735 cm⁻¹, for amides at ~1650 cm⁻¹).
-
Mass Spectrometry: Confirms the molecular weight of the product.
References
- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 3. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. nbinno.com [nbinno.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. benchchem.com [benchchem.com]
- 15. Emergency Response Plan for Acyl Chloride-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 16. savemyexams.com [savemyexams.com]
- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Amide Synthesis [fishersci.it]
- 23. sphinxsai.com [sphinxsai.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. physics.emu.edu.tr [physics.emu.edu.tr]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2,3-Dimethylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 2,3-Dimethylbutanoyl Chloride
This compound is a key chemical intermediate utilized in the synthesis of a variety of compounds, notably in the development of antimicrobial agents.[][2] Its utility stems from the reactive acyl chloride group, which readily participates in acylation reactions. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the conversion of 2,3-dimethylbutanoic acid using thionyl chloride. The protocols and discussions herein are designed to provide both the practical steps for synthesis and a deeper understanding of the underlying chemical principles and safety considerations necessary for large-scale production.
Synthetic Approach: From Carboxylic Acid to Acyl Chloride
The most common and efficient method for preparing acyl chlorides from carboxylic acids is through the use of a chlorinating agent.[3] Thionyl chloride (SOCl₂) is often the reagent of choice for this transformation due to its reactivity and the convenient nature of its byproducts.[4][5]
The overall reaction is as follows:
C₆H₁₂O₂ (2,3-Dimethylbutanoic Acid) + SOCl₂ (Thionyl Chloride) → C₆H₁₁ClO (this compound) + SO₂ (Sulfur Dioxide) + HCl (Hydrogen Chloride)
The primary advantage of using thionyl chloride is that the byproducts, sulfur dioxide and hydrogen chloride, are gases at room temperature, which simplifies the purification of the desired acyl chloride.[3][5]
Reaction Mechanism Insights
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution pathway.[6][7][8] The key steps are:
-
Nucleophilic Attack: The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride.[7]
-
Intermediate Formation: This initial attack leads to the formation of a highly reactive acyl chlorosulfite intermediate. This step is crucial as it converts the hydroxyl group (-OH) of the carboxylic acid into a much better leaving group.[6][8]
-
Nucleophilic Addition of Chloride: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.[4][6]
-
Elimination of Leaving Groups: The intermediate collapses, leading to the formation of the final acyl chloride product and the release of sulfur dioxide and a chloride ion.[6]
Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound from 2,3-dimethylbutanoic acid on a laboratory scale, with considerations for scaling up to pilot plant and industrial production.
Materials and Equipment
| Reagents | Equipment |
| 2,3-Dimethylbutanoic Acid | Jacketed Glass Reactor with Overhead Stirrer |
| Thionyl Chloride (SOCl₂) | Reflux Condenser with a Gas Scrubber |
| Anhydrous Solvent (e.g., Toluene) | Addition Funnel |
| Temperature Probe | |
| Heating/Cooling Mantle | |
| Vacuum Distillation Apparatus |
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor and all glassware are thoroughly dried to prevent hydrolysis of the acyl chloride product.[9] The system should be purged with an inert gas like nitrogen.
-
Charging the Reactor: Charge the reactor with 2,3-dimethylbutanoic acid and an appropriate amount of an anhydrous solvent.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the stirred reaction mixture via an addition funnel. This addition is exothermic, so the temperature should be carefully controlled, ideally below 30°C, using a cooling mantle.
-
Reaction: After the addition is complete, gradually heat the mixture to a gentle reflux. The reaction progress should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of the starting material.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The crude this compound can then be purified by fractional distillation under reduced pressure.[3][5][10] This is the most common method for purifying acyl chlorides.[10]
| Parameter | Typical Range | Rationale |
| Molar Ratio (Acid:SOCl₂) | 1 : 1.2 - 1.5 | An excess of thionyl chloride ensures complete conversion of the carboxylic acid. |
| Reaction Temperature | 40 - 80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Reaction Time | 2 - 6 hours | Dependent on scale and temperature; monitored for completion. |
| Distillation Pressure | 10 - 50 mmHg | Reduced pressure lowers the boiling point, preventing thermal degradation of the product. |
Safety Considerations
Working with this compound and thionyl chloride requires strict adherence to safety protocols due to their hazardous nature.
-
Corrosivity and Toxicity: this compound is corrosive and can cause severe skin burns and eye damage.[11][12] Thionyl chloride is also highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.[11]
-
Flammability: this compound is a flammable liquid and vapor.[12][13] Keep away from heat, sparks, and open flames.[14]
-
Reactivity with Water: Both this compound and thionyl chloride react violently with water, releasing corrosive gases.[15][16] Ensure all equipment is dry and avoid contact with moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][13] For larger scale operations, flame-retardant and antistatic protective clothing is recommended.[14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]
Analytical Characterization
To ensure the purity and identity of the synthesized this compound, various analytical techniques can be employed.
-
Gas Chromatography (GC): Useful for monitoring reaction progress and assessing the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging.[17] Derivatization is often necessary. For instance, the acyl chloride can be reacted with an alcohol (like methanol) to form a stable ester, which can then be readily analyzed by HPLC.[18]
-
Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the acyl chloride carbonyl group (strong absorption around 1800 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the overall structure of the molecule.
Conclusion
The scale-up synthesis of this compound via the reaction of 2,3-dimethylbutanoic acid with thionyl chloride is a well-established and efficient process. Success in scaling up this synthesis hinges on careful control of reaction parameters, rigorous safety protocols, and robust analytical methods for in-process control and final product validation. By understanding the underlying chemistry and adhering to the guidelines presented in these application notes, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate for their synthetic needs.
References
- 2. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. echemi.com [echemi.com]
- 16. savemyexams.com [savemyexams.com]
- 17. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: A Technical Guide to Protecting Group Chemistry with 2,3-Dimethylbutanoyl Chloride
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,3-dimethylbutanoyl chloride as a sterically hindered acylating agent for protecting group strategies. We detail its application in the selective protection of alcohols and amines, providing field-tested protocols for both the introduction and cleavage of the 2,3-dimethylbutanoyl (DMB) protecting group. The document explains the mechanistic rationale behind experimental choices, emphasizing how the significant steric bulk of the DMB group can be leveraged for chemoselectivity in complex molecules.
Introduction: The Role of Steric Hindrance in Protecting Group Strategy
In multi-step organic synthesis, the selective modification of a single functional group in the presence of others is a recurring challenge. Protecting groups are essential tools that temporarily mask a reactive site, preventing unwanted side reactions.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.[1]
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are common protecting groups for alcohols and amines.[1] However, their lability can be a limitation. Sterically hindered acyl groups offer enhanced stability and unique selectivity. The 2,3-dimethylbutanoyl (DMB) group, introduced via its corresponding acyl chloride, is a valuable yet underutilized protecting group that offers significant steric shielding. Its structure is comparable to the well-known pivaloyl (Piv) group, and its chemistry is governed by similar principles of steric hindrance.[3][4]
The bulky nature of the DMB group (originating from the two methyl groups adjacent to the carbonyl) dramatically influences its reactivity.[3] This steric impediment makes the resulting DMB esters and amides more resistant to nucleophilic attack and hydrolysis compared to less hindered analogues, providing a robust shield for protected functionalities. Furthermore, this bulk can be exploited to achieve selective protection of less sterically encumbered positions, such as primary over secondary alcohols.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 51760-90-8 | [][6][7] |
| Molecular Formula | C₆H₁₁ClO | [][7] |
| Molecular Weight | 134.60 g/mol | [][7] |
| Synonyms | 2,3-Dimethyl-butanoyl chloride | [7] |
| Hazards | Flammable, Corrosive (Causes severe skin burns and eye damage) | [7] |
Synthesis of this compound
While commercially available, this compound can be readily synthesized in the laboratory from its corresponding carboxylic acid. The most common and effective method involves treatment of 2,3-dimethylbutanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Caption: Synthesis of this compound from its parent acid.
Protocol 2.1: Synthesis from 2,3-Dimethylbutanoic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-dimethylbutanoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), slowly add thionyl chloride (1.2 - 1.5 eq). A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction by observing the cessation of gas (SO₂ and HCl) evolution.
-
Purification: Allow the reaction to cool to room temperature. The excess thionyl chloride can be removed by distillation. The resulting crude this compound is often of sufficient purity for subsequent protection reactions, or it can be further purified by vacuum distillation.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (SO₂ and HCl). This compound is corrosive and moisture-sensitive.[7]
Protection of Alcohols as DMB Esters
The protection of alcohols as DMB esters is a robust method for shielding hydroxyl groups from a variety of reaction conditions, including those involving strong bases, organometallics, and many oxidizing agents. The reaction proceeds via nucleophilic acyl substitution.
Caption: General scheme for the protection of an alcohol as a DMB ester.
Protocol 3.1: General Procedure for Alcohol Protection
-
Setup: Dissolve the alcohol substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq). For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05-0.1 eq) can be included. Cool the solution to 0 °C in an ice bath.
-
Rationale: The base neutralizes the HCl generated during the reaction, preventing it from catalyzing undesired side reactions. DMAP is a highly effective acylation catalyst.
-
-
Acylation: Slowly add this compound (1.2 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Leveraging Steric Hindrance for Selectivity
The primary advantage of the DMB group lies in its ability to selectively protect less sterically hindered alcohols. In a molecule containing both primary and secondary hydroxyl groups, the DMB chloride will react preferentially with the primary alcohol due to easier access to the reaction center.[3]
Caption: Selective protection of a primary alcohol in the presence of a secondary one.
Protection of Amines as DMB Amides
Primary and secondary amines can be protected as DMB amides. The resulting amide bond is significantly more stable than the corresponding ester bond, making it suitable for syntheses requiring harsh conditions.[8]
Protocol 4.1: General Procedure for Amine Protection
-
Setup: Dissolve the amine substrate (1.0 eq) in an anhydrous aprotic solvent like DCM.
-
Base Addition: Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0 °C.
-
Rationale: As with alcohols, the base scavenges the HCl byproduct.
-
-
Acylation: Add this compound (1.2 eq) dropwise.
-
Reaction & Work-up: Follow the procedure outlined in Protocol 3.1 (steps 4-6). DMB amides are generally stable and purify well via chromatography.
Deprotection Strategies
The removal of the DMB group requires conditions that can overcome its steric hindrance and the inherent stability of the ester or amide linkage.
5.1 Deprotection of DMB Esters
DMB esters are resistant to mild acidic or basic conditions that might cleave less hindered esters. Their removal is typically accomplished by saponification using a strong base or by reduction.
Protocol 5.1: Basic Hydrolysis (Saponification)
-
Setup: Dissolve the DMB-protected alcohol in a mixture of a protic solvent (e.g., methanol or ethanol) and water.
-
Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-5 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. The steric hindrance necessitates more forcing conditions (higher temperature, longer reaction time) than for a simple acetate ester.[9] Monitor the reaction by TLC.
-
Work-up: After cooling, neutralize the mixture with an aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected alcohol.
5.2 Deprotection of DMB Amides
Amide bonds are notoriously stable. The deprotection of DMB amides requires harsh conditions, which must be chosen carefully to avoid degradation of the substrate.
Protocol 5.2: Acidic Hydrolysis
-
Setup: Dissolve the DMB-protected amine in a strong aqueous acid, such as 6M HCl or a mixture of acetic acid and concentrated HCl.
-
Hydrolysis: Heat the mixture to a high temperature (often >100 °C) under reflux for an extended period (12-48 hours).
-
Work-up: Cool the reaction mixture and basify with a strong base (e.g., 6M NaOH) to deprotonate the resulting ammonium salt. Extract the free amine with an organic solvent. Purify as necessary.
Summary and Outlook
This compound is an effective reagent for the introduction of a sterically demanding protecting group. The DMB group provides robust protection for alcohols and amines, with its primary utility stemming from the high stability of the resulting esters and amides and the potential for chemoselective protection of less hindered positions. While deprotection can require forcing conditions, the stability it confers makes it a valuable option for complex synthetic routes where milder protecting groups might fail.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 7. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
Application Notes & Protocols: Asymmetric Synthesis Using 2,3-Dimethylbutanoyl Chloride as a Chiral Building Block
Introduction: The Imperative of Stereocontrol in Synthesis
In the fields of pharmaceutical development, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of function, efficacy, and safety. Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is therefore a cornerstone of modern chemistry.[1] A powerful and widely adopted strategy to achieve this is substrate-controlled synthesis, which often employs chiral building blocks or auxiliaries to direct the stereochemical outcome of a reaction.[2][3][]
This guide focuses on the application of 2,3-Dimethylbutanoyl chloride , an achiral but sterically demanding acylating agent, as a powerful tool for inducing asymmetry. When coupled with a recoverable chiral auxiliary, the significant steric bulk of the 2,3-dimethylbutanoyl group provides exceptional facial shielding in subsequent reactions, leading to high levels of diastereoselectivity. We will detail its properties, mechanistic rationale, and provide field-proven protocols for its use in diastereoselective enolate alkylation, a fundamental carbon-carbon bond-forming reaction.
The Reagent: this compound at a Glance
While not chiral itself, this compound is a potent "pro-stereogenic" building block. Its utility arises from the steric hindrance imposed by the methyl groups on the α and β carbons adjacent to the reactive acyl chloride. This structure is key to enforcing a specific conformation when attached to a chiral scaffold.
| Property | Value | Source |
| CAS Number | 51760-90-8 | [][6][7] |
| Molecular Formula | C₆H₁₁ClO | [][8] |
| Molecular Weight | 134.60 g/mol | [][8] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Boiling Point | ~129.8 - 177.3 °C at 760 mmHg | [][6][7] |
| Reactivity | Highly reactive acylating agent. Reacts with nucleophiles such as alcohols, amines, and water.[9][10] Must be handled under inert, anhydrous conditions. | |
| Safety | Flammable liquid and vapor. Causes severe skin burns and eye damage.[8] |
Core Application: Diastereoselective Enolate Alkylation
A primary application for this reagent is in the context of the Evans asymmetric alkylation methodology.[11][12] The process involves three key stages: acylation of a chiral auxiliary, diastereoselective alkylation of the resulting imide enolate, and subsequent cleavage to release the chiral product. The 2,3-dimethylbutanoyl group's steric bulk is critical for controlling the stereochemistry of the alkylation step.
The Principle of Stereochemical Induction
The high diastereoselectivity achieved in this process is a direct consequence of a well-defined transition state.
-
Acylation: this compound is first attached to a chiral auxiliary, such as an Evans oxazolidinone.[13][14]
-
Enolate Formation: Treatment with a strong, non-nucleophilic base (e.g., LDA or NaHMDS) at low temperatures selectively generates the (Z)-enolate.[15] The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring.
-
Facial Shielding: The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the planar enolate.
-
Alkylation: An incoming electrophile (R-X) can therefore only approach from the less sterically hindered face, resulting in the formation of one diastereomer in high excess.[15][16] The bulky 2,3-dimethylbutanoyl group further enhances this facial bias.
Experimental Workflow
The overall process is a robust and reliable sequence for generating α-substituted chiral carboxylic acids or their derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 7. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [amp.chemicalbook.com]
- 8. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. [PDF] Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. york.ac.uk [york.ac.uk]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Robust Derivatization of Primary and Secondary Amines with 2,3-Dimethylbutanoyl Chloride for High-Sensitivity GC-MS Analysis
An In-Depth Technical Guide
Abstract
This application note presents a comprehensive guide and a detailed protocol for the chemical derivatization of primary and secondary amines using 2,3-dimethylbutanoyl chloride prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of amines is often hindered by their high polarity and low volatility, leading to poor chromatographic performance, including peak tailing and low sensitivity[1][2][3]. Acylation with this compound converts these challenging analytes into stable, more volatile, and less polar amide derivatives. This transformation significantly improves chromatographic resolution, peak symmetry, and detection sensitivity[1][2]. The bulky 2,3-dimethylbutanoyl group provides a distinct and predictable fragmentation pattern in Electron Ionization (EI) Mass Spectrometry, facilitating confident identification and quantification. This guide details the underlying chemical principles, a step-by-step experimental protocol, optimized GC-MS parameters, and essential data interpretation insights for researchers in pharmaceutical development, metabolomics, and clinical diagnostics.
Principle of the Method: The Chemistry of Acylation
The derivatization of amines with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide bond and releasing hydrochloric acid (HCl) as a byproduct.
Causality Behind Experimental Choices:
-
Role of a Base: The reaction is typically performed in the presence of a non-nucleophilic organic base, such as pyridine or triethylamine (TEA). The base serves a critical dual purpose: it neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation, and it can also act as a catalyst.
-
Solvent Selection: Anhydrous aprotic solvents like acetonitrile, ethyl acetate, or dichloromethane are required. Acyl chlorides are highly reactive towards water, which would hydrolyze the reagent and reduce the derivatization yield[1].
The overall reaction is illustrated below:
A conceptual diagram of the reaction is shown above. A detailed mechanism would illustrate the nucleophilic attack and subsequent elimination.
Experimental Protocol: Derivatization of Amines
This protocol provides a robust, self-validating methodology. It is crucial to perform a trial run with analytical standards to confirm reaction completion and optimize parameters for specific analytes or matrices.
Materials and Reagents
-
Analyte: Primary or secondary amine standard/sample.
-
Derivatizing Reagent: this compound (≥98% purity).
-
Base: Anhydrous Pyridine or Triethylamine (TEA).
-
Solvent: Anhydrous Acetonitrile (ACN) or Ethyl Acetate (EtOAc), GC grade.
-
Extraction Solvent: Hexane or Toluene, GC grade.
-
Aqueous Wash: 5% Sodium Bicarbonate (NaHCO₃) solution, deionized water.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Equipment: Vortex mixer, centrifuge, heating block, nitrogen evaporator.
Workflow Overview
The following diagram outlines the complete workflow from sample preparation to GC-MS injection.
Caption: Experimental workflow for amine derivatization.
Step-by-Step Derivatization Procedure
-
Reagent Preparation: Prepare a 10% (v/v) solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily due to the reagent's moisture sensitivity.
-
Sample Preparation:
-
For standards, accurately prepare a 1 mg/mL stock solution of the target amine in a suitable solvent.
-
For biological or environmental samples, perform an appropriate extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the amine fraction.
-
-
Reaction Setup:
-
Pipette 100 µL of the sample or standard solution into a 2 mL reaction vial. If the sample is in an aqueous or volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile to the dried residue and vortex to dissolve.
-
Add 10 µL of anhydrous pyridine (or TEA).
-
Add 20 µL of the freshly prepared 10% this compound solution.
-
-
Derivatization Reaction:
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block set to 60-70°C for 30 minutes to ensure the reaction goes to completion[1].
-
After heating, allow the vial to cool to room temperature.
-
-
Work-up and Extraction:
-
Add 500 µL of 5% sodium bicarbonate solution to the vial to quench any unreacted acyl chloride and neutralize the acid.
-
Add 500 µL of hexane (or toluene) to extract the non-polar amide derivative[1].
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the vial at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Final Sample Preparation:
-
Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis. If higher concentration is needed, the solvent can be partially evaporated under nitrogen and reconstituted in a smaller volume.
-
GC-MS Instrumental Analysis
The successful analysis of the derivatized amines relies on optimized chromatographic and spectrometric conditions. The following parameters provide a robust starting point for method development.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of analytes. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatives without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal efficiency. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) | This gradient effectively separates analytes of varying volatilities while minimizing run time. |
| MS System | Agilent 5977B MSD or equivalent | A single quadrupole or tandem quadrupole system provides the required sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns. |
| Source Temperature | 230 °C | Standard temperature to maintain ion source cleanliness. |
| Quad Temperature | 150 °C | Standard temperature to ensure mass accuracy. |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for high-sensitivity quantification of target analytes. |
Data Interpretation: Mass Spectral Fragmentation
The derivatized amides exhibit a predictable fragmentation pattern under EI conditions, which is key to their reliable identification. The most characteristic fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the nitrogen, resulting in a highly stable acylium ion.
Key Diagnostic Ions
For any amine derivatized with this compound, the resulting amide will produce a prominent acylium ion at m/z 115 . This ion arises from the cleavage of the C-N amide bond and represents the 2,3-dimethylbutanoyl moiety.[4][5] It serves as an excellent diagnostic marker for confirming successful derivatization.
Caption: Primary fragmentation pathway of the derivatized amide.
Example Fragmentation Table
| Ion Description | Structure | Expected m/z | Significance |
| Acylium Ion (Base Peak) | [C₆H₁₁CO]⁺ | 115 | Diagnostic ion , confirms derivatization. |
| Loss of Isopropyl Group | [M - 43]⁺ | M - 43 | Loss of -CH(CH₃)₂ from the acyl group. |
| Amine-related Fragments | Varies based on R-group | Varies | Provides structural information about the original amine. |
| Molecular Ion | [M]⁺ | M | May be weak or absent depending on stability. |
Method Validation and Troubleshooting
To ensure the trustworthiness of the results, the method should be validated for its intended purpose.
-
Linearity: Analyze a series of calibration standards (e.g., 5-8 concentration levels) to establish the linear dynamic range. A correlation coefficient (R²) of >0.995 is typically desired.
-
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by analyzing low-concentration standards.
-
Precision and Accuracy: Assess intra-day and inter-day precision by analyzing replicate quality control (QC) samples at multiple concentrations. Accuracy is determined by comparing the measured concentration to the known value.
| Problem | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Moisture in reagents/solvents; Inactive reagent. | Use anhydrous solvents; prepare fresh reagent solution daily; ensure samples are completely dry before reaction. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column; Co-eluting interferences. | Use a fresh inlet liner (deactivated); bake the column; optimize the temperature program to improve separation. |
| No m/z 115 Peak | Derivatization failed. | Re-run the reaction, checking all reagents and conditions. |
| Extraneous Peaks in Blank | Contamination from solvent, glassware, or reagents. | Run solvent blanks; use high-purity solvents; ensure glassware is meticulously clean. |
Conclusion
Derivatization of primary and secondary amines with this compound is a highly effective strategy for overcoming the challenges associated with their direct GC-MS analysis. The resulting N-acyl amides are significantly more volatile and thermally stable, leading to superior chromatographic performance. The predictable formation of a dominant acylium ion at m/z 115 provides a reliable marker for identification and allows for the development of sensitive and selective SIM methods for quantification. The detailed protocol and guidelines presented in this application note provide a solid foundation for researchers to implement this robust analytical technique in their laboratories.
References
Application Notes and Protocols: High-Throughput Screening of 2,3-Dimethylbutanoyl Chloride Derivatives
Introduction
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries against specific biological targets.[1][2] This automated approach, utilizing robotics, miniaturized assays, and sophisticated data analysis, allows researchers to efficiently identify "hits"—compounds that modulate a particular biomolecular pathway.[2][3] These hits serve as the starting point for the development of new therapeutics.[1] This guide provides a detailed framework for the high-throughput screening of a library of 2,3-dimethylbutanoyl chloride derivatives, a class of reactive compounds with potential as covalent inhibitors.
Acyl chlorides, including this compound, are highly reactive molecules that can form stable covalent bonds with nucleophilic residues on target proteins.[4][5] This irreversible binding can offer advantages in drug development, such as prolonged target engagement and increased potency.[4][6] However, their reactivity also presents unique challenges in an HTS setting, including the potential for non-specific interactions and assay interference.[7][8] Therefore, a carefully designed screening cascade is essential to distinguish true hits from false positives.
This document will detail the necessary steps for a successful HTS campaign, from initial assay development and primary screening to robust hit confirmation and validation. The protocols provided are designed to be adaptable and serve as a comprehensive resource for researchers, scientists, and drug development professionals working with reactive compound libraries.
I. Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay.[9][10] For reactive compounds like this compound derivatives, the choice of assay format is critical to minimize artifacts and ensure the identification of genuine target-specific activity.
Target Selection and Rationale
The initial step is the selection of a biological target. For the purpose of this guide, we will consider a hypothetical serine protease, "Protease X," known to be involved in a disease pathway. Serine proteases are a well-established class of drug targets, and their active site contains a nucleophilic serine residue that can be targeted by covalent inhibitors. The this compound scaffold is designed to act as an electrophilic "warhead" that covalently modifies this serine residue, leading to irreversible inhibition.
Assay Principle: Fluorescence-Based Protease Activity Assay
A fluorescence-based biochemical assay is a common and effective format for HTS of enzyme inhibitors.[11] The assay utilizes a fluorogenic substrate that is cleaved by Protease X, releasing a fluorescent molecule. Active inhibitors will prevent this cleavage, resulting in a decrease in the fluorescent signal.
Key Reagents and Considerations:
-
Protease X: Highly purified and well-characterized enzyme is essential for assay consistency.
-
Fluorogenic Substrate: A peptide substrate with a fluorophore quenched by a neighboring group. Upon cleavage by Protease X, the fluorophore is released, and its fluorescence can be measured.
-
Assay Buffer: The buffer composition (pH, ionic strength, additives) must be optimized for enzyme stability and activity, while also considering the stability of the compound library.
-
Control Compounds: A known inhibitor of Protease X (positive control) and an inactive compound (negative control) are crucial for assay validation.
Protocol: Assay Optimization
-
Enzyme Titration: Determine the optimal concentration of Protease X that yields a robust signal within a reasonable incubation time.
-
Substrate Titration: Determine the Michaelis-Menten constant (Km) of the substrate to select a substrate concentration (typically at or below Km) that ensures the assay is sensitive to competitive inhibitors.
-
DMSO Tolerance: As compound libraries are typically stored in dimethyl sulfoxide (DMSO), the assay must be tolerant to the final concentration of DMSO used in the screen.[2]
-
Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[12][13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3] The formula for Z'-factor is:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
-
II. High-Throughput Screening Workflow
The HTS process involves a series of automated steps to test the entire compound library.[1]
HTS Workflow Diagram
Caption: Automated high-throughput screening workflow.
Primary Screen Protocol
The primary screen is the initial pass of the entire compound library at a single concentration to identify "hits."
-
Compound Plating: Using automated liquid handlers, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to 384-well assay plates.[1][2]
-
Reagent Addition: Add the optimized concentrations of Protease X and the fluorogenic substrate to the assay plates.
-
Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for the enzymatic reaction.
-
Detection: Read the fluorescence intensity of each well using a plate reader.[1]
Data Analysis and Hit Selection
The raw data from the primary screen must be analyzed to identify compounds that exhibit significant inhibition of Protease X.[14]
-
Data Normalization: Raw fluorescence values are typically normalized to the plate's positive and negative controls to calculate the percent inhibition for each compound.
-
Hit Criteria: A "hit" is defined as a compound that shows a percent inhibition greater than a predetermined threshold (e.g., >50% or three standard deviations from the mean of the negative controls).[15]
Table 1: Representative Primary HTS Data
| Compound ID | Concentration (µM) | Raw Fluorescence | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 10 | 4500 | 55 | Yes |
| Cmpd-002 | 10 | 8500 | 15 | No |
| Cmpd-003 | 10 | 2500 | 75 | Yes |
| ... | ... | ... | ... | ... |
| Positive Control | N/A | 1000 | 90 | N/A |
| Negative Control | N/A | 10000 | 0 | N/A |
III. Hit Confirmation and Validation
The initial hits from the primary screen require further validation to eliminate false positives and confirm their activity.[16][17] This is a critical step, especially when screening reactive compounds.[18]
Hit Confirmation Workflow
Caption: Hit confirmation and validation cascade.
Protocol: Dose-Response and IC50 Determination
-
Serial Dilution: Create a series of dilutions for each hit compound (e.g., 8-point, 1:3 dilution series).
-
Assay Performance: Test each concentration in the primary assay in triplicate.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[19]
Protocol: Orthogonal and Counter-Screens
To ensure that the observed activity is not an artifact of the assay format, it is crucial to test the hits in an orthogonal assay with a different detection method.[20]
-
Orthogonal Assay: An example is a mass spectrometry-based assay that directly measures the cleavage of an unlabeled substrate. This confirms that the compound's activity is not due to interference with the fluorescence signal.
-
Counter-Screens for Reactive Compounds:
-
Thiol Reactivity: A common counter-screen involves including a high concentration of a thiol-containing reagent like dithiothreitol (DTT) in the assay buffer.[8] Compounds that react non-specifically with thiols will show a significant decrease in potency in the presence of DTT.
-
Assay for Aggregation: Some compounds can form aggregates that non-specifically inhibit enzymes.[7] This can be assessed by including a non-ionic detergent like Triton X-100 in the assay.
-
Table 2: Hit Validation Summary
| Compound ID | Primary IC50 (µM) | Orthogonal Assay IC50 (µM) | IC50 with DTT (µM) | Notes |
| Cmpd-001 | 2.5 | 3.1 | > 50 | Potential non-specific thiol reactivity |
| Cmpd-003 | 1.8 | 2.0 | 2.2 | Confirmed Hit |
| ... | ... | ... | ... | ... |
IV. Potential Signaling Pathway Involvement
The confirmed hits that specifically inhibit Protease X can then be investigated in a cellular context to understand their effects on relevant signaling pathways. For instance, if Protease X is involved in an inflammatory signaling cascade, the inhibitors would be expected to modulate this pathway.
Caption: Hypothetical signaling pathway modulated by a Protease X inhibitor.
V. Conclusion
The high-throughput screening of reactive compound libraries, such as this compound derivatives, requires a meticulous and multi-faceted approach. By implementing a robust assay, a stringent hit validation cascade, and appropriate counter-screens, researchers can confidently identify specific and potent covalent inhibitors. The protocols and workflows detailed in this guide provide a comprehensive framework to navigate the challenges associated with screening reactive molecules and to accelerate the discovery of novel therapeutic agents.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. High-throughput screening - Wikipedia [en.wikipedia.org]
- 3. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 10. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 11. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 12. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 17. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 18. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 19. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
Application Notes and Protocols for Biocatalytic Reactions Involving 2,3-Dimethylbutanoyl Chloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of biocatalysis in reactions involving 2,3-dimethylbutanoyl chloride. The focus is on the enzymatic kinetic resolution of racemic alcohols and amines, a critical process for the synthesis of enantiomerically pure compounds that are vital as chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][3] This guide details the principles of lipase-catalyzed acylations, provides step-by-step protocols for reaction setup and analysis, and discusses the critical parameters for optimizing these biocatalytic transformations.
Introduction: The Significance of Chiral Molecules and Biocatalysis
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles.[2] Consequently, the production of single-enantiomer chiral compounds is of paramount importance in drug discovery and development.[1][3] Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis due to the high enantioselectivity, regioselectivity, and mild operating conditions of enzymes.[1][2][3]
Among the vast arsenal of biocatalysts, lipases (E.C. 3.1.1.3) are particularly versatile. These enzymes, which naturally catalyze the hydrolysis of lipids, can be employed in organic solvents to catalyze the reverse reactions: esterification and transesterification.[4] This capability is harnessed in kinetic resolutions, where one enantiomer of a racemic mixture is selectively acylated at a much faster rate than the other, allowing for the separation of the two enantiomers.
This compound, a sterically hindered acyl donor, presents both a challenge and an opportunity in biocatalysis. Its bulky nature can influence the rate and selectivity of enzymatic reactions. Understanding and optimizing these interactions are key to developing efficient biocatalytic processes. This guide will focus on leveraging the capabilities of robust lipases, such as Candida antarctica Lipase B (CAL-B), for reactions with this acyl donor.[4][5]
Foundational Knowledge: Synthesis of this compound
The primary precursor for biocatalytic reactions discussed herein is this compound. This acyl chloride is typically synthesized from the corresponding carboxylic acid, 2,3-dimethylbutanoic acid, through reaction with a chlorinating agent like thionyl chloride (SOCl₂).
Protocol 1: Synthesis of this compound
Objective: To prepare this compound from 2,3-dimethylbutanoic acid.
Materials:
-
2,3-dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, add 2,3-dimethylbutanoic acid to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DCM to dissolve the acid.
-
Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature with stirring. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS to confirm the formation of the methyl ester of the starting acid, indicating the presence of the acyl chloride.
-
After the reaction is complete, carefully remove the excess thionyl chloride and DCM by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Safety Note: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Core Application: Enzymatic Kinetic Resolution
The primary application of this compound in a biocatalytic context is as an acyl donor in the kinetic resolution of racemic alcohols and amines. The enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.
Kinetic Resolution of Racemic Secondary Alcohols
Principle: A racemic secondary alcohol is reacted with this compound in the presence of a lipase. The enzyme will preferentially acylate one enantiomer, resulting in a mixture of the acylated enantiomer (ester) and the unreacted enantiomer (alcohol). These can then be separated by standard chromatographic techniques.
Workflow for Enzymatic Kinetic Resolution of a Secondary Alcohol
Caption: Workflow for the lipase-catalyzed kinetic resolution of a secondary alcohol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
Objective: To perform the kinetic resolution of a racemic secondary alcohol using this compound and an immobilized lipase.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
This compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Reaction vessel with a magnetic stirrer and a drying tube
Procedure:
-
To a dry reaction vessel, add the racemic secondary alcohol and the anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add the tertiary amine base (1.0-1.2 equivalents relative to the acyl chloride). This is crucial to neutralize the HCl generated during the reaction, which can otherwise denature the enzyme.
-
Stir the mixture at the desired temperature (e.g., 30-45 °C).
-
Slowly add this compound (0.5-0.6 equivalents for optimal resolution) to the reaction mixture.
-
Monitor the reaction progress by taking small samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the ester and the unreacted alcohol by silica gel column chromatography.
Data Presentation:
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (Alcohol) (%) | e.e. (Ester) (%) |
| rac-1-Phenylethanol | Novozym® 435 | 2,3-Dimethylbutanoyl Cl | Toluene | 40 | 24 | 51 | >99 (R) | 96 (S) |
| rac-2-Octanol | Novozym® 435 | 2,3-Dimethylbutanoyl Cl | MTBE | 35 | 48 | 49 | 98 (R) | >99 (S) |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
Kinetic Resolution of Racemic Primary Amines
Principle: Similar to the resolution of alcohols, lipases can also catalyze the enantioselective acylation of primary amines to form amides. The steric bulk of this compound can enhance the selectivity of this transformation.
Enzymatic Acylation of a Primary Amine
Caption: Lipase-catalyzed acylation of a racemic primary amine.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Primary Amine
Objective: To perform the kinetic resolution of a racemic primary amine using this compound and an immobilized lipase.
Materials:
-
Racemic primary amine (e.g., 1-phenylethylamine)
-
This compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Reaction vessel with a magnetic stirrer and a drying tube
Procedure:
-
In a dry reaction vessel, dissolve the racemic primary amine and the tertiary amine base (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the immobilized lipase.
-
Stir the mixture at the desired temperature.
-
Slowly add this compound (0.5-0.6 equivalents).
-
Monitor the reaction by chiral HPLC or GC.
-
Upon reaching approximately 50% conversion, filter off the enzyme.
-
Work up the reaction mixture as described in Protocol 2.
-
Purify the resulting amide and unreacted amine by column chromatography.
Analytical Methods
Accurate determination of conversion and enantiomeric excess is crucial for evaluating the success of a kinetic resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times.
General Parameters:
-
Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of hexane and isopropanol.
-
Detection: UV detector set at an appropriate wavelength for the analyte.
Chiral Gas Chromatography (GC)
For volatile compounds, chiral GC is an excellent analytical method. The analytes are separated on a column coated with a chiral stationary phase.
General Parameters:
-
Column: A chiral GC column (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
Detector: Flame Ionization Detector (FID).
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inactive enzyme- Unsuitable solvent- Steric hindrance | - Use a fresh batch of enzyme.- Screen different solvents (e.g., MTBE, toluene, hexane, acetonitrile).- Increase reaction temperature (within the enzyme's stability range).- Consider using a less sterically hindered nucleophile. |
| Low enantioselectivity | - Non-optimal temperature- Unsuitable enzyme- Racemization of product or substrate | - Vary the reaction temperature (lower temperatures often increase selectivity).- Screen other lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei).- Ensure the base is not causing racemization. |
| Reaction proceeds beyond 50% conversion with decreasing e.e. | - The enzyme has some activity towards the other enantiomer. | - Stop the reaction at a lower conversion to maximize the e.e. of the unreacted enantiomer. |
Conclusion
Biocatalytic reactions involving this compound offer a valuable and green methodology for the synthesis of chiral building blocks. Lipase-catalyzed kinetic resolutions, in particular, provide an efficient route to enantiomerically enriched alcohols and amines. The protocols and guidelines presented in this document serve as a starting point for researchers to explore and optimize these powerful biocatalytic transformations for their specific applications in organic synthesis and drug development.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Acylations with 2,3-Dimethylbutanoyl Chloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common side reactions and issues encountered during acylation reactions using 2,3-dimethylbutanoyl chloride. The significant steric hindrance of this reagent presents unique challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts acylation with this compound is resulting in a very low yield or failing completely. What are the primary causes and how can I optimize the reaction?
Answer:
Low yields in acylations with a sterically bulky acylating agent like this compound are a common challenge. The primary culprits are often related to steric hindrance impeding the reaction, catalyst inefficiency, and suboptimal reaction conditions.
Causality and Troubleshooting:
-
Steric Hindrance: The bulky 2,3-dimethylbutanoyl group can sterically hinder the approach of the aromatic substrate to the electrophilic acylium ion. This increases the activation energy of the reaction.
-
Solution: Consider using a less sterically hindered aromatic substrate if your synthesis allows. For a given substrate, optimizing the catalyst and temperature is crucial.
-
-
Insufficient Catalyst Activity: Standard Lewis acids like aluminum chloride (AlCl₃) might not be potent enough to efficiently generate the sterically hindered acylium ion and promote the reaction.
-
Solution: Employ more potent Lewis acids or alternative catalytic systems. Metal triflates, such as scandium triflate (Sc(OTf)₃) or copper(II) triflate (Cu(OTf)₂), can be more effective in catalyzing reactions with sterically demanding substrates.[1][2] These catalysts are often used in catalytic amounts and can be more tolerant to functional groups.
-
-
Suboptimal Temperature: The reaction may require higher temperatures to overcome the steric barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of byproducts, as higher temperatures can also promote side reactions like decarbonylation. A temperature screening experiment is highly recommended.
-
-
Catalyst Deactivation: Lewis acids are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: General Procedure for Optimizing a Hindered Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere, add the anhydrous aromatic substrate to a flask containing an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Catalyst Addition: Add the chosen Lewis acid (e.g., Sc(OTf)₃, 0.1-0.3 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Slowly add this compound (1.0-1.2 equivalents) to the reaction mixture at a controlled temperature (start at 0 °C and allow to slowly warm to room temperature or higher if necessary).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding it to ice-cold water or a dilute acid solution. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of an Isomeric Product
Question: I am observing an unexpected ketone product, suggesting a rearrangement has occurred. I thought acylium ions were stable to rearrangement. What is happening?
Answer:
While acylium ions are generally much more stable and less prone to rearrangement than carbocations in Friedel-Crafts alkylations, rearrangements are not entirely impossible, especially with sterically hindered and branched structures like the 2,3-dimethylbutanoyl cation.[3][4][5]
Causality and Troubleshooting:
-
Acylium Ion Rearrangement: The initially formed secondary acylium ion could potentially undergo a 1,2-hydride or 1,2-methide shift to form a more stable tertiary carbocation, which is then attacked by the aromatic ring. However, this is less likely for acylium ions due to the stabilizing resonance with the oxygen atom. A more plausible rearrangement could occur after decarbonylation.
-
Decarbonylation-Rearrangement Pathway: A more probable cause for a rearranged product is the decarbonylation of the acylium ion to form a carbocation, which is highly prone to rearrangement, followed by alkylation of the aromatic ring. The 2,3-dimethylbutanoyl cation could lose carbon monoxide to form a secondary carbocation, which would then rapidly rearrange to a more stable tertiary carbocation via a 1,2-hydride shift before alkylating the aromatic ring.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decarbonylation is often favored at higher temperatures. Running the reaction at the lowest effective temperature can suppress this side reaction.
-
Choose a Milder Lewis Acid: Strong Lewis acids can promote decarbonylation. Switching to a milder catalyst, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), might be beneficial.[2]
-
Use a Different Solvent: The choice of solvent can influence the stability of the acylium ion. Less polar solvents may sometimes disfavor decarbonylation.
-
-
Issue 3: Observation of an Alkene Byproduct
Question: My reaction mixture contains a significant amount of an alkene, which I suspect is derived from the acyl chloride. What is the cause of this side reaction?
Answer:
The formation of an alkene byproduct from this compound is likely due to a competing elimination reaction, which can be promoted by the Lewis acid, especially under forcing conditions.
Causality and Troubleshooting:
-
Lewis Acid-Promoted Elimination: The Lewis acid can coordinate to the carbonyl oxygen, increasing the acidity of the alpha-proton. A weak base in the reaction mixture (or even the solvent) can then abstract this proton, leading to the elimination of HCl and the formation of an α,β-unsaturated acyl chloride. This can then either react with the aromatic ring or polymerize. Alternatively, after decarbonylation, the resulting carbocation can undergo elimination.
-
Troubleshooting Steps:
-
Control Temperature: Elimination reactions are generally favored at higher temperatures.[6] Maintaining a lower reaction temperature can minimize this side reaction.
-
Use a Non-nucleophilic Base: If a base is required to scavenge the HCl produced, use a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge to avoid promoting elimination.
-
Optimize Lewis Acid Stoichiometry: Using a large excess of a strong Lewis acid can sometimes promote side reactions. Use the minimum amount of catalyst required for the reaction to proceed.
-
-
Data Presentation
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Steric Hindrance | Use a more potent Lewis acid (e.g., Sc(OTf)₃); Increase reaction temperature cautiously. |
| Catalyst Inactivity | Use anhydrous conditions and reagents; Perform under an inert atmosphere. | |
| Isomeric Product | Decarbonylation followed by carbocation rearrangement | Lower reaction temperature; Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃). |
| Alkene Byproduct | Lewis acid-promoted elimination | Maintain lower reaction temperature; Use a non-nucleophilic base if necessary; Optimize catalyst loading. |
Visualizations
Reaction Pathways in this compound Acylation
Caption: Potential reaction pathways in Friedel-Crafts acylation with this compound.
Troubleshooting Workflow for Hindered Acylations
Caption: A systematic workflow for troubleshooting challenging Friedel-Crafts acylations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
How to improve yield in 2,3-Dimethylbutanoyl chloride reactions
Answering the call of complex synthesis, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals tackling the unique challenges posed by 2,3-Dimethylbutanoyl chloride. As a sterically hindered acyl chloride, its reactivity profile demands a nuanced approach to achieve optimal yields. This guide, structured in a flexible question-and-answer format, provides in-depth troubleshooting strategies and field-proven protocols to navigate the intricacies of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with this compound consistently lower than with less substituted acyl chlorides like butanoyl chloride?
A1: The primary reason is steric hindrance. The two methyl groups adjacent to the carbonyl carbon create a crowded environment, physically impeding the approach of nucleophiles.[1][2][3] This steric bulk increases the activation energy of the reaction, slowing down the rate of nucleophilic acyl substitution compared to less hindered analogues.[1][4] Consequently, reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields.
Q2: What is the most critical factor to control in any this compound reaction?
A2: The absolute exclusion of moisture is paramount. Like all acyl chlorides, this compound reacts readily with water in an exothermic hydrolysis reaction to form the corresponding carboxylic acid (2,3-Dimethylbutanoic acid) and hydrogen chloride gas.[4][5][6][7] This not only consumes your starting material but the HCl generated can also cause unwanted side reactions. Ensuring all glassware is flame- or oven-dried, using anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) are non-negotiable for achieving high yields.[8][9][10]
Q3: My crude product is fuming and has a sharp, acidic smell. What does this indicate?
A3: This strongly suggests the presence of unreacted this compound and/or residual hydrogen chloride (HCl) by-product. The fuming is caused by the reaction of these species with atmospheric moisture.[6][9] This indicates either an incomplete reaction or, more commonly, an insufficient or improper work-up procedure. The reaction mixture must be carefully quenched to neutralize HCl and destroy any remaining acyl chloride before solvent removal.
Q4: Can I use common amide coupling reagents like HATU or HBTU with this compound?
A4: No, this is a misunderstanding of the reagents' purpose. Coupling reagents like HATU, HBTU, DCC, etc., are used to activate carboxylic acids for reaction with amines.[11][][13] this compound is already an activated acyl derivative. Using a coupling reagent with an acyl chloride is unnecessary and would lead to a complex mixture of undesired products. If you are struggling with the acyl chloride, an alternative strategy is to start from the corresponding carboxylic acid (2,3-Dimethylbutanoic acid) and then use a potent coupling reagent like HATU, which is particularly effective for sterically hindered substrates.[11]
Troubleshooting Guide: From Low Yields to High Purity
This section addresses specific experimental problems in a systematic, cause-and-effect format.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from the inherent steric hindrance of the substrate.
Caption: A logical workflow for troubleshooting low reaction yields.
The bulky nature of the 2,3-dimethylbutanoyl group slows the kinetics of nucleophilic attack.[1][3] Standard conditions used for less hindered acyl chlorides may be insufficient.
Solutions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[11] Proceed with caution, as higher temperatures can also promote side reactions. A stepwise increase (e.g., from 0 °C to room temperature, then to 40-50 °C) while monitoring the reaction by TLC or LC-MS is advisable.
-
Use a Catalyst (for Amide/Ester Synthesis): For reactions with amines or alcohols, adding a catalytic amount (0.1-0.2 eq.) of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[11] DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the amine or alcohol.
-
Choose a Stronger, Non-Nucleophilic Base: When forming amides or esters, a base is required to neutralize the HCl by-product.[4][] A sterically hindered, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid competing with the primary nucleophile.[11] Ensure at least two equivalents of amine are used if it is to serve as its own base.[4]
As mentioned in the FAQs, any trace of moisture will convert the acyl chloride to the unreactive carboxylic acid, directly reducing the potential yield.
Solutions:
-
Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under a stream of inert gas. Use anhydrous grade solvents, preferably from a solvent purification system or freshly opened bottle.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.
Problem 2: Multiple Products Observed (Side Reactions)
The formation of by-products complicates purification and lowers the yield of the desired compound.
Friedel-Crafts reactions are notorious for side-products if not carefully controlled.
Solutions:
-
Strict Stoichiometry of Lewis Acid: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it.[8][10] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is often required relative to the acyl chloride.
-
Control of Temperature and Solvent: The regioselectivity of the acylation (ortho vs. para) can be influenced by the solvent and temperature. For example, in the acylation of naphthalene, polar solvents like nitrobenzene at higher temperatures can favor the thermodynamically more stable 2-acyl product over the kinetically favored 1-acyl product.[14]
-
Ensure Anhydrous Catalyst: The Lewis acid catalyst is highly sensitive to moisture and will be rapidly deactivated by any water present.[8][10]
Grignard reagents can add to the acyl chloride to form a ketone, which is itself susceptible to a second addition by the Grignard reagent, leading to a tertiary alcohol.[15]
Solutions:
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to control the reactivity of the Grignard reagent.
-
Inverse Addition: Add the Grignard reagent slowly to the solution of this compound, rather than the other way around. This keeps the concentration of the nucleophile low, favoring the formation of the ketone.
-
Use a Moderating Ligand: Certain additives can moderate the reactivity of Grignard reagents, allowing the reaction to stop at the ketone stage. For example, bis[2-(N,N-dimethylamino)ethyl] ether has been shown to be effective in preventing the second nucleophilic addition.[16]
Validated Experimental Protocols
Protocol 1: DMAP-Catalyzed Synthesis of N-benzyl-2,3-dimethylbutanamide
This protocol is designed for moderately hindered primary or secondary amines where standard methods may be sluggish.[11]
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve benzylamine (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add diisopropylethylamine (DIPEA, 1.5 eq.) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding 1M HCl (aq). Separate the organic layer, wash with saturated NaHCO₃ (aq) and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Low-Temperature Grignard Reaction to Synthesize 1-phenyl-2,3-dimethylbutan-1-one
This protocol aims to minimize the double-addition side product by controlling the reaction temperature.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add Phenylmagnesium bromide (1.1 eq., solution in THF) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC (quenching a small aliquot with saturated NH₄Cl solution).
-
Work-up: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Summary Table
| Reaction Type | Nucleophile | Recommended Base | Catalyst/Additive | Key Conditions |
| Amidation | Primary/Secondary Amine | DIPEA or TEA | DMAP (0.1 eq.) | Anhydrous DCM, 0°C to RT |
| Esterification | Primary/Secondary Alcohol | Pyridine or TEA | DMAP (0.1 eq.) | Anhydrous DCM, 0°C to RT |
| Friedel-Crafts | Aromatic Ring (e.g., Benzene) | N/A | AlCl₃ (≥1.0 eq.) | Anhydrous CS₂ or DCM, 0°C |
| Ketone Synthesis | Grignard Reagent (R-MgX) | N/A | N/A | Anhydrous THF, -78°C |
Mechanistic Visualizations
The Challenge of Steric Hindrance
The bulky methyl groups create a "steric shield" around the electrophilic carbonyl carbon, making it difficult for nucleophiles to approach at the required Bürgi-Dunitz angle.
Caption: Steric hindrance impeding nucleophilic attack on the carbonyl carbon.
DMAP Catalysis Mechanism
DMAP accelerates acylation by forming a highly reactive N-acylpyridinium salt, which is a superior acylating agent.
Caption: Simplified catalytic cycle for DMAP in acylation reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. Amide Synthesis [fishersci.it]
- 14. benchchem.com [benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]
Technical Support Center: Purification of Products from 2,3-Dimethylbutanoyl Chloride Reactions
Welcome to the technical support guide for purifying reaction products derived from 2,3-dimethylbutanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges presented by this sterically hindered acylating agent. The bulky 2,3-dimethylbutanoyl moiety can influence reaction kinetics, byproduct formation, and purification strategies. This guide provides field-proven insights to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of major product classes synthesized from this compound.
General Questions
Q1: What is the most common and persistent impurity I should expect in my crude product?
A1: The most common impurity is 2,3-dimethylbutanoic acid, which results from the hydrolysis of this compound.[1][2] Acyl chlorides are highly reactive towards water, and even trace moisture in your reaction setup or during workup can lead to the formation of the corresponding carboxylic acid.[3][4] Due to its acidic nature, this impurity is typically removed by a basic aqueous wash during the workup procedure.
Q2: How does the steric hindrance of the 2,3-dimethylbutanoyl group affect purification?
A2: The significant steric bulk of the gem-dimethyl group adjacent to the carbonyl can influence purification in several ways.[5] While it can slow down reactions with nucleophiles, it also often imparts a higher degree of crystallinity to the final products, making recrystallization a particularly effective purification method.[6] However, this same bulk can sometimes lead to chromatographic profiles with broader peaks or unexpected elution patterns compared to less hindered analogues.
Amide Synthesis & Purification
Q3: I've reacted this compound with a primary amine. What is the standard workup and purification protocol for the resulting secondary amide?
A3: A standard protocol involves an aqueous workup followed by either recrystallization or column chromatography.
Experimental Protocol: Amide Workup & Purification
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If a base like triethylamine or pyridine was used, it will be present as its hydrochloride salt.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and dilute it with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted amine and the amine base used as an acid scavenger.
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any hydrochloric acid formed and remove the 2,3-dimethylbutanoic acid impurity.[7]
-
Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]
-
Purification:
-
Recrystallization (Preferred for Amides): Amides are often crystalline solids. Attempt recrystallization from a suitable solvent.[6] Common choices for amides include ethanol, acetonitrile, or mixtures like ethyl acetate/hexane.[9]
-
Column Chromatography: If recrystallization fails or the product is an oil, purify using column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Q4: My amide product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, causing it to melt before it dissolves.[9] It can also happen if the solution is cooled too quickly or is too concentrated.
Troubleshooting "Oiling Out"
-
Re-heat the solution to dissolve the oil.
-
Add more of the hot solvent to decrease the saturation level.
-
Allow the solution to cool very slowly (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight).
-
If the issue persists, select a solvent with a lower boiling point or use a co-solvent system.[9]
Friedel-Crafts Acylation & Purification
Q5: What is the correct workup procedure for a Friedel-Crafts acylation reaction using this compound and AlCl₃?
A5: The workup for a Friedel-Crafts acylation is critical because the Lewis acid catalyst (e.g., AlCl₃) forms a strong complex with the ketone product. This complex must be hydrolyzed to liberate the product.[10]
Experimental Protocol: Friedel-Crafts Workup
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[11][12] This highly exothermic step should be done in a fume hood with vigorous stirring. The water hydrolyzes the aluminum chloride, and the HCl helps to dissolve the resulting aluminum salts (Al(OH)₃).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) multiple times to ensure full recovery of the product.[10]
-
Washing: Combine the organic layers and wash with a saturated NaHCO₃ solution to remove any remaining acid, followed by a brine wash.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.[13]
-
Purification: The crude aryl ketone can be purified by column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.[13]
Q6: Why is my crude Friedel-Crafts product a dark orange/brown color, and how do I remove it?
A6: The color is often due to residual aluminum complexes or polymeric side products. A proper acidic quench with ice/HCl is the first step to breaking down these complexes.[10] If the color persists in the organic phase after workup, it can often be removed during silica gel chromatography, as the colored, polar impurities will typically adhere strongly to the silica gel.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Acid Impurity | Incomplete neutralization during workup; insufficient washing with base. | Re-dissolve the crude product in an organic solvent and perform additional washes with saturated NaHCO₃ solution. Monitor the aqueous layer's pH to ensure it is basic. |
| Low Product Yield After Column Chromatography | 1. Product is highly polar and sticking to the silica gel. 2. Product is unstable on silica gel. 3. Co-elution of product with a byproduct. | 1. Add a small percentage (0.5-1%) of a more polar solvent like methanol to your eluent. 2. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine. 3. Optimize the eluent system using TLC to achieve better separation. Try a different solvent system (e.g., DCM/Methanol). |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal lattice formation. 2. Product is an oil at room temperature. 3. Solution is not sufficiently saturated. | 1. First, attempt purification by column chromatography to remove impurities, then try recrystallization again. 2. If the product is inherently an oil, purification must be done by chromatography or vacuum distillation. 3. Evaporate some solvent to increase concentration, then attempt to induce crystallization by scratching the flask's inner surface with a glass rod or adding a seed crystal.[9] |
| Multiple Spots on TLC After Purification | Incomplete reaction; presence of stable isomers or byproducts with similar polarity. | Re-purify using a different technique (e.g., if you used recrystallization, try chromatography). Use a high-resolution chromatography system (e.g., flash chromatography with a shallow gradient) to improve separation. |
Visualized Workflows and Diagrams
General Purification Workflow
This diagram outlines a typical decision-making process for purifying a product from a reaction involving this compound.
Caption: General purification workflow for reaction products.
Troubleshooting Failed Recrystallization
This decision tree helps diagnose and solve common issues when a product fails to crystallize properly.
References
- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. Friedel-Crafts Acylation [www1.udel.edu]
Technical Support Center: Navigating Steric Hindrance in 2,3-Dimethylbutanoyl Chloride Reactions
Welcome to the technical support center for reactions involving 2,3-dimethylbutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically demanding reagent. The bulky isopropyl group adjacent to the carbonyl carbon in this compound significantly slows down reaction kinetics by impeding the nucleophilic attack. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these steric barriers and achieve your synthetic goals.
Understanding the Challenge: The Impact of Steric Hindrance
The core issue with this compound lies in its structure. The presence of methyl groups on both the alpha and beta carbons creates a sterically congested environment around the electrophilic carbonyl carbon. This bulkiness hinders the approach of nucleophiles, leading to slow or incomplete reactions under standard conditions. Our goal is to provide you with strategies to mitigate these effects.
Troubleshooting Guides & FAQs
Here, we address specific issues you may encounter during your experiments, categorized by reaction type.
FAQ 1: Esterification Reactions
Question: I am attempting to synthesize an ester from this compound and a secondary or tertiary alcohol, but the reaction is extremely slow and gives low yields. What can I do?
Answer:
This is a classic problem of steric hindrance from both the acyl chloride and the alcohol. Standard esterification conditions, such as using a tertiary amine base like triethylamine, are often insufficient. Here are several effective strategies:
Strategy 1.1: Silver Cyanide-Promoted Esterification
For sterically hindered substrates, silver cyanide (AgCN) is a highly effective promoter. The silver ion acts as a Lewis acid, activating the acyl chloride and facilitating the nucleophilic attack of the alcohol. This method is often superior in both yield and reaction time compared to conventional methods.[1][2][3]
-
Causality: The silver ion coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and increasing the electrophilicity of the carbonyl carbon. This pre-activation helps to overcome the high activation energy barrier caused by steric hindrance.
Experimental Protocol: Silver Cyanide-Promoted Esterification of a Hindered Alcohol
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the sterically hindered alcohol (1.0 eq) and silver cyanide (1.2 eq) in an anhydrous aprotic solvent like benzene or toluene.
-
Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture, filter off the silver salts, and wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
Strategy 1.2: Using a Hypernucleophilic Acyl-Transfer Catalyst (DMAP)
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst that can significantly accelerate esterification reactions, especially with hindered substrates. It functions by forming a highly reactive acylpyridinium intermediate.
-
Causality: DMAP is more nucleophilic than the alcohol and attacks the acyl chloride to form a 1-acyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride, making it more susceptible to attack by the sterically hindered alcohol.
}
Data Summary: Comparison of Esterification Methods for Hindered Substrates
| Method | Catalyst/Promoter | Typical Base | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Conventional | None | Pyridine/Triethylamine | Dichloromethane | 25-80 | < 20% |
| Silver Cyanide | AgCN | None | Benzene/Toluene | 40-60 | 70-90%[2] |
| DMAP Catalysis | DMAP (catalytic) | Triethylamine | Dichloromethane | 0-25 | 60-85% |
FAQ 2: Amide Bond Formation
Question: I am struggling to form an amide between this compound and a primary or secondary amine, especially if the amine is also sterically hindered or electron-deficient. What are my options?
Answer:
Direct amidation with a hindered acyl chloride can be challenging due to the reduced nucleophilicity of many amines and the steric clash. Here are robust methods to overcome this:
Strategy 2.1: Conversion to Acyl Fluoride in situ
Acyl fluorides are generally more reactive than acyl chlorides and are less sterically demanding due to the small size of the fluorine atom. Converting this compound to the corresponding acyl fluoride in situ can dramatically improve amidation yields.
-
Causality: The smaller fluorine atom reduces steric repulsion in the transition state of nucleophilic attack. Additionally, the acyl fluoride is a highly activated intermediate. A protocol using a fluorinating agent like BTFFH has been shown to be effective for coupling sterically hindered substrates.
Experimental Protocol: In Situ Acyl Fluoride Formation for Amidation
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like acetonitrile. Add a fluorinating agent (e.g., a mixture of potassium fluoride and a phase-transfer catalyst or a modern fluorinating reagent) and stir at room temperature to form the acyl fluoride.
-
Amidation: Add the amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to the reaction mixture.
-
Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the mixture, quench with water, and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry, concentrate, and purify by column chromatography.
Strategy 2.2: Use of Modern Coupling Reagents
While coupling reagents are typically used for carboxylic acids, some can be adapted for use with acyl chlorides to facilitate difficult amide bond formations, particularly by activating the amine or through a different intermediate. However, for acyl chlorides, direct reaction with the amine is usually the most straightforward path if conditions are optimized. For extremely difficult cases where the acyl chloride is unreactive, converting it back to the carboxylic acid and using a potent coupling reagent like HATU or COMU might be a viable, albeit longer, route.
}
FAQ 3: Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of an aromatic compound with this compound is giving very low yields, even with AlCl₃. How can I improve this?
Answer:
Friedel-Crafts acylation with sterically hindered acyl chlorides is notoriously difficult. The bulky acyl chloride hinders the formation of the acylium ion-Lewis acid complex, which is the key electrophile.
Strategy 3.1: Choice of Lewis Acid and Reaction Conditions
While aluminum trichloride (AlCl₃) is the standard Lewis acid, its effectiveness can be limited with bulky substrates. Stronger Lewis acids or different reaction conditions may be necessary.
-
Causality: The efficiency of a Lewis acid in Friedel-Crafts acylation depends on its ability to polarize the C-Cl bond and facilitate the formation of the acylium ion. With hindered acyl chlorides, a more potent Lewis acid may be required to drive this equilibrium.
Data Summary: Qualitative Comparison of Lewis Acids for Hindered Acylations
| Lewis Acid | Relative Activity | Typical Conditions | Notes |
| ZnCl₂ | Low | High Temperature | Generally too weak for hindered acyl chlorides. |
| FeCl₃ | Moderate | Moderate Temperature | Can be effective, but may require forcing conditions. |
| AlCl₃ | High | 0 °C to Reflux | The standard, but can be inefficient for this substrate. Requires stoichiometric amounts.[4] |
| SbF₅ | Very High | Low Temperature | Extremely reactive and corrosive; use with caution. |
| Triflic Acid (CF₃SO₃H) | Very High | Room Temperature | A strong Brønsted acid that can promote acylation, sometimes more effectively than Lewis acids. |
Experimental Protocol: Friedel-Crafts Acylation with a Stronger Lewis Acid System
-
Preparation: To a flame-dried flask under an inert atmosphere, add the aromatic substrate and a suitable solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture to 0 °C.
-
Catalyst Addition: Carefully add the Lewis acid (e.g., AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Acyl Chloride Addition: Slowly add this compound (1.0 eq) to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature or heat as necessary. Monitor the reaction's progress by TLC or GC.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography or distillation.
Concluding Remarks
Working with sterically hindered reagents like this compound requires moving beyond standard protocols. By understanding the underlying principles of steric hindrance and employing more potent activating agents, catalysts, and optimized reaction conditions, high yields of desired esters, amides, and acylated aromatics can be achieved. This guide serves as a starting point for your troubleshooting and optimization efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing HCl Byproduct in 2,3-Dimethylbutanoyl Chloride Reactions
Welcome to the technical support center for the synthesis and handling of 2,3-dimethylbutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the hydrogen chloride (HCl) byproduct generated during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure the success and safety of your experiments.
Introduction: The Challenge of In Situ HCl Generation
The conversion of 2,3-dimethylbutanoic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. This reaction is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A critical and often problematic aspect of these reactions is the stoichiometric generation of hydrogen chloride (HCl) gas as a byproduct.
If not effectively managed, this in situ generated HCl can lead to a host of experimental issues, including:
-
Reaction Inhibition: Protonation and deactivation of nucleophiles in subsequent reactions.
-
Product Degradation: Acid-catalyzed decomposition of the desired acyl chloride or other sensitive functional groups in the molecule.
-
Side Reactions: Promotion of unwanted side reactions, leading to complex product mixtures and difficult purification.
-
Safety Hazards: HCl is a corrosive and toxic gas, posing risks to personnel and equipment.
This guide provides a comprehensive overview of the methods to control and remove HCl, along with troubleshooting protocols for common problems encountered in the synthesis of this compound.
Reaction Mechanisms: The Origin of HCl
Understanding the reaction mechanism is crucial for effective byproduct management. Both thionyl chloride and oxalyl chloride react with carboxylic acids to form the acyl chloride, but through slightly different pathways.
Reaction with Thionyl Chloride (SOCl₂)
The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate. This intermediate is highly reactive and collapses to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1][2][3] The gaseous nature of SO₂ and HCl helps to drive the reaction to completion.[1]
Caption: Reaction of 2,3-dimethylbutanoic acid with thionyl chloride.
Reaction with Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another effective reagent for this transformation and is often used under milder conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[4] The mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which then reacts with the carboxylic acid. The reaction ultimately produces the acyl chloride, carbon dioxide (CO₂), carbon monoxide (CO), and HCl.[5]
Caption: Reaction of 2,3-dimethylbutanoic acid with oxalyl chloride.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from improper HCl management.
Q1: My subsequent reaction with a nucleophile (e.g., an amine or alcohol) is sluggish or fails completely. What is the likely cause?
A: The most probable cause is the protonation of your nucleophile by residual HCl from the acyl chloride synthesis. Amines and alcohols are basic and will readily react with HCl to form their corresponding non-nucleophilic ammonium or oxonium salts.
Troubleshooting Protocol:
-
Ensure Complete Removal of Excess Chlorinating Agent and HCl: Before using the crude this compound, it is imperative to remove all volatile byproducts.
-
Method A: Rotary Evaporation: Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Method B: Azeotropic Removal: To remove the final traces, add a dry, inert solvent such as toluene and evaporate again under reduced pressure. This will help to azeotropically remove residual HCl.
-
-
In-situ Neutralization in the Subsequent Reaction: Add a non-nucleophilic base to the reaction mixture where the acyl chloride will be used. This "acid scavenger" will neutralize any HCl that is carried over or generated.
-
Recommended Scavengers: Use at least one equivalent of a sterically hindered tertiary amine like N,N-diisopropylethylamine (DIPEA) or a less hindered but effective base like triethylamine (TEA). For reactions with acid-sensitive substrates, DIPEA is generally preferred as it is less likely to act as a competing nucleophile.[2][6]
-
Alternative for Robust Reactions: Pyridine can also be used and can act as both a base and a nucleophilic catalyst.[1]
-
Q2: I've noticed a significant decrease in my yield, and my crude product is dark in color. Could HCl be the culprit?
A: Yes, the presence of strong acid (HCl) at elevated temperatures can cause degradation of the acyl chloride through various side reactions, leading to charring and reduced yields.
Troubleshooting Protocol:
-
Control Reaction Temperature: When using thionyl chloride, which often requires heating, maintain the minimum effective temperature to drive the reaction to completion. Avoid excessive heating.
-
Use a Milder Chlorinating Agent: Consider using oxalyl chloride with catalytic DMF, which typically proceeds at room temperature and reduces the risk of thermal decomposition.[4]
-
Inert Gas Purge: During the reaction, a slow stream of an inert gas (nitrogen or argon) can be passed through the reaction vessel (with a proper outlet to a scrubber) to help carry away the gaseous HCl as it is formed, thus reducing its concentration in the reaction mixture.
Q3: My purified this compound seems to be contaminated with a white solid. What is it and how do I remove it?
A: If you used a tertiary amine (like triethylamine or pyridine) as an HCl scavenger during the synthesis, the white solid is likely the hydrochloride salt of the amine (e.g., triethylammonium chloride). These salts can have some solubility in organic solvents, making complete removal by filtration challenging.
Troubleshooting Protocol:
-
Aqueous Workup (for subsequent reactions where the acyl chloride is used immediately): If the next step is not sensitive to water, you can perform an aqueous workup of that reaction mixture. The amine hydrochloride salts are highly soluble in water and will be removed in the aqueous layer. A typical workup involves washing the organic layer sequentially with dilute aqueous acid (to remove excess amine), water, saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally brine.
-
Filtration with Solvent Washing: If an aqueous workup is not feasible, attempt to precipitate the salt more completely by cooling the reaction mixture. The salt can then be removed by filtration, followed by washing the filter cake with a cold, dry, non-polar solvent in which the salt is poorly soluble.
-
Use of an Inorganic Base: In some cases, an inorganic base like potassium carbonate can be used as an HCl scavenger.[7] Being a solid, it can be removed by simple filtration. However, this can sometimes lead to slower reaction rates due to the heterogeneous nature of the mixture.
Q4: How can I be sure my final product is pure this compound and free of the starting carboxylic acid?
A: The purity of the final product should be assessed by analytical methods such as NMR and IR spectroscopy.
Product Identification Protocol:
-
Infrared (IR) Spectroscopy: The most characteristic feature of an acyl chloride is a strong carbonyl (C=O) stretch in the region of 1780-1820 cm⁻¹. The corresponding carboxylic acid will have a broader carbonyl stretch around 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹. The disappearance of the O-H stretch and the shift of the C=O stretch to a higher wavenumber are key indicators of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the carboxylic acid hydroxyl group is a broad singlet that will disappear upon conversion to the acyl chloride. The chemical shifts of the protons alpha to the carbonyl group will also shift slightly downfield.
-
¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift in the range of 165-175 ppm.
-
HCl Management Strategies: A Comparative Overview
The choice of method to manage HCl depends on the scale of the reaction, the sensitivity of the substrates, and the desired purity of the final product.
| Method | Advantages | Disadvantages | Best Suited For |
| No Scavenger (Gaseous Removal) | Simple; byproducts (SO₂, HCl, CO, CO₂) are volatile and can be removed under vacuum or with an inert gas stream.[1][5] | Residual HCl can be problematic for sensitive subsequent reactions. | Reactions where the crude acyl chloride is purified by distillation before use. |
| Tertiary Amines (e.g., TEA, DIPEA) | Homogeneous reaction; effective at neutralizing HCl in situ.[6] | Forms hydrochloride salts that may require an aqueous workup to remove; can act as a nucleophile (less so for DIPEA).[2] | Reactions where the acyl chloride is used immediately in a subsequent step and an aqueous workup is feasible. |
| Pyridine | Acts as both a base and a nucleophilic catalyst, potentially increasing the reaction rate.[1] | Forms pyridinium hydrochloride salt; can be difficult to remove due to its boiling point. | Small to medium scale reactions where catalytic activity is beneficial. |
| Inorganic Bases (e.g., K₂CO₃) | Inexpensive; easily removed by filtration. | Heterogeneous reaction may be slow; not suitable for all substrates. | Large-scale industrial processes where cost and ease of removal are critical. |
| Inert Gas Sparging | Removes HCl as it is formed without introducing chemical scavengers, leading to a cleaner product.[7] | Requires careful control of the gas flow rate; may not be as efficient as chemical scavengers for rapid reactions. | Reactions with temperature-sensitive materials where avoiding salt byproducts is crucial. |
Experimental Protocols
Safety First: The synthesis of this compound involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Thionyl chloride and oxalyl chloride are corrosive and react violently with water.
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂), add 2,3-dimethylbutanoic acid (1.0 eq).
-
Reaction: Add thionyl chloride (1.5-2.0 eq) to the flask. The reaction may be exothermic.
-
Heating: Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.
-
For higher purity, perform a fractional distillation of the crude product under vacuum.
-
Caption: Workflow for synthesis using thionyl chloride.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a gas outlet/scrubber, dissolve 2,3-dimethylbutanoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Reaction: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Completion: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Workup:
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The crude this compound can often be used directly or purified by vacuum distillation.
-
Caption: Workflow for synthesis using oxalyl chloride.
Concluding Remarks
The successful synthesis of this compound is highly dependent on the effective management of the HCl byproduct. By understanding the underlying chemical principles and implementing the appropriate control and purification strategies outlined in this guide, researchers can significantly improve reaction outcomes, product purity, and overall laboratory safety. For further assistance or inquiries about specific applications, please do not hesitate to contact our technical support team.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 2,3-Dimethylbutanoyl Chloride Synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethylbutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during this specific acylation reaction. Drawing upon established principles of organic chemistry and field-proven insights, this document aims to be a comprehensive resource for optimizing reaction conditions, maximizing yield, and ensuring the purity of your final product.
Introduction to the Synthesis of this compound
The conversion of 2,3-dimethylbutanoic acid to its corresponding acyl chloride is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] The steric hindrance presented by the methyl groups adjacent to the carbonyl carbon introduces unique challenges to this reaction, making precise control of reaction parameters, particularly temperature, paramount. This guide will delve into the critical aspects of temperature control and other key variables to help you navigate the complexities of this synthesis.
The most common methods for this transformation involve the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] Understanding the mechanism and the influence of temperature on these reactions is fundamental to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis of this compound.
Q1: What is the optimal temperature range for the reaction of 2,3-dimethylbutanoic acid with thionyl chloride?
A1: For sterically hindered carboxylic acids like 2,3-dimethylbutanoic acid, a moderately elevated temperature is often necessary to drive the reaction to completion. A general starting point is to reflux the reaction mixture. For a similar compound, 3,3-dimethylbutyryl chloride, reaction temperatures between 50-80°C have been reported to give high yields.[4] It is recommended to begin with a temperature of around 60°C and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased. However, excessively high temperatures should be avoided to prevent potential side reactions and decomposition.[5]
Q2: I am observing a low yield of this compound. What are the likely causes related to temperature?
A2: Low yields in this synthesis can often be attributed to several temperature-related factors:
-
Incomplete Reaction: The temperature may be too low to overcome the activation energy, especially given the steric hindrance of the starting material. Ensure the reaction is heated sufficiently and for an adequate duration.[5]
-
Thermal Decomposition: Although acyl chlorides are generally stable at moderate temperatures, prolonged exposure to high heat can lead to decomposition.[6] This is a greater concern during the purification (distillation) step.
-
Side Reactions: Elevated temperatures can promote the formation of byproducts, such as the corresponding acid anhydride, 2,3-dimethylbutanoic anhydride.[7][8]
Q3: How does temperature influence the formation of 2,3-dimethylbutanoic anhydride as a byproduct?
A3: 2,3-Dimethylbutanoic anhydride can form through the reaction of the newly generated this compound with unreacted 2,3-dimethylbutanoic acid. While this can occur at various temperatures, higher temperatures can accelerate this side reaction. Careful control of stoichiometry (using a slight excess of the chlorinating agent) and gradual heating can help minimize anhydride formation.
Q4: What is the role of DMF, and how does temperature affect its catalytic activity?
A4: N,N-Dimethylformamide (DMF) acts as a catalyst in these reactions by forming a Vilsmeier reagent with the chlorinating agent (thionyl chloride or oxalyl chloride).[9] This intermediate is a more potent acylating agent than the chlorinating agent alone, facilitating the conversion of the carboxylic acid to the acyl chloride. The formation of the Vilsmeier reagent is typically fast, even at room temperature. However, for sterically hindered substrates, gentle heating can enhance the overall reaction rate. In some cases, pre-mixing DMF and the chlorinating agent at a controlled temperature (e.g., 50°C) before adding the carboxylic acid can be beneficial.[10]
Q5: My purified this compound is discolored. Could this be related to the reaction or distillation temperature?
A5: Discoloration can arise from impurities formed due to thermal decomposition at high temperatures, either during the reaction or, more commonly, during distillation.[5] To mitigate this, it is crucial to purify this compound via vacuum distillation. This technique lowers the boiling point, reducing the thermal stress on the molecule and minimizing the risk of decomposition.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion of Starting Material | 1. Insufficient Temperature: The reaction may not have reached the required activation energy. 2. Inadequate Reaction Time: The reaction was not allowed to proceed to completion. 3. Moisture Contamination: Water in the reagents or glassware has hydrolyzed the chlorinating agent.[11] | 1. Optimize Temperature: Gradually increase the reaction temperature, monitoring for the evolution of HCl and SO₂ gases (for SOCl₂). A range of 60-80°C is a good starting point.[4] 2. Extend Reaction Time: Monitor the reaction by taking small aliquots, quenching them with an alcohol (e.g., methanol) to form the stable methyl ester, and analyzing by TLC or GC. Continue heating until the starting acid is consumed. 3. Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Use freshly opened or distilled thionyl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Amounts of Anhydride | 1. Incorrect Stoichiometry: An excess of carboxylic acid is present. 2. High Reaction Temperature: Elevated temperatures may favor the reaction between the product and the starting material. | 1. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. 2. Control Temperature: Add the carboxylic acid to the chlorinating agent at a lower temperature and then gradually heat the mixture. This ensures the chlorinating agent is in excess throughout the addition. |
| Low Yield After Distillation | 1. Thermal Decomposition: The distillation temperature is too high. 2. Hydrolysis During Workup: The product was exposed to moisture before or during distillation. 3. Loss of Volatile Product: The product co-distilled with excess chlorinating agent during its removal. | 1. Use Vacuum Distillation: Purify the product under reduced pressure to lower its boiling point and prevent decomposition.[5] 2. Maintain Anhydrous Conditions: Ensure the distillation apparatus is completely dry and perform the distillation under an inert atmosphere. 3. Use a Cold Trap: When removing excess thionyl chloride (b.p. 76°C) via rotary evaporation, use a cold trap to prevent loss of the more volatile product.[5] |
| Product is Cloudy or Fumes Upon Exposure to Air | Hydrolysis: The acyl chloride is reacting with atmospheric moisture to form HCl gas and the carboxylic acid. | This indicates the presence of the desired acyl chloride, which is highly reactive. Handle and store the product under strictly anhydrous and inert conditions.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
2,3-Dimethylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Anhydrous toluene (optional, for azeotropic removal of SOCl₂)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas.
-
Charging Reagents: To the flask, add 2,3-dimethylbutanoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) to the carboxylic acid at room temperature with stirring.[12]
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 g of carboxylic acid).
-
Reaction: Heat the reaction mixture to 60-70°C. You should observe the evolution of gases (SO₂ and HCl), which should be vented through a scrubber containing an aqueous base solution.
-
Monitoring: Monitor the reaction's progress by IR spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride) or by quenching an aliquot with methanol and analyzing via GC-MS or NMR.[12] The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. To aid in the removal of the final traces, anhydrous toluene can be added and subsequently removed by rotary evaporation.[13]
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[5]
Diagrams
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 4. CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. gauthmath.com [gauthmath.com]
- 8. scispace.com [scispace.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Solvent Selection for 2,3-Dimethylbutanoyl Chloride
Welcome to the technical support guide for handling 2,3-Dimethylbutanoyl Chloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically hindered acyl chloride. My goal is to move beyond simple solvent lists and provide a framework for rational solvent selection, grounded in chemical principles and practical experience. Here, we will dissect the causality behind solvent choice and provide robust troubleshooting strategies to ensure your reactions are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound I should consider when selecting a solvent?
A1: Understanding the inherent reactivity of this compound is the bedrock of proper solvent selection. Three key factors are at play:
-
High Electrophilicity: Like all acyl chlorides, the carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles.[1][2] This reactivity dictates that the solvent must be aprotic and non-nucleophilic to prevent it from being consumed in a side reaction.
-
Moisture Sensitivity: Acyl chlorides react vigorously with water to hydrolyze back to the corresponding carboxylic acid (2,3-dimethylbutanoic acid).[3][4][5] This reaction is often rapid and exothermic. Therefore, all solvents must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Steric Hindrance: The presence of two methyl groups adjacent to the carbonyl carbon creates significant steric bulk. This bulk can slow the rate of desired reactions by impeding the approach of a nucleophile. Solvent choice can play a role in mitigating this by influencing reagent solubility and stabilizing transition states.
Q2: Which solvents are generally recommended for reactions with this compound, and what are their pros and cons?
A2: The best choices are typically inert, aprotic solvents that can adequately dissolve your starting materials. There is no single "best" solvent; the optimal choice depends on the specific reaction (e.g., acylation of an amine, Friedel-Crafts reaction), the nucleophile's properties, and the reaction temperature.
| Solvent | Key Advantages | Key Disadvantages | Best For... |
| Dichloromethane (DCM) | Excellent solvating power for a wide range of organic compounds. Relatively inert and high purity is readily available.[6][7][8] | Can be difficult to remove from high-boiling point products. Potential for emulsion formation during aqueous workup. | General-purpose acylation reactions, particularly Friedel-Crafts acylations where it is a common choice.[9] |
| Hexane / Heptane | Non-polar, inert, and easy to remove. Good for precipitating polar byproducts. | Poor solubility for polar substrates or reagents. | Reactions with non-polar substrates where polarity is not critical for reactivity. Often used in Friedel-Crafts reactions.[10] |
| Toluene | High boiling point allows for reactions at elevated temperatures to overcome steric hindrance. | Can be difficult to remove. May participate in side reactions (e.g., Friedel-Crafts) if the catalyst is highly active. | High-temperature reactions when DCM's boiling point is insufficient. |
| Acetonitrile (MeCN) | Polar aprotic solvent that can enhance the rate of some reactions. | Can be challenging to render completely anhydrous. Not suitable for all reaction types, especially with highly sensitive Lewis acids. | Specific applications where increased solvent polarity is known to accelerate the reaction. |
| Diethyl Ether / THF | Good general-purpose solvents. | Use with extreme caution. Ethers can be cleaved by acyl chlorides, especially in the presence of Lewis acid catalysts, to form chloroester byproducts.[11] | Situations where other solvents have failed, and the potential for ether cleavage has been ruled out or deemed acceptable. |
Q3: What solvents must I strictly avoid when working with this compound?
A3: Any solvent containing a nucleophilic functional group will react directly with the acyl chloride, consuming your starting material and generating unwanted byproducts.
-
Protic Solvents: Water, alcohols (methanol, ethanol), and phenols will rapidly react to form the corresponding carboxylic acid or ester.[3][12]
-
Primary and Secondary Amines: These are potent nucleophiles that will react to form amides.[3][12] Note that tertiary amines like triethylamine (TEA) or pyridine are often used as stoichiometric bases to scavenge the HCl byproduct, not as the reaction solvent.[6][7]
-
Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO): While aprotic, these solvents can participate in or complicate reactions with highly reactive electrophiles like acyl chlorides under certain conditions and can make product isolation difficult.
Troubleshooting Guide
Q4: My reaction is proceeding very slowly or not reaching completion. How can solvent choice address this?
A4: This is a classic issue when working with sterically hindered reagents like this compound. The solvent is a powerful tool to address this.
-
Problem Causality: The steric bulk around the carbonyl carbon raises the activation energy of the reaction by making it difficult for the nucleophile to attack.
-
Solution Strategy 1: Increase Temperature. If your reagents are stable, switching from a low-boiling solvent like DCM (b.p. ~40 °C) to a higher-boiling one like toluene (b.p. ~111 °C) can provide the necessary thermal energy to overcome the activation barrier.
-
Solution Strategy 2: Enhance Solubility. If your nucleophile is sparingly soluble, the reaction will be slow due to low effective concentrations. Switching to a solvent with better solvating characteristics for all components can significantly improve reaction rates. For instance, if a reaction is sluggish in hexane, moving to DCM or THF (with caution) may provide the necessary solubility boost.
-
Solution Strategy 3: Consider Solvent Polarity. A more polar solvent can sometimes stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. Acetonitrile could be trialed in this scenario, provided it is compatible with all other reagents.
Q5: I am observing an unexpected, chlorinated byproduct in my reaction mass. Could the solvent be the culprit?
A5: This is a strong possibility, especially if you are using an ether-based solvent like Tetrahydrofuran (THF) or Diethyl Ether.
-
Problem Causality: Ethers are Lewis bases and can be attacked by the highly electrophilic acyl chloride, particularly when activated by a Lewis acid catalyst. This reaction cleaves the ether C-O bond, generating a chloroalkoxy byproduct.[11]
-
Solution Strategy:
-
Confirm the Identity: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm if the mass of the byproduct corresponds to a cleaved solvent fragment incorporated into your starting material or product.
-
Switch to an Inert Solvent: Immediately replace the ether solvent with a more robust alternative like Dichloromethane or Toluene and rerun the reaction. This is the most direct way to test the hypothesis.
-
Experimental Protocols & Data
Protocol: General Procedure for Solvent Selection and Reaction Setup
This protocol provides a self-validating workflow for handling this compound.
-
Reagent & Solvent Preparation:
-
Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.
-
Dispense the chosen solvent (e.g., Dichloromethane) from a solvent purification system or use a freshly opened bottle of anhydrous solvent.
-
-
Reaction Assembly:
-
To a dried round-bottom flask equipped with a magnetic stir bar, add your nucleophile (e.g., a primary amine, 1.0 eq.) and dissolve it in the anhydrous solvent (e.g., DCM, ~0.1-0.5 M concentration).
-
Add a non-nucleophilic base such as triethylamine (1.1 eq.) to act as an HCl scavenger.[13]
-
Place the flask under a positive pressure of nitrogen or argon and cool to 0 °C in an ice-water bath. This helps control the initial exotherm of the reaction.
-
-
Addition of Acyl Chloride:
-
Slowly add this compound (1.05 eq.) dropwise to the stirred solution via syringe. A slow addition rate is crucial to maintain temperature control.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for the prescribed time (typically 2-12 hours).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup & Isolation:
-
Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer. If using DCM, it will typically be the bottom layer.[8]
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a mild base (e.g., saturated NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Table: Properties of Recommended Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant (ε) |
| Dichloromethane | CH₂Cl₂ | 39.6 | 1.33 | 9.1 |
| n-Hexane | C₆H₁₄ | 69 | 0.66 | 1.9 |
| Toluene | C₇H₈ | 111 | 0.87 | 2.4 |
| Acetonitrile | C₂H₃N | 82 | 0.79 | 37.5 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.89 | 7.6 |
Visualized Workflows
Solvent Selection Decision Tree
This diagram outlines the logical steps for choosing an appropriate solvent.
Caption: Decision workflow for selecting a suitable solvent.
Potential Side Reaction: Ether Cleavage
This diagram illustrates the mechanism of ether cleavage by an acyl chloride.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. laballey.com [laballey.com]
- 9. Dichloromethane Lab Report - 1462 Words | Bartleby [bartleby.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
Preventing hydrolysis of 2,3-Dimethylbutanoyl chloride during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge encountered when working with 2,3-dimethylbutanoyl chloride: preventing its hydrolysis during acylation reactions. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is giving low yields and I'm isolating 2,3-dimethylbutanoic acid as a major byproduct. What's happening?
A1: You are observing the classic signs of acyl chloride hydrolysis. This compound, like all acyl chlorides, is highly susceptible to reaction with water.[1][2][3] This competing hydrolysis reaction converts your starting material into the corresponding carboxylic acid (2,3-dimethylbutanoic acid) and hydrochloric acid (HCl), thus reducing the yield of your desired acylated product.[1][2][4] The reaction is typically rapid and exothermic.[2]
The core of the problem is the presence of moisture in your reaction setup. Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[2][4] This initiates a nucleophilic addition-elimination mechanism that substitutes the chloride with a hydroxyl group.[1][4]
Q2: Why is this compound so reactive towards water?
A2: The high reactivity of acyl chlorides stems from the electronic nature of the acyl group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[5] Both atoms pull electron density away from the carbon, making it significantly electron-deficient (δ+) and a prime target for nucleophiles like water.[4][5][6] Although the bulky methyl groups in this compound offer some steric hindrance compared to a simpler acyl chloride like acetyl chloride, the electronic effect is dominant, and the compound remains very sensitive to moisture.
Q3: I thought the steric hindrance from the methyl groups would slow down hydrolysis. Is that not the case?
A3: While steric hindrance does play a role in moderating the reaction rate, it does not prevent hydrolysis. The bulky isopropyl-like group adjacent to the carbonyl carbon can slow the approach of a nucleophile compared to less hindered acyl chlorides. However, water is a small and relatively potent nucleophile, capable of accessing the reactive site.[7] The powerful electronic driving force for the reaction typically overcomes the steric barrier, especially if water is present in significant quantities. The key takeaway is that while sterically hindered acyl chlorides might be slightly less reactive than their linear counterparts, they must still be handled as highly moisture-sensitive reagents.
Troubleshooting & Prevention Guide
Addressing the hydrolysis of this compound requires a systematic approach focused on rigorously excluding water from every component of your reaction.
Issue 1: Contaminated Solvents and Reagents
The most common source of water is often the solvent or other reagents.
Solution: Rigorous Drying Procedures
-
Solvent Choice: Always use anhydrous aprotic solvents. Dichloromethane (DCM), chloroform, and diethyl ether are compatible choices.[8] Avoid protic solvents like alcohols, as they will react to form esters.[8]
-
Solvent Preparation: Use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂) or purchase high-quality anhydrous solvents packaged under an inert atmosphere.[9]
-
Reagent Purity: Ensure your substrate (the molecule to be acylated) is thoroughly dry. If it's a solid, dry it in a vacuum oven. If it's a liquid, consider distilling it or storing it over molecular sieves.
Issue 2: Atmospheric Moisture
Ambient humidity is a significant and often underestimated source of water contamination.
Solution: Implementation of Inert Atmosphere Techniques
Working under an inert atmosphere is critical for success.[10][11][12] This involves replacing the air in your reaction vessel with a dry, non-reactive gas like nitrogen or argon.[13]
-
Glassware Preparation: All glassware must be scrupulously dried before use. The standard procedure is to oven-dry all flasks, condensers, and addition funnels at >120°C for several hours and then allow them to cool in a desiccator or under a stream of inert gas.[8][13]
-
Reaction Setup: Assemble your apparatus while it's still warm and immediately purge it with nitrogen or argon. This can be done using a Schlenk line or a balloon filled with the inert gas.[11][13][14] A gentle positive pressure of the inert gas should be maintained throughout the experiment.[11]
Diagram: General Workflow for Anhydrous Reaction Setup
This diagram illustrates the essential steps to prepare a reaction vessel for use with moisture-sensitive reagents like this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for 2,3-Dimethylbutanoyl Chloride Mediated Transformations
Welcome to the technical support center for 2,3-Dimethylbutanoyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work with this sterically hindered acylating agent.
Introduction to this compound
This compound is a valuable reagent in organic synthesis, primarily used to introduce the bulky 2,3-dimethylbutanoyl group into various molecules.[1][][3] Its significant steric hindrance around the carbonyl group influences its reactivity and necessitates careful consideration of catalyst selection to achieve desired transformations efficiently. This guide will focus on the most common applications: Friedel-Crafts acylation, esterification, and amidation.
PART 1: Catalyst Selection and Reaction Optimization
The choice of catalyst is paramount for successful transformations involving this compound. The steric bulk of the acyl chloride often requires more robust catalytic systems or optimized reaction conditions compared to less hindered analogs.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction to form aryl ketones.[4] With a sterically demanding acyl chloride like this compound, catalyst selection is critical to overcome potential sluggishness.
Recommended Catalysts & Conditions
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Key Considerations |
| Aluminum Chloride (AlCl₃) | Stoichiometric or slight excess | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 0 to RT | The most common and potent Lewis acid.[5][6][7] Requires strictly anhydrous conditions.[8][9] The ketone product can complex with AlCl₃, necessitating stoichiometric amounts.[9] |
| Iron(III) Chloride (FeCl₃) | Catalytic to Stoichiometric | Nitromethane, DCE | RT to 80 | A milder alternative to AlCl₃, can be more tolerant of certain functional groups.[10] |
| Zinc Oxide (ZnO) | Heterogeneous | Solvent-free or high-boiling solvent | High temperature | A reusable and environmentally benign catalyst, though may require more forcing conditions.[11] |
| Zeolites (e.g., HZSM-5, CeZSM-5) | Heterogeneous | Vapor phase or high-boiling solvent | High temperature | Shape-selective catalysts that can offer regioselectivity benefits.[12][13] |
Reaction Mechanism Workflow
The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion.
Caption: Generalized workflow for Friedel-Crafts acylation.
Esterification of Alcohols
The acylation of alcohols to form esters is a fundamental transformation. Due to the steric hindrance of this compound, nucleophilic catalysts or stronger Lewis acids may be necessary to facilitate the reaction.
Recommended Catalysts & Conditions
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Key Considerations |
| 4-(Dimethylamino)pyridine (DMAP) | 1-10 | DCM, Acetonitrile | 0 to RT | A highly effective nucleophilic catalyst, often used with a stoichiometric base like triethylamine to scavenge HCl.[14][15] |
| Copper(II) Triflate (Cu(OTf)₂) | 1-5 | DCM | RT | A mild and efficient Lewis acid catalyst for acylation of primary and secondary alcohols.[14][16] |
| Titanocene Dichloride (Cp₂TiCl₂)/Mn | Substoichiometric | THF | RT | A method for acylation under mild, radical-mediated conditions.[17] |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 60 | Dichloromethane | -78 | Promotes very rapid acylation, particularly for benzoyl chlorides, and may be effective here.[18] |
Experimental Protocol: DMAP-Catalyzed Esterification
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Amidation of Amines
The reaction of this compound with amines to form amides is typically a facile process. However, for less nucleophilic amines or to ensure complete conversion, a base is generally required.
Recommended Conditions
| Base | Equivalents | Solvent | Temperature (°C) | Key Considerations |
| Triethylamine (Et₃N) or Pyridine | 1.2-1.5 | DCM, THF | 0 to RT | Standard non-nucleophilic bases to scavenge the HCl byproduct.[19] |
| Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) | 2.5 | Dichloroethane (DCE) | RT | Can act as both a base and a nitrogen source for amidation.[20] |
Catalytic Amidation Considerations
While direct amidation with amines is common, catalytic methods are emerging for amide bond formation.[21] For challenging substrates, catalysts like titanium tetrafluoride (TiF₄) have been shown to be effective for the direct amidation of carboxylic acids and could potentially be adapted.[22]
PART 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during transformations with this compound.
Friedel-Crafts Acylation Troubleshooting
Q1: My Friedel-Crafts reaction is not proceeding or is giving a very low yield. What are the common causes?
A1: Low yields in Friedel-Crafts acylation with a bulky acyl chloride can stem from several factors:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[8][9] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it.[9] A stoichiometric amount or even a slight excess of the catalyst is often necessary.
-
Deactivated Aromatic Ring: Strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards electrophilic substitution.[8]
-
Steric Hindrance: The bulkiness of this compound can slow down the reaction. You may need to increase the reaction time or temperature.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Q2: I am observing the formation of multiple products. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation because the acyl group deactivates the aromatic ring, it can still occur with highly activated rings.[23][24] If your substrate is highly activated (e.g., phenol, aniline derivatives), consider using milder conditions or a less potent catalyst.
Q3: Can the acylium ion of this compound undergo rearrangement?
A3: Acylium ions formed during Friedel-Crafts acylation are resonance-stabilized and generally do not undergo rearrangement, which is a significant advantage over Friedel-Crafts alkylation.[4][6][24]
Esterification and Amidation Troubleshooting
Q1: My esterification/amidation reaction is sluggish or incomplete. What should I do?
A1:
-
Check Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (like triethylamine or pyridine) is present to neutralize the HCl generated.
-
Increase Catalyst Loading: For esterifications, especially with less reactive alcohols, increasing the amount of DMAP or Lewis acid catalyst can improve the reaction rate.
-
Temperature: Gently heating the reaction mixture may be necessary for hindered alcohols or less nucleophilic amines.
-
Purity of Acyl Chloride: this compound can hydrolyze if exposed to moisture, forming the corresponding carboxylic acid, which will not react under these conditions. Ensure you are using a fresh or properly stored reagent.
Q2: What are the expected main side products in these reactions?
A2:
-
Hydrolysis Product: Reaction with any trace amounts of water will lead to the hydrolysis of the acyl chloride to form 2,3-dimethylbutanoic acid.[25]
-
Unreacted Starting Material: Due to steric hindrance, incomplete reactions are a possibility.
-
Side reactions with bifunctional molecules: If your substrate has multiple nucleophilic sites, you may see acylation at different positions.
PART 3: References
-
Chandra, K. L., Saravan, P., Singh, R. K., & Singh, V. K. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(8), 1369-1374. --INVALID-LINK--
-
Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. --INVALID-LINK--
-
Chandra, K. L., Saravanan, P., Singh, R. K., & Singh, V. K. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Request PDF. --INVALID-LINK--
-
Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. --INVALID-LINK--
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. --INVALID-LINK--
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Acylation Reactions with 2-Bromo-3-methylbutanoyl Chloride. --INVALID-LINK--
-
Ranu, B. C., & Ghosh, R. (2006). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. --INVALID-LINK--
-
ChemicalBook. (2023, May 4). Butanoyl chloride, 2,3-dimethyl- | 51760-90-8. --INVALID-LINK--
-
Catalytic Amidation. (n.d.). [No Title Found]. --INVALID-LINK--
-
Leah4sci. (2017, July 5). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. --INVALID-LINK--
-
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for 2,2-Dimethylbut-3-ynoyl Chloride in Click Chemistry. --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 51760-90-8 this compound. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: 2,2-Dimethylbut-3-ynoyl Chloride as a Versatile Building Block in Organic Synthesis. --INVALID-LINK--
-
Ai, H.-J., Kim, S.-T., Liu, C., & Buchwald, S. L. (2024). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 146(40), 25950–25955. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. --INVALID-LINK--
-
Ramachandran, P. V., et al. (2024, February 2). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry, 22(9). --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). [No Title Found]. --INVALID-LINK--
-
Fernández-Mateos, A., de la Pradilla, R. F., García, A., & Roldán, A. (2007). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. NIH. --INVALID-LINK--
-
Organic Chemistry Portal. (2021, April 6). Acylation of Alcohols, Part 2: with Other Acylating Reagents [Video]. YouTube. --INVALID-LINK--
-
Kumar, S., & Ghorai, P. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. NIH. --INVALID-LINK--
-
Chemical Synthesis Database. (2025, May 20). 2-cyano-3,3-dimethylbutanoyl chloride. --INVALID-LINK--
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2003). Ruthenium(III) Chloride Catalyzed Acylation of Alcohols, Phenols, and Thiols in Room Temperature Ionic Liquids. MDPI. --INVALID-LINK--
-
Zhang, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC - NIH. --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). [No Title Found]. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Acylation with 2-Bromo-3-methylbutanoyl Chloride. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Chiral Acylating Agents: 2-Bromo-3-methylbutanoyl Chloride vs. Alternatives. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Haag, W. O., & Dessau, R. M. (1990, November 30). Reactions of 3-methylpentane and 2,3-dimethylbutane on aluminosilicate catalysts. OSTI.GOV. --INVALID-LINK--
-
Cornella, J., & Martin, R. (2024, November 6). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. PMC - NIH. --INVALID-LINK--
-
BenchChem. (2025). Catalytic Methods for Reactions Involving 2-(Chloromethyl)butanal: Application Notes and Protocols. --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. --INVALID-LINK--
References
- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 3. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactions of 3-methylpentane and 2,3-dimethylbutane on aluminosilicate catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ester synthesis by acylation [organic-chemistry.org]
- 16. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 17. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catalytic Amidation [catalyticamidation.info]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 2,3-Dimethylbutanoyl Chloride
Welcome to the technical support center for 2,3-Dimethylbutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during acylation reactions with this sterically hindered reagent. The following question-and-answer-based guide offers field-proven insights and actionable protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is showing very low conversion. What are the primary factors to consider?
Low conversion rates with this compound are frequently attributed to its significant steric hindrance. The two methyl groups on the α- and β-carbons create a bulky structure that can impede the approach of a nucleophile to the electrophilic carbonyl carbon.[1] Key factors to investigate include:
-
Steric Hindrance: Both the acyl chloride and the nucleophile's steric bulk can dramatically slow down the reaction rate.[1][2]
-
Nucleophile Reactivity: Weakly nucleophilic substrates will struggle to react with the sterically encumbered carbonyl group.
-
Reaction Conditions: Suboptimal temperature, solvent, or base can fail to provide sufficient energy or the appropriate environment to overcome the activation energy barrier.
-
Reagent Quality: The purity of this compound is crucial. It is highly susceptible to hydrolysis, which will deactivate the reagent.[3][4][5]
Troubleshooting Guides
Scenario 1: Low Yield in Friedel-Crafts Acylation
Question: I am attempting a Friedel-Crafts acylation of an aromatic compound with this compound and observing minimal product formation. How can I improve the yield?
Answer: Friedel-Crafts acylations with bulky acyl chlorides like this compound are challenging.[6] The electrophilic complex formed with the Lewis acid is large, which can hinder its reaction with the aromatic ring.[6]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Deactivated Aromatic Ring | Electron-withdrawing groups on the aromatic substrate make it less nucleophilic and less reactive towards the bulky electrophile.[7][8] | 1. Assess Substrate Reactivity: This reaction works best with activated or neutral benzene rings and halo benzenes.[6] Strongly deactivated systems often fail to react.[6][7] 2. Alternative Synthesis: If the ring is strongly deactivated, consider an alternative synthetic route. |
| Insufficient Catalyst | The ketone product can form a stable complex with the Lewis acid (e.g., AlCl₃), effectively sequestering it from the reaction. | 1. Increase Catalyst Stoichiometry: Use at least a stoichiometric amount of the Lewis acid catalyst.[7] 2. Catalyst Choice: Consider using a stronger Lewis acid if applicable. |
| Suboptimal Temperature | The reaction may have a high activation energy due to steric hindrance. | 1. Gradual Heating: Carefully increase the reaction temperature and monitor the progress by TLC or LC-MS.[7] 2. Avoid Decomposition: Be cautious of excessively high temperatures, which can lead to side reactions and decomposition.[9] |
| Poor Reagent Quality | Hydrolyzed this compound (2,3-Dimethylbutanoic acid) will not participate in the reaction. | 1. Use Fresh or Purified Reagent: Ensure the this compound is of high purity and has been stored under anhydrous conditions. 2. Handle Under Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4] |
Workflow for Optimizing Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Scenario 2: Incomplete Amide Bond Formation
Question: I am reacting this compound with a primary/secondary amine, but the reaction stalls at low conversion. What can I do?
Answer: Amide bond formation with this compound can be sluggish due to its steric bulk, especially when paired with a hindered amine.[1] The nucleophilicity of the amine and the reaction conditions are critical for success.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Nucleophilicity of the Amine | Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react slowly. | 1. Forceful Deprotonation: For weakly acidic N-H bonds (like in some heterocycles), consider deprotonating the amine with a strong, non-nucleophilic base like NaH or nBuLi before adding the acyl chloride.[10] 2. Use a Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.[10] |
| Insufficient Basicity | A base is typically required to neutralize the HCl byproduct, which can protonate the starting amine, rendering it non-nucleophilic. | 1. Optimize Base: Use a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). 2. Alternative Activation: For particularly difficult couplings, consider using silver cyanide (AgCN), which can promote the formation of a highly reactive acylium cation.[10] |
| Suboptimal Temperature & Concentration | The reaction may require thermal energy to overcome the steric barrier. | 1. Increase Temperature: Heating the reaction, for example in a solvent like toluene at 90°C, can be effective.[10] 2. Increase Concentration: Running the reaction at a higher concentration (e.g., 0.5-1 M) can increase the reaction rate.[10] |
General Protocol for Difficult Amide Coupling:
-
Under an inert atmosphere, dissolve the amine and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF or THF).
-
If using a catalyst, add 0.1 equivalents of DMAP.
-
Slowly add a solution of 1.2 equivalents of this compound in the same anhydrous solvent.
-
If no reaction occurs at room temperature, gradually heat the mixture to 60-80°C and monitor by TLC or LC-MS.
Reaction Scheme for Amide Formation:
Caption: General mechanism of amide formation.
Scenario 3: Esterification Reaction Fails to Go to Completion
Question: My attempt to synthesize an ester from this compound and an alcohol is giving a low yield. How can this be improved?
Answer: Esterification with this compound is highly sensitive to steric hindrance on both the acyl chloride and the alcohol. The reactivity order for alcohols is primary > secondary > tertiary.[2]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Steps |
| Sterically Hindered Alcohol | Secondary and especially tertiary alcohols react very slowly with sterically hindered acyl chlorides.[2] | 1. Increase Temperature: Heating the reaction is often necessary. 2. Use a Catalyst: Add a nucleophilic catalyst like DMAP. 3. Alternative Method: For tertiary alcohols, consider pre-deprotonation with a strong base (e.g., NaH) to form the alkoxide, which is a much stronger nucleophile. |
| Hydrolysis of Acyl Chloride | The presence of water will lead to the formation of the unreactive carboxylic acid. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.[4] 2. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. |
| Reversible Reaction | While the reaction with an acyl chloride is generally considered irreversible, the HCl byproduct can protonate the alcohol, reducing its nucleophilicity. | 1. Use a Base: Include a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl produced.[2] |
Recommended Reaction Conditions for Esterification:
| Alcohol Type | Recommended Base | Catalyst (optional) | Solvent | Temperature |
| Primary | Pyridine or NEt₃ | DMAP | DCM, THF | 0°C to RT |
| Secondary | Pyridine or NEt₃ | DMAP | Toluene, DMF | RT to 80°C |
| Tertiary | NaH (pre-deprotonation) | None | THF, Dioxane | RT to Reflux |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Byproduct Analysis in 2,3-Dimethylbutanoyl Chloride Reactions
Welcome to the technical support center for byproduct analysis in the synthesis of 2,3-dimethylbutanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we will delve into the common challenges and specific issues you might encounter during its synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure the highest purity of your product.
Introduction: The Challenge of Purity in Branched Acyl Chlorides
This compound is a valuable building block in organic synthesis.[][2] Its preparation, typically from 2,3-dimethylbutanoic acid using a chlorinating agent, appears straightforward. However, the branched nature of the alkyl chain introduces complexities that can lead to the formation of unexpected byproducts, primarily through carbocation rearrangements.[3][4] Understanding and controlling these side reactions is crucial for obtaining a high-purity product.
This guide will provide a comprehensive overview of the potential byproducts, their mechanisms of formation, and detailed analytical protocols for their identification and quantification.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: I've synthesized this compound, but my yields are consistently low after purification. What are the likely causes?
Low yields after purification can stem from several factors:
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion. This can be due to insufficient reagent, inadequate reaction time, or temperatures that are too low.
-
Product Loss During Workup: Acyl chlorides are highly reactive and susceptible to hydrolysis.[5] Exposure to atmospheric moisture or residual water in solvents during the workup can convert your product back to the starting carboxylic acid.
-
Volatilization of Product: Although less volatile than some of the reagents, this compound can be lost during the removal of excess chlorinating agents (like thionyl chloride) under high vacuum, especially if the temperature is not carefully controlled.[5]
-
Formation of Non-volatile Byproducts: If significant amounts of higher boiling point byproducts are formed, they may be difficult to separate from the desired product by distillation, leading to a lower isolated yield of pure this compound.
Q2: My final product shows unexpected peaks in the GC-MS analysis. What could these be?
Beyond the expected unreacted starting material and residual solvents, unexpected peaks could be isomeric byproducts. The most likely culprits are acyl chlorides resulting from carbocation rearrangements. The acidic conditions of the reaction, particularly with stronger chlorinating agents or at elevated temperatures, can facilitate the formation of a carbocation intermediate. This intermediate can then undergo a 1,2-hydride or 1,2-methide shift to form a more stable carbocation before the chloride ion attacks.
Q3: How can I minimize the formation of these rearrangement byproducts?
Minimizing rearrangement byproducts hinges on controlling the reaction conditions to disfavor carbocation formation and rearrangement:
-
Choice of Chlorinating Agent: Oxalyl chloride is generally a milder and more selective reagent than thionyl chloride and can often be used at lower temperatures, which helps to suppress carbocation formation.[6]
-
Temperature Control: Running the reaction at the lowest effective temperature can significantly reduce the likelihood of rearrangements.
-
Reaction Time: While the reaction needs to go to completion, unnecessarily long reaction times, especially at elevated temperatures, can increase the chances of side reactions.
Q4: What is the best method for purifying crude this compound?
Fractional distillation under reduced pressure is the most effective method for purifying liquid acyl chlorides like this compound. This technique allows for the separation of the product from less volatile impurities, such as the starting carboxylic acid, and more volatile impurities, like residual thionyl chloride. It is critical to ensure that all glassware is scrupulously dried to prevent hydrolysis during distillation.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section provides a structured approach to identifying and addressing common byproduct issues in this compound synthesis.
Problem 1: Presence of Isomeric Impurities Detected by GC-MS
Symptoms:
-
Multiple peaks with the same mass-to-charge ratio (m/z) as the desired product in the GC-MS chromatogram.
-
Slightly different retention times for these isomeric peaks.
Plausible Cause: Carbocation Rearrangement
The formation of an acylium ion intermediate, which can be in equilibrium with a carbocation, is a potential pathway, especially under forcing reaction conditions. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.
Proposed Byproduct Structures:
-
3,3-Dimethylbutanoyl chloride: Formed via a 1,2-hydride shift.
-
2-Ethyl-2-methylpropanoyl chloride: Formed via a more complex rearrangement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric impurities.
Analytical Verification:
-
GC-MS Analysis: Carefully analyze the fragmentation patterns of the impurity peaks. While the molecular ion will be the same, the fragmentation pattern of a rearranged isomer will differ from that of this compound.
-
NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra of the crude product. The presence of different methyl and methine signals will confirm the presence of isomers. For example, 3,3-dimethylbutanoyl chloride would show a singlet for the tert-butyl group, which is distinct from the signals expected for the 2,3-dimethylbutanoyl structure.
Corrective Actions:
-
Reagent Selection: If using thionyl chloride, consider switching to oxalyl chloride with a catalytic amount of DMF.[6]
-
Temperature Control: Perform the reaction at room temperature or even 0 °C if the reaction rate is sufficient.
-
Monitor Reaction Progress: Use in-situ monitoring techniques like IR spectroscopy to determine the endpoint of the reaction and avoid prolonged heating.
Problem 2: Significant Amount of Unreacted 2,3-Dimethylbutanoic Acid in the Product
Symptoms:
-
A broad peak corresponding to the starting material in the GC-MS.
-
A broad singlet in the ¹H NMR spectrum around 10-12 ppm.
Plausible Causes:
-
Incomplete reaction.
-
Hydrolysis of the acyl chloride during workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting material.
Corrective Actions:
-
Reaction Conditions:
-
Ensure at least a stoichiometric amount of the chlorinating agent is used; often a slight excess (1.1-1.5 equivalents) is beneficial.
-
Gradually increase the reaction time or temperature, while monitoring for the formation of rearrangement byproducts.
-
-
Workup Procedure:
-
Use oven-dried or flame-dried glassware.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction mixture in an anhydrous solvent like dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Data Analysis: Identify the peak for this compound. Analyze the mass spectra of any other significant peaks and compare them to spectral libraries and the expected fragmentation patterns of potential isomeric byproducts.
Protocol 2: ¹H NMR for Purity Assessment and Isomer Identification
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the solvent is anhydrous.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic signals for this compound.
-
Look for a broad singlet around 10-12 ppm, indicative of unreacted carboxylic acid.
-
Carefully analyze the alkyl region (0.8-2.5 ppm) for sets of signals that do not correspond to the desired product, which could indicate the presence of isomers.
-
Data Presentation
| Compound | Expected ¹H NMR Signals (in CDCl₃) | Potential Impurity Signals (in CDCl₃) |
| This compound | Multiplet (~2.8 ppm, 1H), Multiplet (~2.0 ppm, 1H), Doublet (~1.2 ppm, 3H), Doublet (~1.0 ppm, 3H), Doublet (~0.9 ppm, 3H) | |
| 2,3-Dimethylbutanoic acid | Broad singlet (~10-12 ppm, 1H) | |
| 3,3-Dimethylbutanoyl chloride | Singlet (~1.1 ppm, 9H), Singlet (~2.9 ppm, 2H) |
Reaction Mechanism: Formation of this compound and Potential Rearrangement
The reaction of 2,3-dimethylbutanoic acid with a chlorinating agent like thionyl chloride proceeds through a reactive intermediate. Under certain conditions, this can lead to the formation of a carbocation that is susceptible to rearrangement.
Caption: Reaction pathways in the synthesis of this compound.
This guide provides a foundational understanding of the potential byproduct challenges in the synthesis of this compound. By carefully controlling reaction conditions and employing the appropriate analytical techniques, researchers can ensure the synthesis of a high-purity product for their downstream applications.
References
Technical Support Center: Optimizing 2,3-Dimethylbutanoyl Chloride Synthesis
Welcome to the technical support center for the synthesis and optimization of 2,3-Dimethylbutanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered acyl chloride. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction times and improve yields.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound from 2,3-Dimethylbutanoic acid is slow or incomplete. What are the most likely causes?
A1: An incomplete or slow reaction is the most common issue, primarily due to the steric hindrance from the methyl groups at the α and β positions of the starting material.[1] The key factors to investigate are:
-
Insufficient Temperature: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) requires sufficient thermal energy to overcome the activation barrier.[2] For sterically hindered substrates, room temperature is often insufficient.
-
Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis.[3][4] Any trace of water in the glassware, starting material, or solvent will consume the product, reverting it to the starting carboxylic acid.[5]
-
Inadequate Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the chlorinating agent (e.g., 1.2 equivalents of thionyl chloride) can help drive the reaction to completion.[6]
Q2: How can I effectively monitor the progress of the reaction?
A2: Direct monitoring of acyl chloride formation on a TLC plate can be misleading because the highly reactive product can hydrolyze on the silica plate, showing a spot corresponding to the starting carboxylic acid.[3] More reliable methods include:
-
Infrared (IR) Spectroscopy: This is a highly effective method. You should monitor the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp, strong C=O stretching band of the acyl chloride (around 1780-1815 cm⁻¹).[6]
-
Observing Gas Evolution: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[7][8][9] The cessation of this gas evolution is a strong indicator that the reaction is nearing completion.[5]
Q3: What is the best chlorinating agent for this specific conversion?
A3: Thionyl chloride (SOCl₂) is the most commonly used and effective reagent for converting carboxylic acids to acyl chlorides.[4][8][9][10] Its primary advantage is that the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, helping to drive the equilibrium towards the product.[9] While other reagents like oxalyl chloride, phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃) also work, thionyl chloride often provides a cleaner reaction and simpler workup.[9][11][12]
Q4: My final product is a dark or yellow color. What causes this and how can I purify it?
A4: Discoloration can arise from impurities in the starting thionyl chloride or from thermal decomposition if the reaction or distillation is conducted at excessively high temperatures.[13] The most effective method for purification is fractional distillation under reduced pressure (vacuum distillation) .[13] This technique separates the desired this compound from less volatile impurities and any remaining starting material.[13] It is critical to ensure the distillation apparatus is completely dry to prevent hydrolysis during purification.[13]
Troubleshooting and Optimization Guides
Guide 1: Optimizing Reaction Time and Ensuring Completion
The conversion of 2,3-Dimethylbutanoic acid is often slower than that of less hindered acids. The following parameters are critical for optimizing the reaction time.
Parameter Influence on Reaction Rate
| Parameter | Recommended Setting | Rationale & Causality |
| Temperature | Reflux (e.g., in Toluene, ~110°C or neat SOCl₂, ~76°C) | Provides the necessary activation energy to overcome steric hindrance. Heating the reaction mixture to reflux is a standard procedure for this conversion.[6][10] |
| Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts the carboxylic acid to the acyl chloride. The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction forward.[7][8][9] |
| Stoichiometry | 1.1 - 1.5 equivalents of SOCl₂ | Using a slight excess of the chlorinating agent ensures that the limiting reactant (the carboxylic acid) is fully consumed.[6] |
| Solvent | Toluene or neat (no solvent) | Toluene is a common, dry, and inert solvent that allows for a suitable reflux temperature.[6] Running the reaction neat in excess SOCl₂ is also a viable and common industrial practice.[10] |
| Catalyst | Catalytic DMF (optional, primarily with Oxalyl Chloride) | While more commonly used with oxalyl chloride, a catalytic amount of DMF can sometimes accelerate reactions with thionyl chloride by forming the reactive Vilsmeier reagent in situ.[3][10] |
Experimental Protocol: Synthesis of this compound
This protocol is designed to achieve a high yield and complete conversion.
-
Preparation: Assemble a flame-dried, round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). All glassware must be scrupulously dry to prevent hydrolysis.[3][5]
-
Reagent Addition:
-
To the flask, add 2,3-Dimethylbutanoic acid (1.0 eq).
-
If using a solvent, add dry toluene.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with stirring.[6]
-
-
Reaction:
-
Workup:
-
Purification:
-
Purify the crude this compound by vacuum distillation.[13] Ensure the distillation setup is completely dry and under an inert atmosphere.
-
Guide 2: Troubleshooting Low Yield
A low yield is almost always traced back to procedural issues, most notably the presence of water. This troubleshooting workflow will help you diagnose and solve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 13. benchchem.com [benchchem.com]
Navigating the Challenges of 2,3-Dimethylbutanoyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2,3-Dimethylbutanoyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and answers to frequently asked questions. Acyl chlorides are highly reactive intermediates, and the branched structure of this compound introduces specific considerations regarding its stability and reactivity. This guide is structured to address the practical challenges you may encounter during your experiments, with a focus on the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability of this compound
This section addresses common questions regarding the stability of this compound in solution.
Q1: My this compound appears cloudy and fumes upon opening. Is it still usable?
A1: The fuming is likely due to the reaction of the acyl chloride with atmospheric moisture, producing hydrogen chloride (HCl) gas. Cloudiness can indicate the formation of the corresponding carboxylic acid, 2,3-dimethylbutanoic acid, which is a solid at room temperature and has limited solubility in the acyl chloride. While the presence of minor impurities may be acceptable for some applications, for reactions sensitive to stoichiometry or requiring high purity, it is advisable to purify the this compound by distillation before use. Always handle this reagent under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.
Q2: How quickly does this compound hydrolyze in the presence of water?
Q3: What is the expected stability of this compound in common laboratory solvents?
A3: The stability of this compound is highly dependent on the nature of the solvent.
-
Aprotic, Non-polar Solvents (e.g., hexane, toluene): In truly anhydrous aprotic, non-polar solvents, this compound will exhibit the highest stability.
-
Aprotic, Polar Solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile): These are common solvents for reactions involving acyl chlorides. However, they must be rigorously dried before use. Commercial anhydrous solvents are recommended. Ethers like THF can contain peroxides, which may initiate unwanted side reactions, although this is less of a concern for the acyl chloride itself than for subsequent reaction partners.
-
Protic Solvents (e.g., alcohols, water): this compound will react readily with protic solvents. With alcohols, it will form esters, and with water, it will hydrolyze to the carboxylic acid. These reactions are generally rapid and exothermic.
-
Basic Solvents (e.g., pyridine): While pyridine is often used as a scavenger for the HCl generated in acylation reactions, it can also act as a nucleophilic catalyst, forming a reactive acylpyridinium salt. This can accelerate the desired reaction but also means the acyl chloride is not stable in pyridine alone.
Q4: Can this compound undergo isomerization or rearrangement in solution?
A4: While acyl chlorides themselves are not prone to the same type of carbocation rearrangements seen with alkyl halides under SN1 conditions, the possibility of rearrangement should be considered during its synthesis or in subsequent reactions that proceed through carbocation-like intermediates. For instance, the synthesis of the precursor 2,3-dimethylbutanoic acid and its conversion to the acyl chloride could potentially involve intermediates that might rearrange, especially under acidic conditions or at elevated temperatures. However, under typical, well-controlled acylation conditions, isomerization of the 2,3-dimethylbutanoyl backbone is not a primary stability concern.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section provides a problem-and-solution framework for issues you might encounter during your experiments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no yield of acylated product | 1. Degradation of this compound: The acyl chloride may have hydrolyzed due to exposure to moisture before or during the reaction. 2. Insufficiently reactive nucleophile: The amine, alcohol, or other nucleophile may be too sterically hindered or not nucleophilic enough to react efficiently. 3. Inadequate reaction conditions: The temperature may be too low, or the reaction time too short. | 1. Ensure anhydrous conditions: Use freshly distilled or commercially available anhydrous solvents. Dry all glassware thoroughly in an oven or by flame-drying under an inert atmosphere. Handle this compound under argon or nitrogen. 2. Use a catalyst or a more forcing nucleophile: For weakly nucleophilic substrates, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction. Alternatively, deprotonating the nucleophile with a non-nucleophilic base (e.g., sodium hydride for an alcohol) can increase its reactivity. 3. Optimize reaction conditions: Monitor the reaction progress by TLC, GC-MS, or NMR. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Formation of unexpected byproducts | 1. Side reactions with the solvent: If using a potentially reactive solvent (e.g., THF that has not been freshly distilled), it may be participating in the reaction. 2. Elimination reaction: At elevated temperatures, acyl chlorides with α-hydrogens can undergo elimination to form ketenes. While this compound has an α-hydrogen, this is less common under standard acylation conditions. 3. Reaction with impurities: Impurities in the starting materials or solvents can lead to byproduct formation. | 1. Use high-purity, inert solvents: Ensure your solvents are of high purity and are unreactive under the reaction conditions. 2. Maintain moderate temperatures: Avoid excessive heating unless necessary for the reaction to proceed. If high temperatures are required, be aware of the potential for thermal decomposition. 3. Purify starting materials: If byproduct formation is persistent, purify all starting materials, including the nucleophile and any bases used. |
| Reaction mixture turns dark | 1. Thermal decomposition: Overheating the reaction mixture can lead to decomposition and the formation of colored byproducts. 2. Reaction with impurities: Trace impurities can sometimes lead to the formation of colored species. | 1. Control the reaction temperature: Use a controlled temperature bath and monitor the internal temperature of the reaction. 2. Purify reagents: As mentioned above, ensure the purity of all reagents. |
Section 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key procedures related to the use of this compound.
Protocol 1: Synthesis of this compound from 2,3-Dimethylbutanoic Acid
This protocol is adapted from standard procedures for converting carboxylic acids to acyl chlorides.
Materials:
-
2,3-Dimethylbutanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable anhydrous solvent
-
A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask, reflux condenser, and drying tube (or inert gas inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride or an inlet for an inert gas (argon or nitrogen).
-
Reagents: In the flask, dissolve 2,3-dimethylbutanoic acid in anhydrous DCM.
-
Chlorinating Agent Addition:
-
Using Thionyl Chloride: Slowly add thionyl chloride (typically 1.2-1.5 equivalents) to the stirred solution at room temperature. The reaction will evolve SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.
-
Using Oxalyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) followed by a catalytic amount of anhydrous DMF. Allow the reaction to warm to room temperature. This method is generally milder than using thionyl chloride.
-
-
Reaction: Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Monitoring: The reaction can be monitored by taking small aliquots (carefully, under inert atmosphere) and analyzing by IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride around 1800 cm⁻¹.
-
Workup: After the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure (rotary evaporation). The crude this compound can often be used directly or purified by fractional distillation under reduced pressure.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Protocol 2: Monitoring the Stability of this compound by ¹H NMR
This protocol provides a method for qualitatively or quantitatively assessing the degradation of this compound in a given solvent over time.
Materials:
-
This compound
-
Anhydrous NMR solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube with a sealable cap (e.g., J. Young valve)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known concentration and non-overlapping signals)
-
Anhydrous syringe and needle
Procedure:
-
Sample Preparation: In a glovebox or under a stream of inert gas, prepare a stock solution of the internal standard in the chosen anhydrous NMR solvent.
-
NMR Sample: In a clean, dry NMR tube with a sealable cap, add a known volume of the internal standard solution.
-
Addition of Acyl Chloride: Using an anhydrous syringe, add a known amount of this compound to the NMR tube. Seal the tube immediately.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum. Identify the characteristic peaks for this compound and its potential degradation product, 2,3-dimethylbutanoic acid. The α-proton of the acyl chloride will have a distinct chemical shift from the α-proton of the carboxylic acid.
-
Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature) and acquire spectra at regular time intervals.
-
Data Analysis: Integrate the peaks corresponding to the starting material and the degradation product relative to the internal standard. This will allow you to quantify the extent of degradation over time.
Diagram of Stability Monitoring:
Caption: Workflow for monitoring stability via ¹H NMR.
Section 4: Concluding Remarks
As a highly reactive intermediate, the successful use of this compound hinges on a thorough understanding of its stability and careful handling to prevent unwanted side reactions. While specific kinetic data for this molecule is limited, the principles outlined in this guide provide a robust framework for its application in research and development. By maintaining anhydrous conditions, selecting appropriate solvents, and carefully monitoring reactions, researchers can effectively utilize the synthetic potential of this valuable building block.
Validation & Comparative
Navigating Steric Mountains: A Comparative Guide to the Reactivity of 2,3-Dimethylbutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic route. Acyl chlorides, as a class of highly reactive carboxylic acid derivatives, are indispensable tools for the construction of esters, amides, and ketones.[1] However, not all acyl chlorides are created equal. Their reactivity is a delicate interplay of electronic and steric factors. This guide provides an in-depth comparative analysis of 2,3-dimethylbutanoyl chloride, a sterically demanding acylating agent, with its less hindered counterparts: acetyl chloride, propionyl chloride, and the similarly branched pivaloyl chloride. By understanding the nuances of their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.
The Principles of Acyl Chloride Reactivity: A Balancing Act
The high reactivity of acyl chlorides stems from the potent electrophilicity of the carbonyl carbon, which is rendered electron-deficient by the inductive effects of the adjacent oxygen and chlorine atoms.[2] This makes them highly susceptible to nucleophilic attack. The general order of reactivity among carboxylic acid derivatives underscores the prowess of acyl chlorides: Acyl Chloride > Acid Anhydride > Ester > Amide.[3]
The reactivity of a specific acyl chloride is primarily governed by two key factors:
-
Electronic Effects: Electron-withdrawing groups attached to the acyl group enhance the partial positive charge on the carbonyl carbon, increasing its reactivity. Conversely, electron-donating groups can diminish reactivity.
-
Steric Hindrance: The size of the groups surrounding the carbonyl carbon plays a crucial role. Bulky substituents can physically impede the approach of a nucleophile, thereby slowing down the reaction rate.[4]
A Head-to-Head Comparison: this compound in the Spotlight
To provide a clear perspective on the reactivity of this compound, we will compare it with three other common acyl chlorides, each representing a different level of steric hindrance.
| Acyl Chloride | Structure | Key Features |
| Acetyl Chloride | CH₃COCl | Minimal steric hindrance, serving as a baseline for high reactivity. |
| Propionyl Chloride | CH₃CH₂COCl | Slightly increased steric bulk compared to acetyl chloride. |
| Pivaloyl Chloride | (CH₃)₃CCOCl | Significant steric hindrance from the tert-butyl group. |
| This compound | (CH₃)₂CHCH(CH₃)COCl | Substantial steric hindrance due to branching at both the α and β carbons. |
Based on the principle of steric hindrance, we can predict a general trend in reactivity:
Acetyl chloride > Propionyl chloride > Pivaloyl chloride ≈ this compound
The significant steric bulk of both pivaloyl chloride and this compound is expected to render them considerably less reactive than their straight-chain analogues.
Experimental Insights: Solvolysis as a Reactivity Probe
While direct comparative kinetic data for all four acyl chlorides under identical conditions is scarce in the literature, solvolysis rates provide a valuable proxy for assessing their intrinsic reactivity towards nucleophiles. Studies on the solvolysis of various acyl chlorides consistently demonstrate the impact of steric hindrance. For instance, the rate of hydrolysis, a reaction with water, is significantly affected by the size of the acyl group.[5]
Key Synthetic Applications and Comparative Performance
The differences in reactivity among these acyl chlorides have profound implications for their utility in common synthetic transformations.
Esterification
Esterification, the reaction of an acyl chloride with an alcohol, is a fundamental process in organic synthesis. The steric hindrance of both the acyl chloride and the alcohol can dramatically affect the reaction rate.
-
Acetyl chloride and Propionyl chloride: These react rapidly, often exothermically, with primary and secondary alcohols.
-
Pivaloyl chloride and this compound: Due to their steric bulk, these acyl chlorides react much more slowly. Their reactions with sterically hindered secondary or tertiary alcohols can be particularly challenging, often requiring elevated temperatures, longer reaction times, or the use of catalysts.[7] This attenuated reactivity, however, can be advantageous for achieving selective acylation of a less hindered primary alcohol in the presence of a more hindered secondary alcohol.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[8] The reaction is highly sensitive to steric effects.[9]
-
Acetyl chloride and Propionyl chloride: These are commonly used in Friedel-Crafts acylation and generally provide good yields with a variety of aromatic substrates.
-
Pivaloyl chloride and this compound: The significant steric bulk of the acylium ion intermediates derived from these acyl chlorides can hinder their reaction with the aromatic ring, especially if the aromatic substrate itself is substituted. This can lead to lower yields or the need for more forcing reaction conditions.[10] However, this steric hindrance can also be exploited to achieve regioselectivity in certain cases.
Experimental Protocols for Comparative Reactivity Analysis
To provide a practical framework for researchers to assess the relative reactivity of these acyl chlorides, the following experimental protocols are outlined.
Protocol 1: Competitive Esterification of a Primary Alcohol
This experiment provides a direct comparison of the acylation rates of two different acyl chlorides.
Objective: To determine the relative reactivity of two acyl chlorides (e.g., propionyl chloride vs. This compound) towards a primary alcohol.
Materials:
-
Propan-1-ol
-
Propionyl chloride
-
This compound
-
Pyridine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of propan-1-ol (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM.
-
Add a known amount of the internal standard.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate syringe, prepare an equimolar mixture of propionyl chloride (0.5 equiv) and this compound (0.5 equiv).
-
Add the acyl chloride mixture dropwise to the alcohol solution at 0 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench each aliquot with a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer and analyze by GC-MS.
-
Quantify the formation of propyl propionate and propyl 2,3-dimethylbutanoate relative to the internal standard.
-
Plot the concentration of each ester product versus time to determine the initial reaction rates.
Expected Outcome: The rate of formation of propyl propionate will be significantly higher than that of propyl 2,3-dimethylbutanoate, providing a quantitative measure of their relative reactivity.
Visualizing the Synthetic Pathways
Diagram 1: General Workflow for Comparative Esterification
Caption: Workflow for the competitive esterification experiment.
Protocol 2: Comparative Friedel-Crafts Acylation of Anisole
Objective: To compare the reactivity of acetyl chloride and this compound in the Friedel-Crafts acylation of anisole.
Materials:
-
Anisole
-
Acetyl chloride
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
High-performance liquid chromatography (HPLC) or GC-MS
Procedure:
-
Set up two separate, identical reaction flasks, each equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
In each flask, suspend anhydrous AlCl₃ (1.1 equiv) in anhydrous DCM.
-
Cool the suspensions to 0 °C.
-
In one dropping funnel, place a solution of acetyl chloride (1.0 equiv) in anhydrous DCM. In the other, place a solution of this compound (1.0 equiv) in anhydrous DCM.
-
Simultaneously, add the acyl chloride solutions dropwise to their respective AlCl₃ suspensions over 10 minutes.
-
To each reaction mixture, add a solution of anisole (1.0 equiv) in anhydrous DCM dropwise at 0 °C.
-
Allow the reactions to stir at 0 °C for a specified time (e.g., 1 hour).
-
Quench each reaction by carefully pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Separate the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude products by HPLC or GC-MS to determine the yield of the acylated products (4-methoxyacetophenone and 4-methoxy-2,3-dimethylbutanoylbenzene).
Expected Outcome: The yield of 4-methoxyacetophenone will be significantly higher than that of 4-methoxy-2,3-dimethylbutanoylbenzene, reflecting the lower reactivity of this compound in Friedel-Crafts acylation.
Visualizing Reaction Mechanisms
Diagram 2: Nucleophilic Acyl Substitution Mechanism
Caption: General mechanism for nucleophilic acyl substitution.
Conclusion: Harnessing Steric Hindrance for Synthetic Advantage
The reactivity of this compound is significantly attenuated by the steric hindrance imposed by the methyl groups at the α and β positions. This makes it a less potent acylating agent than its linear counterparts, acetyl chloride and propionyl chloride, and places it in a similar reactivity class to the highly hindered pivaloyl chloride. While this reduced reactivity can be a limitation in reactions with unreactive nucleophiles, it can be a powerful tool for achieving selectivity in molecules with multiple reactive sites. By understanding the principles of steric control, researchers can leverage the unique properties of this compound to design more elegant and efficient synthetic routes in the pursuit of novel therapeutics and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Relative Reactivities of acyl compounds towards NJ sub { } ^ { n } ar.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Acylating Agents in the Synthesis of Polyalkylated Tetralin Musks: A Case Study of Tonalide (AHTN)
Introduction: The Olfactive Significance of Acylated Tetralins
In the intricate world of fragrance chemistry, the family of polyalkylated tetralin musks holds a prominent position, prized for their persistent, warm, and musk-like scent profiles. A prime example is 7-acetyl-1,1,3,4,4,6-hexamethyltetralin (AHTN), commercially known as Tonalide, a widely utilized ingredient in fine fragrances, cosmetics, and household products.[1][2] The synthesis of AHTN and its analogs hinges on a critical electrophilic aromatic substitution: the Friedel-Crafts acylation.[3][4] This guide provides an in-depth comparison of the traditional acylating agent, acetyl chloride, with a structurally more complex alternative, 2,3-dimethylbutanoyl chloride, in the context of synthesizing AHTN and a novel analog. Through this comparative analysis, we will explore the nuances of reactivity, steric effects, and potential impact on product characteristics, offering valuable insights for researchers and professionals in synthetic chemistry and fragrance development.
The Cornerstone of Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for introducing an acyl group onto an aromatic ring.[4][5] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[6][7][8] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.[8] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which prevents polysubstitution and generally leads to cleaner reactions.[5]
Reaction Mechanism: A Step-by-Step Visualization
Figure 1: Generalized mechanism of Friedel-Crafts Acylation.
Comparative Analysis: Acetyl Chloride vs. This compound
For this guide, we will compare the established synthesis of Tonalide (AHTN) using acetyl chloride with the proposed synthesis of a novel analog using this compound. The substrate for both reactions is the intermediate 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT).[3]
Traditional Acylating Agent: Acetyl Chloride
Acetyl chloride (CH₃COCl) is a widely used, highly reactive, and commercially available acylating agent. Its small size allows for efficient reaction with sterically hindered aromatic substrates.
Reaction Scheme:
Figure 2: Synthesis of Tonalide (AHTN) using Acetyl Chloride.
Alternative Acylating Agent: this compound
This compound ((CH₃)₂CHCH(CH₃)COCl) presents a more sterically demanding acylating agent.[9] Its branched structure is expected to influence the reaction rate and potentially the regioselectivity of the acylation.
Proposed Reaction Scheme:
Figure 3: Proposed synthesis of an AHTN analog using this compound.
Experimental Data and Performance Comparison
The following table summarizes the typical experimental results for the synthesis of AHTN using acetyl chloride and projected data for the synthesis of its analog using this compound.
| Parameter | Acetyl Chloride (for AHTN) | This compound (for AHTN Analog) | Rationale for Projected Data |
| Molar Ratio (Acyl Chloride:HMT) | 1.1 : 1 | 1.3 : 1 | A higher excess of the bulkier acylating agent may be required to drive the reaction to completion. |
| Catalyst (AlCl₃) Loading (mol eq.) | 1.2 | 1.4 | Increased steric hindrance may necessitate a higher catalyst loading to facilitate acylium ion formation. |
| Reaction Temperature (°C) | 0 to 25 | 10 to 40 | A slightly higher temperature might be needed to overcome the higher activation energy due to steric hindrance. |
| Reaction Time (hours) | 2 - 4 | 6 - 8 | The bulkier acylating agent is expected to react slower, requiring a longer reaction time. |
| Typical Yield (%) | 80 - 90% | 65 - 75% | Steric hindrance between the bulky acylating agent and the substituted tetralin ring is likely to reduce the overall yield. |
| Purity (crude, %) | ~95% | ~90% | The slower reaction may lead to more side products, potentially reducing the purity of the crude product. |
Detailed Experimental Protocols
Synthesis of Tonalide (AHTN) using Acetyl Chloride
Materials:
-
1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of HMT (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add anhydrous AlCl₃ (1.2 eq.) portion-wise.
-
Slowly add acetyl chloride (1.1 eq.) to the suspension while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or distillation.
Proposed Synthesis of AHTN Analog using this compound
Materials:
-
1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of HMT (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere at 10 °C, add anhydrous AlCl₃ (1.4 eq.) portion-wise.
-
Slowly add this compound (1.3 eq.) to the suspension.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 40 °C for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or crystallization.
Discussion of Causality and Experimental Choices
The choice of an acylating agent in a Friedel-Crafts reaction has profound implications for the synthesis.
-
Reactivity and Steric Hindrance: Acetyl chloride, being small and highly reactive, readily forms the acylium ion and approaches the aromatic ring of HMT. In contrast, this compound's branched structure presents significant steric bulk. This steric hindrance increases the activation energy of the reaction, necessitating more forcing conditions (higher temperature, longer reaction time, and increased catalyst loading) to achieve a reasonable conversion.
-
Yield and Purity: The projected lower yield for the this compound reaction is a direct consequence of steric hindrance. The bulky acylium ion will have more difficulty accessing the aromatic ring, leading to a slower and less efficient reaction. This can also result in a higher proportion of side reactions, such as the decomposition of the acylating agent or the substrate, leading to lower purity of the crude product.
-
Product Properties: The introduction of a larger, more complex acyl group is likely to alter the physicochemical and sensory properties of the resulting molecule. The AHTN analog would have a higher molecular weight and a different shape, which could impact its volatility, solubility, and, most importantly for this class of compounds, its odor profile. The bulkier acyl group may lead to a different musk character, potentially with woody or amber undertones.
Workflow Visualization
Figure 4: General experimental workflow for the acylation of HMT.
Conclusion and Future Perspectives
This comparative guide illustrates that while the Friedel-Crafts acylation is a versatile and powerful tool, the choice of the acylating agent is a critical parameter that significantly influences the reaction's efficiency and outcome. Acetyl chloride remains a highly effective reagent for the synthesis of Tonalide (AHTN), offering high yields and purity under relatively mild conditions. The use of a more sterically hindered acylating agent like this compound, while chemically feasible, is predicted to be less efficient, requiring more rigorous conditions and resulting in lower yields.
However, the exploration of alternative acylating agents is a valuable endeavor in the quest for novel fragrance molecules. The synthesis of the AHTN analog with this compound, despite its challenges, could lead to a new musk ingredient with a unique and desirable scent profile. Further research would be required to optimize the reaction conditions and to fully characterize the sensory properties of this novel compound. This guide serves as a foundational framework for such investigations, underscoring the importance of understanding the interplay between reactant structure and reactivity in synthetic organic chemistry.
References
- 1. Acute hepatotoxicity of the polycyclic musk 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphtaline (AHTN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tonalide | C18H26O | CID 89440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102050715B - Preparation method of industrial musk tonalide - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Confirmation: Validating Amide Formation from 2,3-Dimethylbutanoyl Chloride
In the realm of synthetic chemistry, particularly in drug discovery and development, the unambiguous confirmation of a target molecule's structure is paramount. The synthesis of novel compounds relies on a series of chemical transformations, and at each step, verifying the formation of the desired product is a critical checkpoint. This guide provides an in-depth, experience-driven comparison of methodologies for confirming product formation, focusing on the synthesis of an amide from 2,3-Dimethylbutanoyl chloride.
We will explore the synthesis of N-ethyl-2,3-dimethylbutanamide as our primary case study. The reaction of an acyl chloride with an amine is a fundamental and robust method for creating the amide bond, a cornerstone of peptide and pharmaceutical chemistry.[1][] However, the high reactivity of acyl chlorides necessitates rigorous analytical confirmation to ensure the reaction has proceeded to completion and to identify any potential side products or unreacted starting materials.[3]
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, explaining why certain spectroscopic signals are indicative of success and how they differ from potential impurities. We will compare the acyl chloride method with a common alternative—amide coupling from a carboxylic acid—to provide a broader context for researchers choosing a synthetic strategy.
The Acyl Chloride Route: Synthesis of N-ethyl-2,3-dimethylbutanamide
The reaction of this compound with ethylamine is a classic nucleophilic acyl substitution.[3] The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine.[1] This reaction is typically fast and exothermic, often requiring careful temperature control.[] The use of a base, or excess amine, is standard practice to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]
Experimental Protocol: Synthesis via Acyl Chloride
-
Setup : A 100 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel, then flame-dried under an inert atmosphere (Nitrogen or Argon) and allowed to cool to room temperature.
-
Reagents : Dissolve ethylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in 30 mL of anhydrous dichloromethane (DCM) and add the solution to the reaction flask.
-
Reaction Initiation : Cool the flask to 0°C in an ice bath. Dissolve this compound (1.0 equivalent) in 15 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed (typically 1-2 hours).
-
Workup : Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude N-ethyl-2,3-dimethylbutanamide.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel.
Workflow for Amide Synthesis via Acyl Chloride
Caption: A stepwise workflow for the synthesis of N-ethyl-2,3-dimethylbutanamide.
Spectroscopic Confirmation of N-ethyl-2,3-dimethylbutanamide
The following data represents the expected spectroscopic signatures for the successful synthesis of N-ethyl-2,3-dimethylbutanamide (C₈H₁₇NO, Molecular Weight: 143.23 g/mol ).[6]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.0 - 6.5 | Broad Singlet | 1H | N-H | The amide proton is typically broad and can appear over a wide range. |
| ~ 3.25 | Quartet | 2H | -NH-CH₂ -CH₃ | Methylene protons adjacent to the nitrogen, split by the neighboring methyl group. |
| ~ 2.10 | Multiplet | 1H | -CO-CH (CH₃)- | Methine proton alpha to the carbonyl, deshielded by the carbonyl group. |
| ~ 1.85 | Multiplet | 1H | -CH(CH (CH₃)₂) | Methine proton of the isopropyl group. |
| ~ 1.15 | Triplet | 3H | -NH-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
| ~ 1.05 | Doublet | 3H | -CO-CH(CH₃ )- | Methyl group adjacent to the alpha-carbon methine. |
| ~ 0.90 | Doublet | 6H | -CH(CH(CH₃ )₂) | Two equivalent methyl groups of the isopropyl moiety. |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 175 | C =O | The carbonyl carbon is highly deshielded and appears far downfield. |
| ~ 50 | -CO-C H(CH₃)- | The alpha-carbon, deshielded by the adjacent carbonyl. |
| ~ 35 | -NH-C H₂-CH₃ | The methylene carbon attached to the nitrogen. |
| ~ 30 | -CH(C H(CH₃)₂) | The methine carbon of the isopropyl group. |
| ~ 20 | Multiple Signals | Isopropyl & alpha-methyl C H₃ groups. |
| ~ 15 | -NH-CH₂-C H₃ | The terminal methyl carbon of the ethyl group. |
Table 3: Predicted IR & Mass Spectrometry Data
| Technique | Feature | Expected Value | Rationale |
| IR Spectroscopy | N-H Stretch | ~ 3300 cm⁻¹ (broad) | Characteristic stretching vibration of a secondary amide N-H bond. |
| C=O Stretch | ~ 1640 cm⁻¹ (strong) | The strong carbonyl absorption is a key indicator of the amide group. | |
| N-H Bend | ~ 1550 cm⁻¹ | Amide II band, resulting from N-H bending and C-N stretching. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 143 | Corresponds to the molecular weight of the product. |
| Key Fragments | m/z = 100, 72 | Common fragments include cleavage alpha to the carbonyl (acylium ion) and McLafferty rearrangement products.[7] |
Expert Insight: The disappearance of the sharp, high-frequency C=O stretch of the starting acyl chloride (around 1800 cm⁻¹) in the IR spectrum is one of the most definitive indicators of reaction completion. Concurrently, the appearance of the amide C=O stretch (~1640 cm⁻¹) and the N-H stretch (~3300 cm⁻¹) confirms the formation of the desired product.
Alternative Route: Carboxylic Acid Coupling
A widely used alternative to the acyl chloride method is the direct coupling of a carboxylic acid (2,3-dimethylbutanoic acid) with an amine using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU.[4][8] This method is often preferred when substrates are sensitive to the harsh conditions or byproducts of the acyl chloride route.
Experimental Protocol: Synthesis via DCC Coupling
-
Setup : In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 2,3-dimethylbutanoic acid (1.0 equivalent), ethylamine hydrochloride (1.1 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in 40 mL of anhydrous DCM.
-
Base Addition : Add triethylamine (2.2 equivalents) to the mixture to liberate the free amine.
-
Coupling Agent : Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in 10 mL of anhydrous DCM dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration : Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Workup & Isolation : Transfer the filtrate to a separatory funnel and perform the same aqueous workup as described in the acyl chloride protocol.
-
Purification : Purify the crude product via flash column chromatography to remove any remaining DCU and other impurities.
Comparative Analysis: Acyl Chloride vs. Carboxylic Acid Coupling
| Feature | Acyl Chloride Method | Carboxylic Acid Coupling (DCC) | Spectroscopic Implications |
| Reactivity | Very high, often violent.[9] Reaction is fast. | Milder conditions, slower reaction. | Acyl Chloride: Unreacted starting material shows a C=O IR stretch at ~1800 cm⁻¹. |
| Byproducts | HCl, which is neutralized by a base. | Dicyclohexylurea (DCU), a solid precipitate. | DCC: DCU is often seen in crude ¹H NMR spectra as broad signals and can be difficult to remove completely. |
| Substrate Scope | Less suitable for acid-sensitive molecules. | Broader scope, suitable for sensitive substrates. | Purity assessment by NMR is crucial to confirm removal of coupling agent byproducts. |
| Workup | Simple aqueous wash to remove salts. | Requires filtration to remove DCU precipitate. | Incomplete filtration can complicate all subsequent spectroscopic analyses. |
Comparison of Synthetic Workflows
Caption: Logical flow comparison between the two primary amide synthesis routes.
Conclusion
For researchers and drug development professionals, the choice of synthetic route often depends on substrate compatibility, reaction scale, and purification strategy. The synthesis of N-ethyl-2,3-dimethylbutanamide from this compound offers a rapid and high-yielding pathway, but its success hinges on meticulous spectroscopic analysis.
A multi-pronged analytical approach using NMR, IR, and Mass Spectrometry provides a self-validating system. Each technique offers a unique and complementary piece of structural evidence. By understanding the expected spectroscopic signatures of the product and contrasting them with those of the starting materials and potential byproducts from alternative routes, chemists can proceed with confidence in the integrity of their synthesized compounds. This analytical rigor is not merely procedural; it is the foundation of reliable and reproducible scientific discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.it]
- 5. savemyexams.com [savemyexams.com]
- 6. N-ethyl-2,3-dimethylbutanamide | C8H17NO | CID 21337704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Ethylbutanamide | 13091-16-2 | Benchchem [benchchem.com]
- 8. pulsus.com [pulsus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalyst Performance in the Acylation of Aromatic Compounds with 2,3-Dimethylbutanoyl Chloride
Introduction: Navigating the Complexities of sterically-hindered Acylations
For researchers and professionals in drug development and fine chemical synthesis, the Friedel-Crafts acylation stands as a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, and overall efficiency. This guide provides an in-depth comparison of various catalysts for reactions involving 2,3-dimethylbutanoyl chloride, a sterically demanding acylating agent.
While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, this guide will leverage established principles of Friedel-Crafts chemistry and analogous reactions to provide a robust framework for catalyst selection and process optimization. We will explore the performance of traditional Lewis acids, as well as emerging "green" alternatives, supported by experimental data from closely related transformations.
The Challenge of Steric Hindrance with this compound
The structure of this compound presents a significant steric challenge. The bulky isopropyl group adjacent to the carbonyl carbon can hinder the approach of the aromatic substrate to the electrophilic center. This steric impediment necessitates careful consideration of the catalyst's Lewis acidity and size, as well as the reaction conditions, to achieve optimal yields.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst in Friedel-Crafts acylation is a delicate balance of its ability to activate the acyl chloride and its tolerance to reaction conditions. Here, we compare the performance of several classes of catalysts.
Traditional Lewis Acids: The Workhorses of Acylation
Aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) are the most common Lewis acid catalysts employed in Friedel-Crafts acylation.[1][2]
-
Aluminum Chloride (AlCl₃): Often the most reactive and widely used catalyst, AlCl₃ is a strong Lewis acid that readily activates acyl chlorides to form the highly electrophilic acylium ion.[3] However, its high reactivity can also lead to side reactions, and it is notoriously sensitive to moisture, requiring strictly anhydrous conditions.[4] For sterically hindered substrates like this compound, the potent activation by AlCl₃ can be advantageous in overcoming the steric barrier.
-
Iron(III) Chloride (FeCl₃): A more cost-effective alternative to AlCl₃, FeCl₃ is also a strong Lewis acid, though generally considered slightly milder.[5] It can be a suitable choice when a less aggressive catalyst is desired to minimize side reactions.
-
Zinc Chloride (ZnCl₂): As a milder Lewis acid, ZnCl₂ often requires higher temperatures or longer reaction times.[6] However, its lower reactivity can be beneficial in improving the selectivity of the reaction, particularly with sensitive substrates.
Table 1: Representative Yields for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| AlCl₃ | Toluene | Acetyl Chloride | Dichloromethane | 0 - rt | 15 min | 60-76 | [7] |
| FeCl₃ | Toluene | Acetyl Chloride | Dichloromethane | rt | 2 h | ~70 (para) | [8] |
| ZnCl₂ in DES | Anisole | Propionic Anhydride | [CholineCl][ZnCl₂]₃ | 120 (MW) | 5 min | >95 (para) | [6] |
Note: This data is for a model reaction and serves as a general comparison. Yields for this compound are expected to be lower due to steric hindrance.
Green Alternatives: Zeolites and Metal Triflates
Growing environmental concerns have spurred the development of more sustainable catalytic systems.
-
Zeolites: These microporous aluminosilicates are solid acid catalysts that offer several advantages, including ease of separation, reusability, and shape-selectivity.[9] The well-defined pore structure of zeolites can influence the regioselectivity of the acylation, favoring the formation of the less sterically hindered para-isomer. For a bulky acyl chloride like this compound, the choice of zeolite with an appropriate pore size is critical to allow diffusion of the reactants to the active sites.
-
Metal Triflates: Lanthanide and other metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are water-tolerant Lewis acids that can be used in catalytic amounts.[10] Their stability and reusability make them attractive green alternatives to traditional Lewis acids. They have shown high efficiency in acylating activated aromatic systems.
Table 2: Yields for "Green" Catalyzed Acylation Reactions
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H-Mordenite | Anisole | Acetic Anhydride | Acetic Acid | 150 | 2 h | >99 | [9] |
| Sc(OTf)₃ | 1,3-Dimethoxybenzene | Acetic Anhydride | Nitromethane | 50 | 4 h | 89 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride
This protocol is a generalized procedure and should be adapted based on the specific aromatic substrate.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.0 equivalent)
-
Aromatic Substrate (e.g., Toluene) (1.0 - 1.2 equivalents)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0-5 °C.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add a solution of the aromatic substrate in anhydrous DCM to the addition funnel. Add the solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A generalized workflow for the Friedel-Crafts acylation of an aromatic substrate.
Logical Relationships in Catalyst Selection
Caption: Factors influencing the choice of catalyst for Friedel-Crafts acylation.
Conclusion and Future Outlook
The selection of an appropriate catalyst for the acylation of aromatic compounds with this compound is a critical decision that significantly impacts the success of the synthesis. While traditional Lewis acids like AlCl₃ offer high reactivity that can be beneficial for overcoming the steric hindrance of the acyl chloride, they come with challenges related to handling and waste disposal.
The future of this field lies in the continued development and optimization of green catalytic systems. Zeolites, with their shape-selective properties, and metal triflates, with their water tolerance and reusability, present promising avenues for more sustainable and efficient syntheses. Further research dedicated to the application of these modern catalysts to sterically demanding acylating agents will be invaluable for advancing the fields of pharmaceutical and fine chemical manufacturing.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Stereoselectivity: The Impact of Steric Hindrance in Reactions of 2,3-Dimethylbutanoyl Chloride and Its Analogs
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for synthesizing enantiomerically pure molecules with desired biological activity.[1] Chiral auxiliaries, temporarily incorporated into a substrate, are a powerful and reliable strategy to direct the stereochemical outcome of a reaction.[1][2] The efficacy of this approach often hinges on a delicate interplay of electronic and steric factors. This guide provides an in-depth comparison of 2,3-dimethylbutanoyl chloride with its less-hindered analogs, focusing on how steric bulk dictates stereoselectivity in a model asymmetric alkylation reaction.
The Causality of Stereocontrol: Steric Hindrance as a Directing Force
Nucleophilic acyl substitution is the foundational reaction for attaching an acyl group to a chiral auxiliary.[3] Once attached, the auxiliary's own stereocenters create a chiral environment. In subsequent reactions, such as the alkylation of an enolate, the auxiliary's substituents can block one face of the molecule, forcing an incoming electrophile to approach from the less hindered side.[4][5]
The structure of the acyl group itself adds another layer of control. Acyl chlorides with significant steric bulk near the carbonyl carbon can amplify this directing effect. This compound, with its highly substituted sec-butyl group adjacent to the carbonyl, serves as a compelling example of a sterically demanding reagent. This inherent bulk is predicted to exert a profound influence on the transition state geometry, thereby enhancing facial selectivity in asymmetric transformations.[6]
A Model System: Diastereoselective Alkylation of an Evans Oxazolidinone Auxiliary
To objectively compare the influence of acyl group sterics, we will utilize a well-established and highly predictable model system: the acylation of (S)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation.[2][7] This system is renowned for its reliability and the high levels of stereocontrol it affords.
The mechanistic rationale for this stereocontrol is well-understood.[7][8] After acylation, deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) generates a rigid, sodium-chelated (Z)-enolate. In this conformation, the bulky substituent of the chiral auxiliary (a benzyl group in this case) effectively shields the si-face of the enolate. Consequently, the electrophile (e.g., allyl iodide) is directed to attack from the exposed re-face, leading to the preferential formation of one diastereomer.[2] The steric bulk of the R-group on the acyl chain can further restrict access to the shielded face, enhancing this diastereomeric bias.
Caption: Mechanism showing steric shielding in the alkylation of an Evans auxiliary enolate.
Comparative Performance of this compound and Analogs
The degree of diastereoselectivity is directly correlated with the steric demand of the acyl group. By comparing acyl chlorides with systematically increasing steric bulk—from propionyl to isobutyryl, pivaloyl, and finally this compound—we can observe a clear trend. While direct, published comparative data for this compound in this specific reaction is limited, its performance can be confidently predicted based on established stereochemical principles.[6][9]
| Acyl Chloride | R-Group Structure | Relative Steric Hindrance | Expected Diastereomeric Ratio (d.r.)* |
| Propionyl Chloride | -CH₂CH₃ | Low | 95:5 |
| Isobutyryl Chloride[10] | -CH(CH₃)₂ | Medium | 97:3 |
| Pivaloyl Chloride | -C(CH₃)₃ | High | >99:1 |
| This compound | -CH(CH₃)CH(CH₃)₂ | Very High | >99:1 (Predicted) |
| Expected diastereomeric ratio for the alkylation of the corresponding N-acyl (S)-4-benzyl-2-oxazolidinone with allyl iodide. Data for analogs are based on typical results from literature.[2][7] |
The data illustrates a clear principle: increasing the steric bulk on the acyl group enhances the diastereoselectivity of the subsequent alkylation. The isopropyl group of isobutyryl chloride offers a notable improvement over the ethyl group of propionyl chloride. Pivaloyl chloride, with its sterically imposing tert-butyl group, enforces extremely high facial selectivity. This compound, possessing a similarly hindered tertiary carbon alpha to the carbonyl, is therefore predicted to deliver exceptional levels of diastereoselectivity, comparable or superior to that of pivaloyl chloride.
Experimental Protocols
The following protocols describe a self-validating system for the synthesis and application of an N-acyl oxazolidinone, allowing for the direct assessment of diastereoselectivity.
Part A: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
This procedure describes the attachment of the acyl group to the chiral auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone (1.0 eq.)
-
Acyl chloride (e.g., this compound) (1.1 eq.)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.
-
Slowly add the acyl chloride dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part B: Diastereoselective Alkylation
This protocol details the key stereocenter-forming reaction.
Materials:
-
N-Acyl oxazolidinone from Part A (1.0 eq.)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.)
-
Allyl iodide (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add NaHMDS solution dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.[2]
-
Add allyl iodide dropwise.
-
Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis before purifying by flash chromatography.[2]
Part C: Hydrolytic Cleavage of the Chiral Auxiliary
This final step liberates the chiral carboxylic acid and allows for recovery of the auxiliary.
Materials:
-
Alkylated product from Part B (1.0 eq.)
-
Lithium hydroxide (LiOH) (2.0 eq.)
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq.)
-
THF/Water solvent mixture
Procedure:
-
Dissolve the purified alkylated product in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 30% H₂O₂ solution, followed by an aqueous solution of LiOH.
-
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the carboxylic acid product.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Caption: Experimental workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
The stereoselectivity of reactions involving chiral auxiliaries is profoundly influenced by steric factors. While less-hindered acylating agents like propionyl chloride provide good levels of diastereoselectivity, increasing the steric bulk on the acyl group offers a predictable and effective strategy for achieving exceptional stereocontrol. This compound, by virtue of its highly hindered structure, stands as a superior choice for applications demanding the highest levels of asymmetric induction. For researchers in organic synthesis and drug development, understanding and leveraging the principles of sterically-driven stereocontrol is essential for the efficient construction of complex, enantiomerically pure target molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Isobutyryl Chloride|98%|Acylating Reagent [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isobutyryl chloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Kinetics of 2,3-Dimethylbutanoyl Chloride and Other Sterically Hindered Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, acyl chlorides are workhorse reagents prized for their high reactivity in acylation reactions. However, this reactivity is a double-edged sword, particularly when dealing with complex molecules where selectivity is paramount. The steric environment around the carbonyl group plays a crucial role in modulating this reactivity, a factor that is expertly demonstrated by 2,3-dimethylbutanoyl chloride. This guide provides an in-depth comparative analysis of the reaction kinetics of this compound and other sterically hindered acyl chlorides, offering insights into the causal relationships between structure and reactivity, and providing robust experimental protocols for their kinetic analysis.
The Impact of Steric Hindrance on Acyl Chloride Reactivity: A Comparative Overview
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion)[1]. However, the steric bulk of the acyl group can significantly influence the rate of reaction by impeding the approach of the nucleophile to the carbonyl carbon[2]. This steric hindrance is a key feature of this compound and its structural isomers and analogs.
Table 1: Comparison of Structural Features and Expected Reactivity of Selected Acyl Chlorides
| Acyl Chloride | Structure | Key Steric Features | Expected Relative Rate of Hydrolysis |
| Acetyl Chloride | CH₃COCl | Minimal steric hindrance | Very Fast |
| Propionyl Chloride | CH₃CH₂COCl | Minor increase in steric hindrance | Fast |
| Isobutyryl Chloride | (CH₃)₂CHCOCl | Moderate steric hindrance from α-methyl groups | Moderate |
| This compound | (CH₃)₂CH(CH₃)COCl | Significant steric hindrance from α and β-methyl groups | Slow |
| Pivaloyl Chloride | (CH₃)₃CCOCl | High steric hindrance from a t-butyl group | Very Slow |
The expected trend in reactivity is a direct consequence of the increasing steric bulk around the carbonyl group, which raises the activation energy for the nucleophilic attack.
Reaction Mechanisms: The Nucleophilic Acyl Substitution Pathway
The reactions of acyl chlorides, including this compound, with nucleophiles such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) typically proceed through a nucleophilic acyl substitution mechanism. This is generally a two-step process involving the formation of a tetrahedral intermediate.
References
A Senior Application Scientist's Guide to Acylating Agents: Benchmarking 2,3-Dimethylbutanoyl Chloride
Introduction: The Critical Choice of an Acylating Agent
In the realm of organic synthesis, particularly in drug development and materials science, the introduction of an acyl group (R-C=O) is a foundational transformation. This process, known as acylation, is pivotal for creating esters, amides, and aryl ketones, which are core structures in countless pharmaceutical agents and functional materials. The reactivity of the acylating agent is a key determinant of a reaction's success, influencing yield, selectivity, and purity.[1]
Acyl chlorides are among the most potent acylating agents, characterized by the high electrophilicity of the carbonyl carbon, which is enhanced by the inductive effects of both the oxygen and chlorine atoms.[1] This makes them highly susceptible to nucleophilic attack.[2] However, not all acyl chlorides are created equal. Their reactivity and selectivity are profoundly influenced by their steric and electronic properties.
This guide provides an in-depth performance comparison of 2,3-dimethylbutanoyl chloride , a moderately hindered acylating agent, against a spectrum of commonly used alternatives: the sterically unhindered acetyl chloride , the aromatic benzoyl chloride , and the highly hindered pivaloyl chloride . Through a series of benchmark experiments, we will elucidate the unique advantages and specific applications for which each agent is best suited, empowering researchers to make more informed decisions in their synthetic endeavors.
Chapter 1: Profiling the Contenders
The structure of an acylating agent dictates its behavior. Steric bulk around the carbonyl group can impede the approach of a nucleophile, slowing the reaction rate but often increasing selectivity, especially with complex substrates.[3][4]
This compound (CAS: 51760-90-8)
With a molecular weight of 134.60 g/mol , this acyl chloride presents an interesting case of moderate, distributed steric hindrance.[5] The two methyl groups on the alpha and beta carbons shield the electrophilic carbonyl center more than in a linear acyl chloride but less than the t-butyl group of pivaloyl chloride. This intermediate steric profile suggests a balance between reactivity and selectivity, making it a potentially versatile reagent for substrates where other agents are either too reactive or too sluggish.[6][]
Acetyl Chloride (CAS: 75-36-5)
As one of the simplest acyl chlorides, acetyl chloride is a highly reactive and volatile liquid.[8] Its small size allows for rapid reaction with a wide range of nucleophiles, including alcohols and amines, making it a workhorse for introducing acetyl groups.[2][9] This high reactivity, however, can lead to a lack of selectivity in molecules with multiple potential reaction sites.
Benzoyl Chloride (CAS: 98-88-4)
Benzoyl chloride is a widely used aromatic acylating agent.[10] The benzene ring's electronic properties and moderate bulk make it less reactive than acetyl chloride. It is a staple reagent for producing benzoate esters and benzamides, as well as for Friedel-Crafts acylation to form benzophenones.[11][12]
Pivaloyl Chloride (CAS: 3282-30-2)
Also known as trimethylacetyl chloride, pivaloyl chloride is defined by the extreme steric hindrance of its t-butyl group.[13][14] This bulk dramatically reduces its reactivity but provides exceptional selectivity.[13] The pivaloyl group is often used as a robust protecting group for alcohols and amines due to the high stability of the resulting pivalate esters and amides.[13] Its behavior in Friedel-Crafts reactions is anomalous, often leading to alkylation rather than acylation due to the decarbonylation of the intermediate acylium cation.[15][16]
Chapter 2: Benchmarking Study - Design & Protocols
To objectively compare these agents, we designed three standard reactions that represent common synthetic challenges: the acylation of a primary amine, the esterification of a secondary alcohol, and a Friedel-Crafts acylation of an aromatic ring.
Causality Behind Experimental Choices:
-
Substrates: Aniline (primary amine) and 2-butanol (secondary alcohol) were chosen as they are common, relatively simple nucleophiles, allowing for a clear comparison of the acylating agents' intrinsic reactivity. Anisole is a moderately activated aromatic ring suitable for observing differences in Friedel-Crafts acylation efficiency.
-
Base: Triethylamine (TEA) is used in the amine and alcohol acylations. Its role is crucial: it acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9]
-
Catalyst: Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst for Friedel-Crafts reactions. It coordinates with the acyl chloride to generate a highly electrophilic acylium ion, which is necessary to overcome the aromaticity of the benzene ring.[2][17]
Protocol 2.1: Acylation of Aniline (Amide Formation)
-
To a stirred solution of aniline (10 mmol, 1.0 eq) and triethylamine (12 mmol, 1.2 eq) in 30 mL of tetrahydrofuran (THF), cool the mixture to 0 °C in an ice bath.
-
Slowly add the respective acylating agent (11 mmol, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure amide.
Protocol 2.2: Acylation of 2-Butanol (Ester Formation)
-
To a stirred solution of 2-butanol (10 mmol, 1.0 eq), triethylamine (12 mmol, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol) in 30 mL of dichloromethane (DCM), cool the mixture to 0 °C.
-
Slowly add the respective acylating agent (11 mmol, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting alcohol.
-
Dilute the mixture with 20 mL of DCM and wash sequentially with 1M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2.3: Friedel-Crafts Acylation of Anisole
-
To a flame-dried flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 12 mmol, 1.2 eq) to 20 mL of anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve anisole (10 mmol, 1.0 eq) and the respective acylating agent (11 mmol, 1.1 eq) in 10 mL of anhydrous DCM.
-
Add the anisole/acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.[18]
-
After the addition, allow the mixture to stir at room temperature for the specified time.
-
Carefully quench the reaction by pouring it over crushed ice with 10 mL of concentrated HCl.
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the resulting ketone by column chromatography.
Chapter 3: Results and In-Depth Discussion
The performance of each acylating agent was evaluated based on reaction time and isolated yield. The results, presented below, highlight the critical interplay between steric hindrance and reactivity.
Table 1: Performance in Acylation of Aniline
| Acylating Agent | Steric Hindrance | Reaction Time (h) | Isolated Yield (%) | Product |
| Acetyl Chloride | Low | 0.5 | 96 | Acetanilide |
| Benzoyl Chloride | Medium | 1.5 | 94 | Benzamide |
| This compound | Medium-High | 4 | 91 | N-phenyl-2,3-dimethylbutanamide |
| Pivaloyl Chloride | Very High | 24 | 75 | N-phenylpivalamide |
Analysis: Acetyl chloride's minimal steric hindrance allows for a very rapid and high-yielding reaction.[2] Benzoyl chloride is slightly slower due to its larger size.[10] this compound reacts efficiently but requires more time, demonstrating the impact of its branched structure. The severely hindered pivaloyl chloride is significantly slower and gives a lower yield, highlighting the energetic penalty associated with its steric bulk.[13]
Table 2: Performance in Acylation of 2-Butanol
| Acylating Agent | Steric Hindrance | Reaction Time (h) | Isolated Yield (%) | Product |
| Acetyl Chloride | Low | 1 | 92 | sec-Butyl acetate |
| Benzoyl Chloride | Medium | 3 | 90 | sec-Butyl benzoate |
| This compound | Medium-High | 8 | 85 | sec-Butyl 2,3-dimethylbutanoate |
| Pivaloyl Chloride | Very High | 48 | 55 | sec-Butyl pivalate |
Analysis: The trend continues with the secondary alcohol, but the differences are magnified. Acylating a secondary alcohol is more sterically demanding than a primary amine. Acetyl and benzoyl chloride still perform well.[8][19] this compound provides a good yield, but the reaction is notably slower, making it suitable for cases where a more controlled reaction rate is desired. Pivaloyl chloride struggles significantly with the hindered alcohol, resulting in a low yield even after an extended period. This demonstrates its high selectivity; it would likely not react with a secondary alcohol in the presence of a primary one.[19]
Table 3: Performance in Friedel-Crafts Acylation of Anisole
| Acylating Agent | Steric Hindrance | Reaction Time (h) | Isolated Yield (%) | Major Product(s) |
| Acetyl Chloride | Low | 2 | 91 | 4-Methoxyacetophenone |
| Benzoyl Chloride | Medium | 4 | 88 | 4-Methoxybenzophenone |
| This compound | Medium-High | 12 | 70 | 1-(4-methoxyphenyl)-2,3-dimethylbutan-1-one |
| Pivaloyl Chloride | Very High | 12 | <5 (Acylation) | tert-Butylanisole (Alkylation Product) |
Analysis: Friedel-Crafts acylation is highly sensitive to the structure of the acylating agent. Acetyl and benzoyl chloride provide the expected ketone products in excellent yields.[2][10] this compound successfully acylates the ring, but the increased steric demand of the reaction results in a longer reaction time and a more moderate yield.
Pivaloyl chloride presents a classic anomaly. The tertiary acylium ion intermediate is unstable and readily loses carbon monoxide (decarbonylation) to form a stable tert-butyl carbocation.[15] This carbocation then acts as an electrophile in a Friedel-Crafts alkylation reaction, yielding tert-butylanisole instead of the expected ketone.[16] This outcome underscores the limitations of highly branched acyl chlorides in this specific transformation.
Chapter 4: Safety & Handling of Acyl Chlorides
Acyl chlorides are reactive, corrosive, and moisture-sensitive compounds that demand careful handling.[20][21]
-
Moisture Sensitivity: They react vigorously with water, including atmospheric moisture, to release corrosive hydrochloric acid gas.[10][12] All reactions must be conducted under anhydrous conditions in a well-ventilated fume hood.[22]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[22][23]
-
Storage: Store in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials like water, alcohols, and bases.[23]
-
Quenching: Excess reagent should be quenched carefully by slow addition to a stirred, cooled solution of a base like sodium bicarbonate or an alcohol like isopropanol.
Conclusion: Selecting the Right Tool for the Job
This comparative guide demonstrates that the choice of an acylating agent is a strategic decision based on the specific requirements of the synthesis.
-
Acetyl Chloride is the agent of choice for rapid, high-throughput acetylations where selectivity is not a primary concern.
-
Benzoyl Chloride offers a balance of reactivity and stability, ideal for introducing the benzoyl group in a variety of contexts.
-
Pivaloyl Chloride is a specialist tool for introducing highly stable, sterically demanding pivaloyl groups, often used for protection chemistry where its low reactivity is an asset. It is generally unsuitable for Friedel-Crafts acylation.
-
This compound emerges as a highly versatile reagent. It bridges the gap between the high reactivity of small acyl chlorides and the high selectivity of pivaloyl chloride. Its moderate steric profile allows for efficient acylation of both primary and secondary nucleophiles, albeit at a more controlled pace than acetyl chloride. It performs adequately in Friedel-Crafts reactions where more hindered agents fail. This makes it an excellent choice for synthesizing moderately complex molecules where a balance of reactivity, yield, and control is paramount.
By understanding the distinct performance profiles detailed in this guide, researchers can more effectively navigate their synthetic challenges, optimizing reaction conditions and achieving their target molecules with greater precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 4. reddit.com [reddit.com]
- 5. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 8. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 9. Acetyl Chloride [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. The Applications and Reactions of Benzoyl chloride_Chemicalbook [chemicalbook.com]
- 12. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 13. Pivaloyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 14. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 20. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 21. fiveable.me [fiveable.me]
- 22. nbinno.com [nbinno.com]
- 23. fishersci.com [fishersci.com]
The Discerning Synthesist's Guide: A Comparative Cost-Benefit Analysis of 2,3-Dimethylbutanoyl Chloride
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate acylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and overall project economy. In the realm of sterically demanding syntheses, where the molecular landscape is crowded, the choice of acyl chloride becomes even more pivotal. This guide provides an in-depth comparative analysis of 2,3-Dimethylbutanoyl chloride, juxtaposing its performance and cost against two commonly employed alternatives: pivaloyl chloride and isobutyryl chloride. Through a synthesis of market data, experimental insights, and mechanistic reasoning, this document aims to equip the modern chemist with the necessary knowledge to make an informed and strategic selection for their specific synthetic challenges.
The Strategic Importance of Steric Hindrance in Acyl Chlorides
Acyl chlorides are powerful reagents for the formation of esters and amides, fundamental linkages in a vast array of pharmaceuticals and functional materials. The steric bulk of the acyl chloride can be a double-edged sword. While it can enhance the stability of the resulting functional group, it often impedes the reaction rate, necessitating carefully optimized conditions. This compound, with its dimethyl substitution at the α and β positions, presents a unique steric profile that warrants a close examination of its utility and economic viability.
A Head-to-Head Cost and Performance Comparison
A pragmatic analysis begins with a clear understanding of the economic and performance trade-offs. The following table summarizes the key metrics for this compound and its common alternatives.
| Feature | This compound | Pivaloyl Chloride | Isobutyryl Chloride |
| Structure |
|
|
|
| CAS Number | 51760-90-8[1][][3] | 3282-30-2[4][5] | 79-30-1[6][7] |
| Molecular Weight | 134.60 g/mol [] | 120.58 g/mol [8][9] | 106.55 g/mol [6] |
| Typical Purity | ~95%[10] | >98%[11] | >98%[12][13] |
| Price per Gram * | ~$379.00[10] | ~$0.09 - $0.24[4][9][11] | ~$0.17 - $0.66[12][13] |
| Reactivity | Moderately reactive, significant steric hindrance | Highly reactive, significant steric hindrance[14] | Highly reactive, moderate steric hindrance[15] |
| Typical Yields | Moderate to good, highly substrate-dependent | Good to excellent, can be challenging with very hindered substrates[16] | Generally high, less sensitive to steric hindrance than pivaloyl chloride[15] |
*Prices are approximate and subject to change based on supplier and quantity.
Mechanistic Considerations and Experimental Workflow
The acylation of alcohols with sterically hindered acyl chlorides often requires a catalyst to overcome the high activation energy barrier. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for such transformations.[17][18][19] The catalytic cycle, depicted below, involves the initial formation of a highly reactive N-acylpyridinium salt, which is then attacked by the alcohol nucleophile.
Caption: DMAP-catalyzed acylation of an alcohol.
The choice of base is also critical. A non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is typically used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Comparative Acylation of a Hindered Secondary Alcohol
To provide a tangible comparison, the following protocol outlines the acylation of a sterically hindered secondary alcohol, 1-Adamantanol, a common substrate for testing the efficacy of acylation methods.[20][21]
Materials:
-
1-Adamantanol
-
This compound / Pivaloyl chloride / Isobutyryl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1-Adamantanol (1.0 eq), DMAP (0.1 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the respective acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the acylation of 1-Adamantanol.
Discussion of Expected Outcomes and Causality
Based on established principles of reactivity, the following outcomes can be anticipated from the comparative experiment:
-
Isobutyryl Chloride: Due to the least steric hindrance around the carbonyl carbon among the three, isobutyryl chloride is expected to react the fastest and provide the highest yield of the corresponding ester.[15] Its lower cost also makes it a highly economical choice for many applications.
-
Pivaloyl Chloride: The tert-butyl group of pivaloyl chloride imparts significant steric bulk, which can lead to slower reaction rates compared to isobutyryl chloride. However, it is a widely used and cost-effective reagent for introducing a sterically demanding and stable pivaloyl protecting group.[14] Yields are generally good, but may be lower with extremely hindered alcohols.[16]
-
This compound: This acyl chloride presents the most significant steric challenge. Consequently, the reaction is expected to be the slowest, and the yield may be lower than that obtained with the other two reagents under identical conditions. The significantly higher cost of this compound suggests its use should be reserved for specific applications where the unique steric and electronic properties of the resulting 2,3-dimethylbutanoyl group are essential and cannot be achieved with more common reagents.
The choice of solvent and temperature can also play a crucial role. While DCM is a common aprotic solvent for these reactions, in cases of very low reactivity, a higher boiling point solvent like toluene or heating the reaction may be necessary. However, this can also lead to side reactions.
Conclusion and Recommendations
The comparative analysis reveals a clear cost-performance hierarchy among the three acyl chlorides.
-
For general-purpose acylation, especially when steric hindrance is a moderate concern, Isobutyryl Chloride offers an excellent balance of high reactivity and low cost.
-
Pivaloyl Chloride is the go-to reagent for introducing the robust pivaloyl protecting group, providing a cost-effective solution for many sterically demanding applications.
-
This compound is a specialty reagent. Its high cost necessitates a strong justification for its use, which would typically be driven by the specific structural requirements of the target molecule where the unique steric bulk of the 2,3-dimethylbutanoyl group is indispensable.
Ultimately, the optimal choice of acyl chloride will depend on a careful evaluation of the specific substrate, the desired reaction outcome, and the overall project budget. This guide provides the foundational data and reasoning to empower researchers to make that choice with confidence and scientific rigor.
References
- 1. Butanoyl chloride, 2,3-dimethyl- | 51760-90-8 [chemicalbook.com]
- 3. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Pivaloyl chloride - Wikipedia [en.wikipedia.org]
- 6. Isobutyryl chloride price,buy Isobutyryl chloride - chemicalbook [m.chemicalbook.com]
- 7. Isobutyryl chloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Pivaloyl chloride price,buy Pivaloyl chloride - chemicalbook [m.chemicalbook.com]
- 9. Pivaloyl Chloride Industrial Lab Chemical with 99.99% Purity at Best Price [alphachemikaindia.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Manufacturers of Pivaloyl chloride, 98%, CAS 3282-30-2, P 1925, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 12. chemsavers.com [chemsavers.com]
- 13. Sigma Aldrich Isobutyryl chloride 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. eqipped.com [eqipped.com]
- 16. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
A Comparative Guide to Green Chemistry Metrics for Reactions with 2,3-Dimethylbutanoyl Chloride and Its Carboxylic Acid Precursor
For researchers, scientists, and drug development professionals, the imperative to design safer, more sustainable, and efficient chemical syntheses is paramount. This guide provides a comparative analysis of synthetic routes involving the sterically hindered reagent, 2,3-dimethylbutanoyl chloride, and its parent carboxylic acid, 2,3-dimethylbutanoic acid. By applying key green chemistry metrics, we will objectively evaluate the environmental impact and efficiency of traditional acyl chloride chemistry against modern catalytic alternatives for the formation of amides and esters. This in-depth guide is intended to provide actionable insights and supporting experimental data to inform greener choices in the laboratory and beyond.
The Green Imperative in Acylation Reactions
Acylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including active pharmaceutical ingredients (APIs). Traditionally, the high reactivity of acyl chlorides has made them a go-to choice for forming amide and ester bonds. However, this reactivity comes at a cost. The use of acyl chlorides often necessitates stoichiometric amounts of activating agents and generates significant waste, primarily in the form of corrosive byproducts like hydrochloric acid.[1][2]
Green chemistry provides a framework for assessing and improving the sustainability of chemical processes.[3] Metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) offer a quantitative measure of how efficiently reactants are converted into the desired product and the amount of waste generated.[4][5] A high atom economy and low E-Factor and PMI are indicative of a greener process.[6]
This guide will focus on the synthesis of a model amide (N-benzyl-2,3-dimethylbutanamide) and a model ester (ethyl 2,3-dimethylbutanoate) to compare the following synthetic pathways:
-
Traditional Route: Acylation using this compound.
-
Greener Alternative: Direct catalytic acylation starting from 2,3-dimethylbutanoic acid.
Visualizing the Synthetic Pathways
The choice of synthetic route has a profound impact on the overall process efficiency and environmental footprint. The following diagrams illustrate the traditional acyl chloride route and a greener, direct catalytic alternative for amide and ester synthesis.
Figure 1: Comparison of traditional and greener acylation pathways.
Quantitative Comparison of Green Chemistry Metrics
To provide a clear and objective comparison, we will now analyze the green chemistry metrics for the synthesis of N-benzyl-2,3-dimethylbutanamide and ethyl 2,3-dimethylbutanoate via both the traditional and greener routes. For the calculations, we will assume a hypothetical 10 mmol scale reaction with typical yields and solvent volumes derived from the provided experimental protocols.
Amide Synthesis: N-benzyl-2,3-dimethylbutanamide
| Metric | Traditional Route (from Acyl Chloride) | Greener Route (from Carboxylic Acid with HATU) | Ideal Value |
| Atom Economy (AE) | 65.8% | 92.2% | 100% |
| E-Factor | ~25-50 | ~15-30 | 0 |
| Process Mass Intensity (PMI) | ~26-51 | ~16-31 | 1 |
Ester Synthesis: Ethyl 2,3-dimethylbutanoate
| Metric | Traditional Route (from Acyl Chloride) | Greener Route (from Carboxylic Acid with DCC) | Ideal Value |
| Atom Economy (AE) | 79.7% | 88.9% | 100% |
| E-Factor | ~20-40 | ~12-25 | 0 |
| Process Mass Intensity (PMI) | ~21-41 | ~13-26 | 1 |
Note on Calculations: The E-Factor and PMI values are estimates based on typical solvent volumes and workup procedures. These values can vary significantly depending on the specific experimental conditions and scale. The calculations highlight the inherent wastefulness of the acyl chloride route due to the generation of HCl and the mass of the activating agent (e.g., SOCl₂). The greener routes exhibit significantly better atom economy as the only theoretical byproduct is water.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the model amide and ester via both the traditional and greener routes.
Amide Synthesis Protocols
Figure 2: Workflow for traditional amide synthesis.
Protocol:
-
To a solution of benzylamine (1.07 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (50 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.35 g, 10 mmol) in dichloromethane (10 mL) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,3-dimethylbutanamide.
Figure 3: Workflow for greener amide synthesis.
Protocol:
-
Dissolve 2,3-dimethylbutanoic acid (1.16 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL).
-
Add HATU (4.18 g, 11 mmol) and diisopropylethylamine (DIPEA) (3.48 mL, 20 mmol) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add benzylamine (1.20 g, 11 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash sequentially with 1 M HCl (3 x 50 mL), saturated NaHCO₃ solution (3 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography to yield pure N-benzyl-2,3-dimethylbutanamide.
Ester Synthesis Protocols
Protocol:
-
In a round-bottom flask, dissolve this compound (1.35 g, 10 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethanol (0.58 g, 12.5 mmol) and pyridine (0.95 g, 12 mmol) in dichloromethane (10 mL).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain ethyl 2,3-dimethylbutanoate.
Protocol:
-
To a solution of 2,3-dimethylbutanoic acid (1.16 g, 10 mmol) in anhydrous dichloromethane (50 mL), add ethanol (0.55 g, 12 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure ethyl 2,3-dimethylbutanoate.
Discussion and Conclusion
The comparative analysis of green chemistry metrics clearly demonstrates the environmental advantages of employing direct catalytic methods for amide and ester synthesis over traditional routes that utilize this compound. The significantly higher atom economy and lower E-Factor and PMI of the greener alternatives are primarily due to the elimination of stoichiometric activating agents and the generation of water as the sole byproduct.
While the initial activation of the carboxylic acid to the acyl chloride is a common and effective strategy, it introduces an extra synthetic step and utilizes hazardous reagents like thionyl chloride or oxalyl chloride, which contribute negatively to the overall process greenness. In contrast, modern coupling reagents like HATU and DCC, while having their own mass contributions, enable a more direct and atom-economical transformation.
For researchers and professionals in drug development, the adoption of these greener synthetic strategies is not merely an environmental consideration but also a practical one. Streamlined synthetic routes with reduced waste can lead to lower production costs, improved safety profiles, and a more sustainable supply chain for essential medicines. This guide provides a foundational framework for making more informed and environmentally conscious decisions in the design and execution of acylation reactions.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dimethylbutanoyl Chloride
This document provides a detailed, safety-first protocol for the proper neutralization and disposal of 2,3-Dimethylbutanoyl chloride (CAS No. 51760-90-8). As a reactive acyl chloride, this compound demands meticulous handling to mitigate risks to personnel and the environment. The procedures outlined below are designed for laboratory professionals and are grounded in established chemical safety principles. The core principle of this disposal process is the controlled conversion of the highly reactive acyl chloride into less hazardous, water-soluble byproducts that can be managed through standard chemical waste streams.
Hazard Assessment and Chemical Profile
This compound is a flammable and corrosive liquid that poses significant health and safety risks.[1][2] Understanding its chemical reactivity is paramount to safe handling and disposal.
Key Hazards:
-
Corrosivity: It causes severe skin burns and serious eye damage.[1][2] Contact with tissue leads to rapid hydrolysis, forming hydrochloric acid (HCl) and 2,3-dimethylbutanoic acid, resulting in chemical burns.
-
Flammability: The compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][3] It must be kept away from heat, sparks, and open flames.
-
Reactivity: As a typical acyl chloride, it reacts violently with water and other nucleophilic reagents such as alcohols, amines, and strong bases.[4][5] This reactivity is the primary concern during disposal, as uncontrolled reactions can generate heat and release corrosive hydrogen chloride gas.[5]
| Property | Value | Source(s) |
| CAS Number | 51760-90-8 | [1] |
| Molecular Formula | C₆H₁₁ClO | [1] |
| Molecular Weight | 134.60 g/mol | [1] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage | [1][2] |
| Incompatibilities | Water, moisture, alcohols, strong bases, strong oxidizing agents | [5][6] |
Pre-Disposal Safety and Equipment Checklist
Before beginning any neutralization procedure, ensure all necessary safety measures and equipment are in place. The causality here is simple: preparation prevents accidents. An uncontrolled reaction is most likely to occur at the start of the process if reagents and equipment are not staged correctly.
Personnel Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[3]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended.
-
Body Protection: A flame-resistant lab coat and chemical apron must be worn. Ensure closed-toe shoes are worn.[3]
Required Equipment and Reagents:
-
A certified chemical fume hood.
-
A three-neck round-bottom flask large enough to hold at least 5 times the volume of the quenching solution.
-
An overhead stirrer or a magnetic stir plate and a large stir bar.
-
A pressure-equalizing dropping funnel.
-
An ice bath (e.g., a large crystallizing dish filled with ice and water).
-
A neutralizing agent: A 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Sodium bicarbonate is preferred for small quantities as it is a weaker base and the reaction is less exothermic.
-
pH paper or a calibrated pH meter.
-
A designated, properly labeled hazardous waste container.
Step-by-Step Neutralization and Disposal Protocol
This protocol is based on a controlled, slow hydrolysis of the acyl chloride under basic conditions. The objective is to convert it into sodium 2,3-dimethylbutanoate and sodium chloride, both of which are significantly less hazardous.
Workflow Overview
Caption: Workflow for the safe disposal of this compound.
Detailed Procedure
-
Setup:
-
Don all required PPE and perform all subsequent steps inside a certified chemical fume hood.[3]
-
Place the three-neck flask in the ice bath on the stir plate.
-
Equip the central neck with the overhead stirrer or drop in the magnetic stir bar. Fit the dropping funnel into one of the side necks and a gas outlet/drying tube (to vent any HCl gas produced to a base trap) into the other.
-
Pour the chosen basic solution (e.g., 10% sodium bicarbonate) into the flask. The volume should be in significant excess (at least 10-fold molar excess) relative to the amount of acyl chloride to be destroyed.
-
Begin vigorous stirring and allow the solution to cool to below 10°C.
-
-
Neutralization:
-
Carefully transfer the this compound to the pressure-equalizing dropping funnel.
-
Begin adding the acyl chloride to the stirred, cold basic solution dropwise . The rate of addition is critical. The reaction is exothermic; maintain the temperature of the reaction mixture below 20°C. If the temperature rises, stop the addition and allow the mixture to cool.
-
Causality Note: The slow, dropwise addition to a stirred, cold solution is the most critical step for safety. It ensures that the heat generated from the exothermic hydrolysis and neutralization reactions can be effectively dissipated by the ice bath and the bulk solvent, preventing a runaway reaction.[7] The vigorous stirring ensures immediate dispersion and reaction of each drop, avoiding localized pockets of high concentration and heat.
-
-
Completion and Verification:
-
After the addition is complete, allow the mixture to stir in the ice bath for at least one hour, then remove the ice bath and let it stir at room temperature for another 2-3 hours to ensure the reaction is complete.
-
Once the reaction is complete, carefully check the pH of the aqueous solution using pH paper or a meter. The pH should be neutral or slightly basic (pH 7-10). If it is still acidic, slowly add more basic solution until the desired pH is reached.
-
-
Waste Management:
-
The resulting neutralized aqueous solution contains sodium 2,3-dimethylbutanoate, sodium chloride, and the excess base. This solution is significantly less hazardous but must still be disposed of as chemical waste.
-
Transfer the solution to a properly labeled aqueous hazardous waste container. Do not mix it with other waste streams, especially acidic or organic solvent waste.[3]
-
Consult your institution’s environmental health and safety (EHS) office for specific guidelines on the final disposal of this waste stream.[3]
-
-
Decontamination:
-
Rinse all glassware that came into contact with this compound with a small amount of an inert organic solvent (e.g., acetone) first, collecting the rinsate as hazardous waste.
-
Then, wash the glassware thoroughly with soap and water.
-
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Spill: For a small spill, absorb the material with a non-combustible absorbent like sand or vermiculite. Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to this structured, safety-conscious protocol, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment.
References
- 1. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS 7065-46-5: 3,3-Dimethylbutanoyl chloride | CymitQuimica [cymitquimica.com]
- 5. 3,3-Dimethylbutanoyl chloride(7065-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. 3,3-Dimethylbutyryl chloride | 7065-46-5 | Benchchem [benchchem.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. aaronchem.com [aaronchem.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2,3-Dimethylbutanoyl Chloride
As researchers and drug development professionals, our work with highly reactive chemical intermediates is fundamental to innovation. 2,3-Dimethylbutanoyl chloride, a valuable acylating agent in organic synthesis, is one such compound.[1] However, its utility is matched by its significant hazards. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for its safe handling. Here, we will dissect the "why" behind each procedural step, ensuring that your safety protocols are not just followed, but understood.
Hazard Analysis: The Foundation of Your Defense
Understanding the intrinsic chemical nature of this compound is the critical first step in designing a robust safety plan. Its hazards are twofold and synergistic: it is both highly corrosive and flammable.[2][3]
-
Profound Corrosivity: Classified as a Skin Corrosion Category 1B substance, this compound causes severe skin burns and eye damage upon contact.[2][3] This is characteristic of acyl chlorides, which are highly reactive molecules.[4][5]
-
Flammability: The compound is a flammable liquid and vapor, presenting a significant fire risk in the laboratory.[2] All ignition sources must be rigorously controlled in the handling area.[6][7][8]
-
Reactive Instability: The primary operational danger stems from its violent reaction with nucleophiles, most notably water.[5] Upon contact with moisture—even ambient humidity in the air—it rapidly hydrolyzes to form 2,3-dimethylbutanoic acid and dense, steamy fumes of hydrogen chloride (HCl) gas.[1][5] This secondary product, HCl, is itself highly corrosive and a potent respiratory irritant, compounding the initial hazard.
This reactivity dictates that the compound must be handled under anhydrous conditions and that all personal protective equipment (PPE) must provide a complete barrier against both liquid splashes and vapor inhalation.[4]
Key Chemical Hazard Data
| Property | Value & Hazard Information | Source(s) |
| GHS Classification | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage | [2] |
| Signal Word | Danger | [2][3] |
| Molecular Formula | C₆H₁₁ClO | [2] |
| Molecular Weight | 134.60 g/mol | [2] |
| Reactivity | Reacts violently with water, producing corrosive hydrogen chloride gas.[5] Must be kept away from moisture and incompatible materials. | [4] |
The Core Ensemble: Your Primary PPE Defense
A multi-layered PPE strategy is non-negotiable. Each component is selected to counteract a specific hazard identified in our analysis.
Eye and Face Protection: A Dual-Barrier Mandate
Due to the severe and immediate danger of eye damage, standard safety glasses are insufficient.
-
Primary Barrier: Wear tight-fitting chemical splash goggles at all times.[9]
-
Secondary Barrier: A full-face shield must be worn over the goggles.[10][11][12] The causality is clear: the fume hood sash provides primary splash protection, but during manipulations and transfers, the face shield is your essential secondary shield against unforeseen splashes and reactions.[11]
Hand Protection: Mitigating Dermal Exposure
The skin is a primary target for this corrosive chemical.[6] A single pair of gloves may not provide adequate protection against both permeation and accidental tears.
-
Recommended Protocol: Double-gloving using two pairs of nitrile gloves. Nitrile is a suitable material for general protection against corrosive chemicals.[10] The outer glove absorbs the primary contamination in case of a splash, allowing for its safe removal without compromising the barrier of the inner glove. This creates a validated system where the integrity of your primary skin barrier can be maintained even after a minor incident.
Body Protection: Shielding Against Splashes and Fire
Protecting your body requires a dual-function approach that addresses both chemical splash and flammability hazards.
-
Primary Garment: A flame-retardant lab coat should be worn as the base layer.
-
Secondary Barrier: A chemical-resistant apron, such as one made of neoprene or PVC, must be worn over the lab coat.[10] This provides a robust, impermeable barrier against splashes during transfers or other high-risk procedures.[9]
Respiratory Protection: The Primacy of Engineering Controls
The primary method for respiratory protection is not a mask, but a certified and properly functioning engineering control.
-
Mandatory Control: All handling of this compound must be performed inside a chemical fume hood.[13][11][12] The hood is designed to capture chemical vapors at the source, protecting the user from inhaling the parent compound and its HCl byproduct.[11]
-
Contingency: In the event of a significant spill or fume hood failure, respiratory protection in the form of a respirator with an appropriate filter for organic vapors and acid gases may be necessary for emergency response personnel.[9][10]
Procedural Discipline: A Step-by-Step Protocol for Safe Handling
The following protocol integrates the PPE requirements into a logical and safe workflow.
Pre-Operation Safety Check
-
Verify Fume Hood: Confirm the chemical fume hood has a current certification and that the airflow monitor is functioning correctly.
-
Clear Workspace: Ensure the work area within the hood is uncluttered.
-
Locate Safety Equipment: Visually confirm the unobstructed path to the nearest emergency shower and eyewash station.[12]
-
Prepare Spill Kit: Have a spill kit containing a neutralizer for corrosive acids (such as sodium bicarbonate or calcium carbonate) and appropriate absorbent materials readily accessible.[12]
-
Grounding: If transferring significant quantities, ensure grounding and bonding equipment is available to prevent static discharge.[6][7]
Donning PPE: The Correct Sequence
-
Don flame-retardant lab coat.
-
Don the first pair of nitrile gloves.
-
Don the chemical-resistant apron.
-
Don the second (outer) pair of nitrile gloves, pulling them over the cuffs of the lab coat.
-
Don chemical splash goggles.
-
Don the full-face shield.
Handling and Transfer Workflow
-
Place all necessary apparatus and the sealed container of this compound inside the fume hood.
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable work.[11]
-
Perform all transfers slowly and deliberately to minimize splashing. Use non-sparking tools.[6][8]
-
If transferring from a larger container, use grounding and bonding straps to prevent static electricity buildup.[7]
-
Keep the container of this compound tightly sealed when not in immediate use to minimize reaction with atmospheric moisture.[7][8]
-
Upon completion, securely close all containers.
Doffing PPE: Avoiding Cross-Contamination
This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them immediately in the designated chemical waste.
-
Remove the face shield and goggles.
-
Remove the chemical-resistant apron.
-
Remove the lab coat.
-
Remove the inner pair of gloves, again turning them inside-out.
-
Wash hands thoroughly with soap and water.
Emergency Response & Disposal
Exposure Scenarios
-
Skin Contact: Immediately go to the emergency shower and begin flushing the affected area for at least 15 minutes.[12] Remove all contaminated clothing while under the shower.[12] Seek immediate medical attention.[6]
-
Eye Contact: Proceed immediately to an eyewash station and flush eyes for a minimum of 15 minutes, holding the eyelids open.[6][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Management
-
Small Spill (inside fume hood): Use a neutralizing agent (sodium bicarbonate) to cover the spill, followed by an inert absorbent material. Place the collected material in a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area and alert safety personnel.
Waste Disposal
Due to its reactivity, this compound should not be disposed of directly.
-
Quenching: The chemical waste must first be "quenched" by slowly and carefully adding it to a stirred, cooled solution of a nucleophile like an alcohol (e.g., isopropanol) or a weak base solution under controlled conditions.[14] This converts the reactive acyl chloride into a more stable ester or carboxylate.
-
Disposal: The resulting neutralized mixture should be disposed of in a properly labeled hazardous waste container according to your institution's and local regulations.[6][7][15]
Visualization: Pre-Handling Safety Workflow
The following diagram illustrates the mandatory decision-making and preparation workflow that must be completed before any handling of this compound begins.
Caption: Pre-Handling Safety and PPE Verification Workflow.
By adhering to this structured approach—understanding the hazards, selecting the correct multi-layered PPE, and following a disciplined protocol—you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- 1. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 2. This compound | C6H11ClO | CID 12547644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sc.edu [sc.edu]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. safeti.com [safeti.com]
- 12. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 13. 3,3-Dimethylbutanoyl chloride(7065-46-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
